molecular formula C7H5F3N2O3 B1299944 3-Nitro-4-(trifluoromethoxy)aniline CAS No. 2822-50-6

3-Nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1299944
CAS No.: 2822-50-6
M. Wt: 222.12 g/mol
InChI Key: QXIKEFNBFUHDHK-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)aniline (: 2822-50-6) is a high-purity fluorinated organic intermediate of significant importance in advanced chemical and pharmaceutical research. Its molecular formula is C₇H₅F₃N₂O₃, with a molecular weight of 222.12 g/mol . This compound is characterized by the simultaneous presence of an aromatic amine and a nitro group on a benzene ring that is also substituted with a trifluoromethoxy group, making it a valuable scaffold for the synthesis of more complex molecules . The primary application of this compound is in the synthesis of pharmaceutical compounds, where it provides essential fluorinated structures for drug development . The trifluoromethoxy group is a key motif in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. As a building block, this compound is utilized in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . For research and handling, the compound has a boiling point of approximately 300°C at 760 mmHg and a flash point of above 110°C . It is recommended to store this material in a tightly closed container in a cool, dry, and well-ventilated place. Safe handling procedures should be followed, including wearing suitable protective clothing and avoiding the formation of dust and aerosols . This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKEFNBFUHDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346634
Record name 3-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-50-6
Record name 3-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and reliable synthesis pathway for 3-Nitro-4-(trifluoromethoxy)aniline, a key fluorinated intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis proceeds through a well-established three-step sequence starting from the commercially available 4-(trifluoromethoxy)aniline. This process involves the protection of the amine functionality via acetylation, followed by regioselective nitration, and subsequent deprotection to yield the target molecule. This guide provides a thorough explanation of the chemical principles underpinning each step, detailed experimental protocols, and critical process parameters to ensure a high-yield and high-purity outcome.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic properties and enhances metabolic stability and lipophilicity in target molecules, making it a desirable moiety in drug design.[1] This guide offers a comprehensive overview of a practical and scalable synthetic route, empowering researchers to confidently produce this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a three-step process designed to control the regioselectivity of the nitration reaction and to protect the sensitive amino group from oxidation.

Synthesis_Pathway Start 4-(Trifluoromethoxy)aniline Intermediate1 N-(4-(trifluoromethoxy)phenyl)acetamide Start->Intermediate1 Acetylation (Acetic Anhydride) Intermediate2 N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide Intermediate1->Intermediate2 Nitration (HNO3, H2SO4) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (Acid or Base)

Caption: Overall three-step synthesis pathway for this compound.

Step 1: Acetylation of 4-(Trifluoromethoxy)aniline

Causality: Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts.[2] Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-director. To ensure regioselective nitration at the desired ortho position and to protect the amino group, it is first converted to a less reactive acetamido group.[3][4] The acetamido group is an ortho-, para-directing group, and since the para position is blocked by the trifluoromethoxy group, nitration will be directed to the ortho position.

Experimental Protocol: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Table 1: Reagent Quantities and Reaction Parameters for Acetylation

Reagent/ParameterQuantity/Value
4-(Trifluoromethoxy)aniline1.0 eq
Acetic Anhydride1.2 eq
Glacial Acetic Acid5-10 volumes
Reaction TemperatureReflux
Reaction Time1-2 hours

Step 2: Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

Causality: With the amino group protected, the electrophilic aromatic substitution (nitration) can be carried out under controlled conditions. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid, is the electrophile that attacks the electron-rich aromatic ring. The acetamido group directs the nitration to the ortho position (position 3).

Experimental Protocol: Synthesis of N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide
  • In a flask immersed in an ice-water bath, dissolve the dried N-(4-(trifluoromethoxy)phenyl)acetamide in concentrated sulfuric acid.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the reaction temperature between 0 and 10 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry the product.

Table 2: Reagent Quantities and Reaction Parameters for Nitration

Reagent/ParameterQuantity/Value
N-(4-(trifluoromethoxy)phenyl)acetamide1.0 eq
Concentrated Nitric Acid1.1 eq
Concentrated Sulfuric Acid5-10 volumes
Reaction Temperature0-10 °C
Reaction Time2-3 hours

Step 3: Hydrolysis of N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide

Causality: The final step involves the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask, suspend the N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the starting material is completely consumed, as monitored by TLC.

  • If acidic hydrolysis is used, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product. If basic hydrolysis is used, the product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration, wash it with water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity this compound.

Table 3: Reagent Quantities and Reaction Parameters for Hydrolysis

Reagent/ParameterQuantity/Value
N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide1.0 eq
Hydrochloric Acid (conc.) or Sodium Hydroxide (10-20% aq.)Sufficient to effect hydrolysis
Reaction TemperatureReflux
Reaction Time2-4 hours

Characterization Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data for this compound

AnalysisExpected Result
Appearance Yellow to orange solid
Molecular Formula C₇H₅F₃N₂O₃[6]
Molecular Weight 222.12 g/mol [6]
¹H NMR Spectral data available from chemical suppliers and databases.[7]
¹³C NMR Spectral data available from chemical suppliers and databases.
IR Spectroscopy Characteristic peaks for N-H, C-F, N=O, and aromatic C-H and C=C bonds.
Mass Spectrometry [M]+ peak at m/z = 222.0252.

Safety Considerations

  • Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform nitrations in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Concentrated acids (sulfuric and nitric) are extremely corrosive. Handle them with extreme care and have appropriate spill kits readily available.

  • Organic solvents are flammable. Avoid open flames and use them in a well-ventilated area.

  • The final product and intermediates may be toxic. Handle them with care and avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important fluorinated building block for their research and development needs.

References

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]

  • PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link]

  • askIITians. Why is acetylation performed before nitration of aniline? Available at: [Link]

  • SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • JoVE. Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. Available at: [Link]

  • SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Wikipedia. 4-(Trifluoromethyl)aniline. Available at: [Link]

  • Chemistry Stack Exchange. Why nitration of aniline carried out after acetylation give ortho and para major products? Available at: [Link]

  • PubChem. 4-(Trifluoromethoxy)aniline. Available at: [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]

  • Shaalaa.com. Give reasons for the following observation: Aniline is acetylated before nitration reaction. Available at: [Link]

  • Gauth. Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o. Available at: [Link]

  • ResearchGate. Removing an acetyl group from NH? Available at: [Link]

  • New Journal of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available at: [Link]

  • PubChemLite. 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). Available at: [Link]

Sources

Introduction: A Core Building Block in Modern Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability. This compound, a strategically substituted aniline derivative, serves as a quintessential example of a high-value intermediate. Its molecular architecture, featuring a nucleophilic amine, an electron-withdrawing nitro group, and the lipophilic trifluoromethoxy moiety, offers a versatile platform for the synthesis of complex chemical entities.

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of data to explain the causality behind its properties and applications. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to drive innovation.

Chemical Identity and Physicochemical Properties

The foundational properties of a molecule dictate its handling, reactivity, and suitability for various applications. This compound is a solid at room temperature, appearing as a light brown to brown substance.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 2822-50-6[1][2][3]
IUPAC Name This compound[4][5]
Molecular Formula C₇H₅F₃N₂O₃[3][5]
Molecular Weight 222.12 g/mol [1][3]
SMILES NC1=CC(=C(OC(F)(F)F)C=C1)=O[5]
InChIKey QXIKEFNBFUHDHK-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Light brown to brown solid[1]
Melting Point 90-92 °C[1][2]
Boiling Point ~300 °C at 760 mmHg[1][6]
Density ~1.543 g/cm³[1][6]
Flash Point >110 °C[1][2]
Solubility While quantitative data is limited, it is expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate, and slightly soluble in water.[7]

Proposed Synthesis Pathway

The synthesis of this compound is not a trivial matter of direct nitration. The powerful activating, ortho, para-directing nature of the aniline amine group competes with the deactivating, but also ortho, para-directing, trifluoromethoxy group. Direct nitration of 4-(trifluoromethoxy)aniline would likely yield a mixture of isomers, primarily the 2-nitro product, along with potential oxidation byproducts.

A more robust and selective strategy involves the protection of the highly reactive amine group as an acetanilide. This protection moderates the activating effect of the amine, reduces its susceptibility to oxidation, and sterically hinders the ortho positions, favoring nitration at the desired position 3. The synthesis can be logically structured into three main stages: Protection , Nitration , and Deprotection .

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Electrophilic Nitration cluster_2 Stage 3: Deprotection A 4-(Trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride Glacial Acetic Acid C N-(4-(trifluoromethoxy)phenyl)acetamide D N-(3-nitro-4-(trifluoromethoxy)phenyl)acetamide C->D HNO₃ / H₂SO₄ 0-10 °C E N-(3-nitro-4-(trifluoromethoxy)phenyl)acetamide F This compound E->F Acidic or Basic Hydrolysis (e.g., HCl / Ethanol)

Caption: Proposed three-stage synthesis workflow for this compound.
Experimental Protocol: A Self-Validating Approach

This protocol is adapted from established procedures for the protection and subsequent nitration of substituted anilines.[8][9]

Stage 1: Protection via Acetylation

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water. The N-(4-(trifluoromethoxy)phenyl)acetamide product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the protected intermediate.

Stage 2: Regioselective Nitration

  • Setup: In a flask maintained in an ice bath (0-5 °C), dissolve the dried N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq.) in concentrated sulfuric acid.

  • Nitrating Agent: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: maintaining a low temperature prevents over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice, causing the nitrated product, N-(3-nitro-4-(trifluoromethoxy)phenyl)acetamide, to precipitate.

  • Purification: Collect the solid via vacuum filtration and wash with cold water until the filtrate is neutral.

Stage 3: Hydrolysis (Deprotection)

  • Setup: Suspend the crude nitrated acetanilide in a mixture of ethanol and aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the final product.

  • Purification: Collect the crude this compound by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Chemical Reactivity and Synthetic Utility

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups. The aromatic ring is generally deactivated towards further electrophilic substitution due to the potent electron-withdrawing effects of the nitro and trifluoromethoxy groups. However, the amine and nitro groups provide handles for a variety of valuable transformations.

  • Reduction of the Nitro Group: The most common and synthetically valuable reaction is the selective reduction of the nitro group to a primary amine. This transformation yields 3-Amino-4-(trifluoromethoxy)aniline , a diamine building block. This can be achieved through several methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe/HCl or Sn/HCl).[10][11][12] This conversion is fundamental for creating more complex heterocyclic systems or for differential functionalization of the two amino groups.

  • Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then undergo a suite of reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amine.

G A This compound B 3-Amino-4-(trifluoromethoxy)aniline (Diamine Intermediate) A->B Reduction (e.g., Fe/HCl or H₂/Pd-C) C Diazonium Salt Intermediate A->C Diazotization (NaNO₂ / HCl) D Diverse Functionalization (Halogens, -CN, -OH, etc.) C->D Sandmeyer Reaction (e.g., CuCl, CuCN)

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The trifluoromethoxy (-OCF₃) group is often considered a "super methyl" group or a lipophilic hydrogen bond acceptor. Its incorporation into bioactive molecules can profoundly enhance their pharmacological profiles.[13]

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability.[13]

  • Metabolic Stability: Unlike a methoxy (-OCH₃) group, the C-O bond in a trifluoromethoxy group is highly resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to a longer half-life for drug candidates in the body.[13]

  • Modulation of pKa and Conformation: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups, influencing receptor binding affinity and overall efficacy.

While specific drugs synthesized directly from this compound are proprietary or in early development, its structural isomer, 4-Nitro-3-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of Flutamide , a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[14][15] This parallel highlights the critical role of nitro-trifluoro-substituted anilines in constructing pharmaceutically active agents. This class of intermediates is indispensable for building complex molecules for oncology, neuroscience, and anti-inflammatory research programs.[16][17]

Safety and Handling

As with many nitrated aromatic compounds, this compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[18]

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource(s)
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[2]
H315Causes skin irritation.[2][19]
H319Causes serious eye irritation.[2][19]
H335May cause respiratory irritation.[2][19]
Precautionary P261Avoid breathing dust.[19][20]
P280Wear protective gloves/protective clothing/eye protection.-
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[20]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2] Combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[2]

Conclusion

This compound is more than a mere catalog chemical; it is a sophisticated building block engineered for high-impact applications. Its carefully arranged functional groups provide a blueprint for synthetic versatility, while the embedded trifluoromethoxy moiety offers a proven strategy for enhancing the pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the unique advantages of fluorine chemistry to develop next-generation pharmaceuticals and advanced materials.

References

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  • Smith, A. D., & Jones, C. G. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
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An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline (CAS 2822-50-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-(trifluoromethoxy)aniline, with CAS number 2822-50-6, is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its strategic combination of a nitro group, an amine moiety, and a trifluoromethoxy substituent on an aniline framework makes it a versatile intermediate. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, and diverse applications, particularly in the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the trifluoromethoxy group, such as enhanced lipophilicity and metabolic stability, are a recurring theme in its utility.[1]

Physicochemical and Spectroscopic Properties

The distinct arrangement of functional groups in this compound dictates its physical and chemical behavior. A comprehensive understanding of these properties is essential for its effective use in synthetic applications.

PropertyValue
CAS Number 2822-50-6
Molecular Formula C7H5F3N2O3[2][3]
Molecular Weight 222.12 g/mol [2][3]
Appearance Solid[4]
Melting Point 90-92 °C[4]
Boiling Point 300.1°C at 760 mmHg[5]
Density 1.543 g/cm³[5]
Flash Point 135.3°C[5]
Refractive Index 1.525[5]

Spectroscopic analysis provides invaluable insights into the molecular structure of this compound. While detailed spectra are best sourced from dedicated databases, the expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and trifluoromethoxy groups, and the electron-donating amine group.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR would display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-F and C-O stretches of the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the substituted aniline structure.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from a more readily available precursor. A common synthetic strategy involves the nitration of a trifluoromethoxy-substituted aniline derivative, where the directing effects of the substituents guide the regioselectivity of the nitration.

Illustrative Synthetic Pathway:

Synthesis_of_3_Nitro_4_trifluoromethoxyaniline 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline N-(4-(Trifluoromethoxy)phenyl)acetamide N-(4-(Trifluoromethoxy)phenyl)acetamide 4-(Trifluoromethoxy)aniline->N-(4-(Trifluoromethoxy)phenyl)acetamide Ac₂O or AcCl N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide N-(4-(Trifluoromethoxy)phenyl)acetamide->N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide HNO₃, H₂SO₄ This compound This compound N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide->this compound Acid or Base Hydrolysis

Caption: A common synthetic route to this compound.

The reactivity of this compound is primarily governed by its three functional groups:

  • Amine Group: The primary amine is a versatile functional handle for a wide range of transformations, including diazotization, acylation, alkylation, and the formation of heterocyclic rings.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amine, providing a route to diamine derivatives.

  • Trifluoromethoxy Group: This group is generally stable to many reaction conditions and imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.[1]

Key Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Synthesis

The presence of the trifluoromethoxy group is highly desirable in drug candidates as it can enhance their pharmacokinetic properties, such as improved membrane permeability and resistance to metabolic degradation.[1] This compound serves as a key starting material for the synthesis of complex heterocyclic structures and other pharmacologically active molecules.[1]

Agrochemical Development

In the agricultural industry, trifluoromethoxy-containing compounds are utilized in the development of effective and stable pesticides.[1] The unique electronic properties of the trifluoromethoxy group can contribute to the enhanced efficacy and target specificity of these agrochemicals.[1]

Experimental Protocol: A Representative Reaction - Acylation of the Amine Group

This protocol details a general procedure for the acylation of this compound, a common transformation to protect the amine or to introduce further functionality.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Acetyl chloride or Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1-1.2 eq.) or pyridine to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[6]

Hazard Identification:

  • It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • In case of inhalation, move the victim to fresh air and keep them at rest in a comfortable position for breathing.[6]

  • For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.

  • Skin Protection: Wear protective gloves and a lab coat.[4]

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a suitable respirator.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be emitted.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store locked up.[6]

  • Avoid exposure to heat, light, and air.[4]

  • Incompatible materials include strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of functional groups. Its value lies in its ability to serve as a versatile building block for the synthesis of complex molecules with desirable properties for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development. Proper safety precautions are paramount when handling this compound to ensure a safe laboratory environment.

References

  • The Role of Trifluoromethoxy Aniline Deriv
  • This compound 2822-50-6, Purity 98% - MOLBASE. (URL: )
  • This compound | 2822-50-6. (URL: )
  • 3-NITRO-4-(TRIFLUOROMETHOXY)
  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (URL: )
  • This compound , 98% , 2822-50-6 - CookeChem. (URL: )
  • 2822-50-6 this compound 3-硝基-4-三氟甲氧基苯胺 - Win-Win Chemical. (URL: )
  • material safety d
  • Synthesis and application of 4-Nitro-3-trifluoromethyl aniline - ChemicalBook. (URL: )
  • What is the application of 4-Nitro-3-trifluoromethyl aniline? - FAQ - Guidechem. (URL: )
  • US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google P
  • Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed. (URL: )
  • SAFETY D
  • Chemwatch GHS SDS 2948 - SD Fine-Chem. (URL: )
  • SAFETY D
  • 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem. (URL: )
  • 4-Nitro-3-(trifluoromethyl)aniline 98 393-11-3 - Sigma-Aldrich. (URL: )
  • Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applic
  • Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. | Semantic Scholar. (URL: )
  • What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process? - FAQ - Guidechem. (URL: )
  • 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )
  • The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis. (URL: )
  • This compound - nordmann.global. (URL: )
  • CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google P
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  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Public
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An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethoxy)aniline, a crucial chemical intermediate. With a focus on scientific integrity and practical application, this document delves into the compound's physicochemical properties, synthesis protocols, applications in drug discovery, and essential safety and handling procedures. The molecular weight of this compound is a foundational piece of data, and this guide will explore its significance in the broader context of chemical synthesis and analysis.

Core Compound Profile: this compound

This compound (CAS No. 2822-50-6) is a substituted aniline that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a nitro group ortho to the amine and a trifluoromethoxy group para to the amine, imparts unique reactivity and desirable physicochemical properties to molecules that incorporate it.

The trifluoromethoxy (-OCF3) group is a key feature, acting as an electron-withdrawing substituent that enhances lipophilicity and metabolic stability in drug candidates.[1] Increased lipophilicity can improve a molecule's ability to penetrate cellular membranes, potentially leading to better oral bioavailability.[1] Furthermore, the -OCF3 group is often resistant to metabolic breakdown, which can result in a longer half-life for therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for its characterization. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 222.12 g/mol [2]
Molecular Formula C7H5F3N2O3[2]
CAS Number 2822-50-6[2]
Appearance SolidN/A
Melting Point 90-92 °CN/A
Boiling Point 300.1 °C at 760 mmHgN/A
Density 1.543 g/cm³N/A

Spectroscopic data is essential for confirming the identity and purity of this compound. Key spectral information includes:

  • ¹H NMR: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

  • ¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

  • IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the nitro (NO₂) and amine (NH₂) groups.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the nitration of a substituted aniline precursor.

Proposed Synthesis Workflow

A plausible and scientifically sound synthesis of this compound can be conceptualized as a two-step process starting from 4-(trifluoromethoxy)aniline.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Isomer Separation 4_TFMA 4-(Trifluoromethoxy)aniline Product_Mixture Mixture of Nitro Isomers 4_TFMA->Product_Mixture Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product_Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Product_Mixture->Separation Target_Compound This compound Separation->Target_Compound

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Nitration of 4-(Trifluoromethoxy)aniline

The following is a generalized protocol based on standard nitration procedures for aromatic compounds. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethoxy)aniline.

  • Cooling: Cool the flask in an ice bath to maintain a low temperature during the addition of the nitrating agent.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the cooled and stirred solution of 4-(trifluoromethoxy)aniline. The temperature of the reaction mixture should be carefully monitored and maintained to prevent over-nitration and side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is poured onto ice water to quench the reaction. The product is then extracted with a suitable organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of nitro isomers, is then purified using column chromatography to isolate the desired this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules with biological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the amine group allows for a range of chemical transformations, such as amide bond formation, while the nitro group can be reduced to an amine, providing another point for molecular elaboration.

A notable example of a related compound's application is the use of 4-Nitro-3-(trifluoromethyl)aniline as a precursor in the synthesis of Flutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[3][4] This highlights the importance of nitro-substituted trifluoromethyl and trifluoromethoxy anilines in developing targeted therapies.

Drug_Synthesis_Pathway Start This compound Intermediate_1 Chemical Transformation 1 (e.g., Amide Coupling) Start->Intermediate_1 Step A Intermediate_2 Chemical Transformation 2 (e.g., Nitro Reduction) Intermediate_1->Intermediate_2 Step B Final_Drug Active Pharmaceutical Ingredient (API) Intermediate_2->Final_Drug Step C

Caption: Generalized pathway for the use of this compound in drug synthesis.

Utility in Agrochemicals

The properties imparted by the trifluoromethoxy group are also highly advantageous in the development of modern agrochemicals, such as pesticides and herbicides.[5] Enhanced metabolic stability can lead to increased persistence and efficacy of the active ingredient.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] The following PPE is mandatory when working with this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be worn.[7]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[7]

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. However, related compounds can be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9] Therefore, it is crucial to handle this compound with a high degree of caution.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Chromatographic Analysis

Gas Chromatography (GC) is a powerful technique for separating and quantifying the components of a mixture. A GC method can be developed to separate this compound from its positional isomers and other impurities. The use of a Flame Ionization Detector (FID) is common for such analyses.

Spectroscopic Characterization

As mentioned earlier, ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for confirming the chemical structure of the synthesized compound.[2] The presence and position of characteristic peaks in the spectra provide a fingerprint of the molecule, confirming its identity.

References

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (URL: Not available)
  • Synquest Labs. 3-Nitro-4-(trifluoromethoxy)
  • The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. (URL: Not available)
  • MPG.PuRe.
  • Capot Chemical. material safety data sheet. (URL: [Link])

  • MTMT2.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: Not available)
  • Fisher Scientific.
  • The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis. (URL: Not available)
  • PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (URL: [Link])

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"3-Nitro-4-(trifluoromethoxy)aniline" melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 2822-50-6), a critical fluorinated intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The unique combination of a nitro group, an amine group, and a trifluoromethoxy substituent imparts valuable physicochemical properties that are highly sought after in modern chemistry. This document details the compound's core physical properties, including its melting and boiling points, and explores its synthesis, applications, and safety protocols. The strategic incorporation of the trifluoromethoxy (-OCF3) group is highlighted as a key factor in enhancing the lipophilicity and metabolic stability of target molecules, making this compound a cornerstone for innovation in drug development and crop protection.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern chemical synthesis, the introduction of fluorine-containing functional groups has become a pivotal strategy for modulating the properties of organic molecules. Among these, the trifluoromethoxy (-OCF3) group has gained significant traction for its ability to confer a unique set of advantages upon a parent molecule. This compound serves as a prime example of a versatile building block that leverages these benefits.

The trifluoromethoxy group is a powerful electron-withdrawing substituent that offers several key advantages in the design of bioactive compounds[1]:

  • Enhanced Lipophilicity : The -OCF3 group significantly increases a molecule's ability to dissolve in lipids, which can improve its penetration of cellular membranes and enhance oral bioavailability in pharmaceutical applications[1].

  • Metabolic Stability : This functional group is exceptionally resistant to metabolic breakdown, often leading to a longer half-life for drug candidates or increased persistence for agrochemicals[1].

  • Modulation of Electronic Properties : Its strong electron-withdrawing nature can fine-tune the reactivity and physical characteristics of the molecule, influencing binding affinities with biological targets[1].

The structure of this compound, featuring reactive amine and nitro groups in addition to the -OCF3 moiety, makes it a highly versatile intermediate for a wide array of synthetic applications[1][2].

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 2822-50-6[3]
Molecular Formula C7H5F3N2O3[3][4]
Molecular Weight 222.12 g/mol [4]
Melting Point 90-92 °C[4][5]
Boiling Point 300.1 °C at 760 mmHg[5][6]
Density 1.543 g/cm³[5][6]
Flash Point >110 °C (230 °F)[4][5]
Refractive Index 1.5250[4][5]
Appearance Solid[6]

Synthesis and Logical Workflow

The synthesis of this compound typically involves a multi-step process starting from a more basic trifluoromethoxy-substituted precursor. A logical and common approach involves the nitration of an aniline or a protected aniline derivative. The choice of starting material and reaction conditions is critical to ensure the correct regioselectivity of the nitro group at the meta position relative to the amine.

Synthesis_Workflow Start 4-(Trifluoromethoxy)aniline Protect Protection of Amine Group (e.g., Acetylation) Start->Protect React with Acetyl Chloride Nitration Regioselective Nitration (Mixed Acid: HNO3/H2SO4) Protect->Nitration Introduce Nitro Group Deprotect Deprotection of Amine (e.g., Acid Hydrolysis) Nitration->Deprotect Remove Acetyl Group Product This compound Deprotect->Product Final Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for the nitration of substituted anilines.

Step 1: Protection of the Amine Group

  • To a solution of 4-(trifluoromethoxy)aniline in a suitable non-protic solvent (e.g., dichloromethane), add acetyl chloride dropwise at 0-5 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[4-(trifluoromethoxy)phenyl]acetamide.

Step 2: Nitration

  • Slowly add the N-[4-(trifluoromethoxy)phenyl]acetamide obtained in Step 1 to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature between 0-10 °C during the addition.

  • After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitro-3-trifluoromethylacetanilide.

Step 3: Deprotection (Hydrolysis)

  • Reflux the 4-nitro-3-trifluoromethylacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid) for 2-3 hours[7].

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the final product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its value lies in the strategic positioning of its functional groups, which allows for further chemical transformations.

Applications Compound This compound Pharma Pharmaceutical Synthesis Compound->Pharma Key Intermediate Agro Agrochemical Development Compound->Agro Building Block Materials Advanced Materials Compound->Materials Precursor Pharma_Details Synthesis of complex heterocyclic compounds and pharmacologically active molecules. Pharma->Pharma_Details Agro_Details Incorporation into novel pesticides and herbicides for enhanced efficacy and stability. Agro->Agro_Details

Caption: Relationship between the intermediate and its primary application areas.

  • Pharmaceutical Synthesis : This compound is a cornerstone in the synthesis of complex, pharmacologically active molecules[1][2]. The amine group can be diazotized or used in coupling reactions, while the nitro group can be reduced to an amine, providing another point for molecular elaboration. The presence of the -OCF3 group helps to build drug candidates with potentially improved pharmacokinetic profiles[1].

  • Agrochemical Development : In the agricultural sector, trifluoromethoxy anilines are used to create more effective and stable pesticides and herbicides[1]. These advanced formulations are designed for targeted pest control with potentially reduced environmental impact compared to older chemistries[1].

Safety and Handling

As with any active chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

  • Hazard Identification : This substance is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Precautionary Measures :

    • P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray[3][6].

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection[3].

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

    • P302+P352 : IF ON SKIN: Wash with plenty of soap and water[3].

    • P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][6].

  • Storage : Store locked up in a dry, cool, and well-ventilated place[5][6]. Keep containers tightly closed and protect from light[5].

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique trifecta of functional groups. Its defined melting point of 90-92 °C and boiling point of 300.1 °C are critical parameters for its purification and use in subsequent reactions. The strategic importance of the trifluoromethoxy group in enhancing lipophilicity and metabolic stability ensures that this compound will remain a vital building block in the development of next-generation pharmaceuticals and agrochemicals, driving innovation across multiple sectors of the chemical industry.

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025-07-19).
  • 3-Trifluoromethyl-4-nitroaniline - Chem-Impex.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
  • This compound CAS#: 2822-50-6 - ChemicalBook.
  • This compound - Synquest Labs.
  • This compound - nordmann.global.
  • Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents.
  • 2822-50-6(this compound) Product Description.

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"3-Nitro-4-(trifluoromethoxy)aniline" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethoxy)aniline in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound and outlines a robust experimental framework for its determination. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical solubility considerations, and practical, step-by-step protocols for accurate solubility measurement.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₅F₃N₂O₃. It is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a nitro group (-NO₂), a trifluoromethoxy group (-OCF₃), and an amine group (-NH₂) on the benzene ring imparts a unique combination of polarity and reactivity to the molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅F₃N₂O₃
Molecular Weight238.12 g/mol
AppearanceYellow to brown crystalline powder
Melting Point85-89 °C
Boiling Point315.6±42.0 °C (Predicted)

Based on its structure, we can predict its solubility behavior:

  • Polarity : The presence of the nitro and amine groups makes the molecule polar. The trifluoromethoxy group also contributes to the overall dipole moment.

  • Hydrogen Bonding : The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and trifluoromethoxy groups can act as hydrogen bond acceptors.

  • Predicted Solubility :

    • High Solubility : Expected in polar aprotic solvents (e.g., DMSO, DMF, THF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

    • Moderate Solubility : Likely in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

    • Low Solubility : Predicted in nonpolar solvents (e.g., hexane, toluene) due to the significant difference in polarity.

Experimental Determination of Equilibrium Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis :

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

Analytical Quantification

A reliable analytical method is critical for accurate solubility determination. HPLC-UV is often the method of choice due to its specificity and sensitivity.

  • HPLC Method Development :

    • Column : A C18 reversed-phase column is a good starting point.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary.

    • Detection : The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer and used for detection.

    • Calibration : A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Data to be populated from experimental results
e.g., Methanol
e.g., Acetone
e.g., Toluene

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and implementation.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_vials Prepare Vials with Solvent and Excess Solute shake Agitate at Constant Temperature (24-48h) prep_vials->shake settle Settle Undissolved Solid (≥2h) shake->settle filter_sample Filter Supernatant (0.22 µm syringe filter) settle->filter_sample dilute Dilute Sample filter_sample->dilute analyze Quantify by HPLC-UV dilute->analyze

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

While readily available public data on the solubility of this compound is limited, this guide provides a robust framework for its experimental determination. By understanding the physicochemical properties of the compound and following a systematic and well-controlled experimental protocol, researchers can generate high-quality, reliable solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2012).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

"3-Nitro-4-(trifluoromethoxy)aniline" safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethoxy)aniline

As a Senior Application Scientist, the introduction of any new reagent into a laboratory workflow necessitates a rigorous evaluation of its safety profile. This guide provides an in-depth analysis of the safety data for this compound (CAS No: 2822-50-6), a compound of interest for researchers in synthetic chemistry and drug development. The focus here is not merely to list hazards, but to provide a clear, actionable framework for its safe handling, storage, and disposal, grounded in the causality behind established safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid organic compound whose structure informs its reactivity and potential hazards. The presence of an aniline group, a nitro group, and a trifluoromethoxy group all contribute to its chemical behavior.

Identifier Value Source
CAS Number 2822-50-6[1][2]
Molecular Formula C7H5F3N2O3[1][2]
Molecular Weight 222.12 g/mol [1][2]
Synonyms 1-Amino-2-nitro-4-(trifluoromethoxy)benzene, 2-Amino-5-(trifluoromethoxy)nitrobenzene[3]

A summary of its key physical and chemical properties is crucial for predicting its behavior under laboratory conditions, such as potential for aerosolization or vapor pressure at ambient temperatures.

Property Value Source
Physical State Solid[1]
Boiling Point 300.1°C at 760 mmHg[1]
Density 1.543 g/cm³[1]
Flash Point 135.3°C[1]
Vapor Pressure 0.00115 mmHg at 25°C[1]

The low vapor pressure suggests that at room temperature, the inhalation hazard from vapors is low; however, the primary risk stems from the handling of the solid powder, which can form dust.[1][2]

Section 2: Comprehensive Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating hazards. This compound is classified as a hazardous substance, primarily acting as an irritant.[2]

Hazard Class Hazard Statement GHS Pictogram Signal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Expert Insight: The causality for these classifications lies in the molecule's structure. Aniline derivatives can be readily absorbed through the skin and are known skin irritants. The nitro and trifluoromethoxy groups can enhance this effect. Respiratory irritation is a common hazard for fine chemical powders, which can be easily inhaled if not handled with appropriate engineering controls.[2][4]

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount. The following workflow outlines the critical control points for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Disposal start_end start_end process process control control waste waste Receive Receive Chemical Store Store in Designated Area Receive->Store Ventilation Well-Ventilated Area Tightly Closed Container Store->Ventilation Incompatibles Away From Oxidizers, Acids, Bases Store->Incompatibles Weigh Weighing Store->Weigh Use Use in Reaction Weigh->Use FumeHood Chemical Fume Hood Weigh->FumeHood PPE Required PPE (Gloves, Goggles, Lab Coat) Use->PPE Decontaminate Decontaminate Glassware Use->Decontaminate Waste Dispose as Hazardous Waste Decontaminate->Waste Regulations Follow Local Regulations Waste->Regulations

Caption: Workflow for the safe handling of this compound.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: Always handle this substance in a well-ventilated area.[1] For weighing and transferring the solid, or for any procedure that could generate dust or aerosols, a chemical fume hood is mandatory.[5]

  • Eye Wash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Handling Protocols
  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust.[1][8] Use non-sparking tools for handling the solid to prevent ignition sources.[1]

  • Practice good industrial hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Contaminated work clothing should be removed and washed before reuse.[2]

Storage Protocols
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] This prevents degradation from moisture and ensures fugitive emissions are minimized.

  • The container should be stored locked up, accessible only to authorized personnel.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][9] Aniline derivatives are reducing agents and can react violently with strong oxidizers.

Section 4: Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks, PPE is the final barrier. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale and Standards
Eye/Face Protection Chemical safety goggles or a face shield.Required to prevent eye contact, which can cause serious irritation.[2] Equipment should be tested and approved under government standards like OSHA 29 CFR 1910.133 or European Standard EN166.[3][9]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A lab coat is mandatory.Handle with gloves that have been inspected prior to use.[3] The goal is to prevent skin contact, which causes irritation.[2] Gloves must satisfy specifications of Regulation (EU) 2016/425 and standard EN 374.[3]
Respiratory Protection Not required under normal use with adequate ventilation.If a risk assessment shows that dusts may be generated and engineering controls are insufficient, use a full-face particle respirator (e.g., N100 (US) or P3 (EN 143) cartridges) as a backup.[3]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions to be taken.

Emergency_Response start start action action decision decision outcome outcome Exposure Exposure Event Route What is the route of exposure? Exposure->Route Inhalation IF INHALED: Remove to fresh air. Keep comfortable for breathing. Route->Inhalation Inhalation Skin IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing. Route->Skin Skin Contact Eyes IF IN EYES: Rinse cautiously with water for several minutes. Route->Eyes Eye Contact SeekMedical Call a POISON CENTER or doctor if you feel unwell. Inhalation->SeekMedical Skin->SeekMedical RemoveLenses Remove contact lenses, if present and easy to do. Continue rinsing. Eyes->RemoveLenses RemoveLenses->SeekMedical

Caption: Decision tree for first aid response to exposure.

First-Aid Measures
  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Contaminated clothing must be removed and washed before reuse.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[2]

  • Ingestion: If swallowed, rinse mouth. Call a poison control center or doctor immediately.[5][6] Do NOT induce vomiting.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[6][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[6] Ensure adequate ventilation. Do not attempt to take action without suitable protective equipment.[2] Avoid breathing dust.[2]

  • Containment and Cleaning: Sweep or shovel spills into an appropriate, closed container for disposal.[2] Minimize dust generation.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Section 6: Toxicological and Ecological Information

  • Toxicological Information: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[2] The full toxicological properties have not been thoroughly investigated, which warrants a cautious approach.[4][9] There is no data to suggest that the substance is carcinogenic or a reproductive toxicant.[4][8]

  • Ecological Information: There is no specific data available on the ecotoxicity of this compound.[4] As a standard precaution, do not let the product enter drains or be released into the environment.[4]

Section 7: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4][8]

This guide is intended to provide a comprehensive overview of the safety considerations for this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier before use and conduct a thorough, procedure-specific risk assessment.

References

  • This compound Safety Data Sheet. (2008). Capot Chemical Co., Ltd. [Link]

  • 3-Nitroaniline Safety Data Sheet. Carl ROTH. [Link]

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A Technical Guide to the Reactivity and Stability of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical analysis of 3-Nitro-4-(trifluoromethoxy)aniline, a key fluorinated intermediate in the synthesis of advanced pharmaceuticals and fine chemicals.[1] We will explore the compound's core physicochemical properties, stability profile, and multifaceted reactivity. The narrative is structured around a functional group analysis, detailing the characteristic reactions of the amino and nitro moieties, as well as the electronic nature of the substituted aromatic ring. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Profile: Properties and Safety

This compound (CAS No. 2822-50-6) is a substituted aniline featuring a unique combination of functional groups that dictate its chemical behavior.[2][3] The presence of a primary amine, a nitro group, and a trifluoromethoxy group on the same aromatic scaffold makes it a valuable, albeit challenging, synthetic intermediate.[4]

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2822-50-6[2][3][5]
Molecular Formula C7H5F3N2O3[2][3][5]
Molecular Weight 222.12 g/mol [2]
Appearance Solid, Yellow crystalline powder[2][4]
Melting Point 124-130 °C[4]
Boiling Point 300.1 °C at 760 mmHg[2]
Density 1.543 g/cm³[2]
Synonyms 3-Nitro-4-(trifluoromethoxy)phenylamine[1]
Hazard and Safety Information

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[5][6] All operations should be conducted within a certified fume hood by personnel trained in handling toxic substances.

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
H301: Toxic if swallowedAcute toxicity, oral (Category 3)P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]
H310: Fatal in contact with skinAcute toxicity, dermal (Category 2)P262: Do not get in eyes, on skin, or on clothing. P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.[6]
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
H318/H319: Causes serious eye damage/irritationSerious eye damage (Category 1/2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
H335: May cause respiratory irritationSTOT SE (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][5]
H373: May cause damage to organs through prolonged or repeated exposureSTOT RE (Category 2)Work under a hood. Do not inhale substance/mixture.[6]

Chemical Stability and Storage

Thermal and Chemical Stability

This compound is generally stable at ambient temperature when stored in a sealed container away from light and moisture.[7] The primary source of instability arises from the nitro group, a well-known energetic functional group. While no specific thermal decomposition studies for this exact molecule were found, data from related nitroaromatic compounds suggest that thermal decomposition likely proceeds via mechanisms involving the nitro group, potentially leading to the evolution of toxic nitrogen oxides (NOx).[8][9] The decomposition temperature for many nitroanilines is typically above 200°C.[10]

Recommended Storage and Incompatibilities

To ensure long-term integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 0-8°C.[4][6] It should be stored locked up and segregated from incompatible materials.[2][6]

Key incompatibilities include:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.

  • Strong Reducing Agents: Can react with the nitro group, potentially exothermically.[11]

  • Sources of Ignition: While the material itself may not ignite readily, it is combustible.[7]

G cluster_stability Stability Profile cluster_instability Instability Factors Compound This compound Stable Stable Conditions (Cool, Dry, Dark, Inert) Compound->Stable Store under Incompatibles Incompatible Materials - Strong Oxidizers - Strong Acids/Bases - Reducing Agents Compound->Incompatibles Avoid contact with Heat Heat / Ignition (Risk of Thermal Decomposition) Compound->Heat Avoid

Caption: Key stability and incompatibility factors.

Reactivity Profile: A Functional Group Analysis

The reactivity of this compound is governed by the electronic interplay of its three key functional groups. The amino (-NH2) group is a strong activating, ortho-, para-director. The trifluoromethoxy (-OCF3) group is a moderate deactivator via induction but is also an ortho-, para-director through resonance. The nitro (-NO2) group is a powerful deactivating, meta-director. This combination creates a complex electronic landscape that enables selective transformations at each functional site.

Reactions at the Amino Group (-NH2)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and the primary center for reactions like diazotization, acylation, and alkylation.

The conversion of the primary amino group to a diazonium salt is one of its most important transformations, opening a gateway to a vast array of subsequent reactions (e.g., Sandmeyer, Schiemann).[12] The reaction proceeds by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).

Causality: The presence of two strong electron-withdrawing groups (-NO2 and -OCF3) significantly reduces the nucleophilicity of the amino group compared to unsubstituted aniline.[13] This makes the initial nitrosation step more challenging, necessitating strict adherence to low temperatures to prevent the premature decomposition of the thermally unstable diazonium salt and ensure complete reaction.[13][14]

G Aniline This compound (Ar-NH2) Reagents NaNO2, H2SO4 0-5 °C Diazonium Arenediazonium Salt (Ar-N2+) Reagents->Diazonium Diazotization Sandmeyer Sandmeyer Reactants (e.g., CuCl, CuBr, CuCN) Products Substituted Products (Ar-Cl, Ar-Br, Ar-CN, etc.) Sandmeyer->Products Sandmeyer Reaction G Aniline Aniline (Ar-NH2) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Amide N-Acylated Product (Ar-NH-COR) AcylatingAgent->Amide N-Acylation

Caption: General workflow for N-acylation of anilines.

Experimental Protocol: General N-Acylation Adapted from catalyst-free procedures. [15][16]

  • Setup: To a round-bottom flask, add 1.0 equivalent of this compound.

  • Reagent Addition: Add 1.2 equivalents of the acylating agent (e.g., acetic anhydride) directly to the flask at room temperature with stirring. The reaction can be performed neat or in an aprotic solvent like THF or dichloromethane.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid (5-30 minutes) and can be monitored by TLC. For less reactive acylating agents, gentle heating (40-60 °C) may be required.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

N-alkylation introduces alkyl substituents to the amino group, a common strategy in medicinal chemistry. [17]This is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination. A "borrowing hydrogen" strategy using alcohols as alkylating agents with a ruthenium catalyst is a modern, greener alternative. [18] Experimental Protocol: N-Alkylation with an Alkyl Halide Based on standard procedures. [17]

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Alkylating Agent: Add 1.1 equivalents of the alkyl halide (e.g., propyl bromide). For enhanced reactivity, a catalytic amount of potassium iodide (KI) can be added.

  • Reaction: Heat the mixture to 60–80 °C and stir for 12–24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reactions of the Nitro Group (-NO2)

The nitro group is a versatile functional handle, with its reduction to a primary amine being the most synthetically valuable transformation.

The reduction of the nitro group to an amine transforms the starting material into 4-(trifluoromethoxy)benzene-1,3-diamine , a valuable building block for polymers, dyes, and pharmaceuticals. This can be achieved under various conditions, including catalytic hydrogenation or using dissolving metals.

Causality: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C) is a clean and efficient method. [19]The reaction occurs on the surface of the catalyst, where H₂ is activated and sequentially reduces the nitro group to nitroso, hydroxylamine, and finally the amine. Electrochemical reduction in an acidic medium is another scalable and green approach. [20]

G NitroAniline This compound (Ar-NO2) ReducingAgent Reducing Agent (e.g., H2, Pd/C) Diamine Resulting Diamine (Ar-NH2) ReducingAgent->Diamine Nitro Reduction

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group Based on standard hydrogenation procedures. [19]

  • Setup: To a hydrogenation vessel, add a solution of 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-12 hours). Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be used directly or purified further if necessary.

Aromatic Ring Reactivity

Further electrophilic aromatic substitution (EAS) on the ring of this compound is highly disfavored. The synergistic deactivating effects of the meta-directing -NO2 group and the ortho-, para-directing but inductively withdrawing -OCF3 group render the aromatic ring extremely electron-poor. While the -NH2 group is a strong activator, all positions ortho and para to it are already substituted. Any potential substitution would face a high activation energy barrier, making such reactions impractical under standard EAS conditions.

Summary and Outlook

This compound is a compound of significant synthetic utility, defined by the distinct and predictable reactivity of its functional groups. Its stability profile is robust under standard laboratory conditions, though care must be taken to avoid high temperatures and incompatible materials.

  • The amino group serves as a versatile handle for N-alkylation, N-acylation, and, most importantly, diazotization, which allows for the introduction of a wide range of substituents onto the aromatic ring.

  • The nitro group 's primary role is as a precursor to a second amino group via reduction, yielding a valuable diamine intermediate.

  • The aromatic ring is deactivated, making further electrophilic substitution challenging.

As the demand for complex fluorinated molecules continues to grow in the pharmaceutical and agrochemical industries, a thorough understanding of the reactivity and stability of key intermediates like this compound is essential for the rational design of efficient and scalable synthetic routes.

References

  • Der Chemica Sinica. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Home Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1. [Link]

  • Google Patents. (1966). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]

  • Google Patents. (2011). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. [Link]

  • RSC Publishing. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

  • Indian Academy of Sciences. (1985). Thermal decomposition of some nitroanilinoacetic acids. [Link]

  • RSC Publishing. (2018). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]

  • MDPI. (2018). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]

  • ResearchGate. (2021). Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5-One (NTO) and Nanosize NTO Catalyzed by NiFe2O4. [Link]

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A Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties, including enhanced lipophilicity, metabolic stability, and potent electron-withdrawing character. This guide provides an in-depth technical overview of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No: 2822-50-6), a key trifluoromethoxylated intermediate. We will explore its synthesis, physicochemical properties, and, most importantly, its versatile applications as a foundational building block for complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

In the pursuit of novel bioactive molecules, the trifluoromethoxy (-OCF3) group has emerged as a critical substituent. Unlike its trifluoromethyl (-CF3) analogue, the -OCF3 group acts as a lipophilic electron-withdrawing group, a rare and valuable combination. Its inclusion in a molecular scaffold can profoundly influence key pharmacokinetic and pharmacodynamic properties.

Key Advantages of the -OCF3 Moiety:

  • Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's ability to partition into lipid environments, which can improve cell membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: This group is exceptionally resistant to metabolic degradation, often leading to a longer biological half-life for drug candidates or increased persistence for agrochemicals.[1][2]

  • Modulation of pKa and Electronic Properties: As a strong electron-withdrawing group, it can alter the acidity/basicity of nearby functional groups and modify the electronic nature of aromatic rings, influencing receptor binding affinities and overall efficacy.[1]

This compound serves as a prime exemplar of a trifluoromethoxylated building block. Its structure, featuring three distinct points of reactivity—the amine, the nitro group, and the aromatic ring—makes it a highly versatile precursor for a diverse range of synthetic applications, from pharmaceuticals to advanced materials.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 2822-50-6[1]
Molecular Formula C7H5F3N2O3[3]
Molecular Weight 222.12 g/mol -
Appearance Yellow to brown crystalline powder-
Boiling Point 300 °C / 760 mmHg[4]
Flash Point >110 °C[4]
Density 1.543 g/cm³[4]
Refractive Index 1.5250[4]

Spectroscopic Data: Comprehensive spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound, are available through various chemical databases. This data is crucial for reaction monitoring and final product characterization.[5]

Synthesis of this compound

The most common industrial route to this intermediate involves the regioselective nitration of a suitable precursor, typically 4-(trifluoromethoxy)aniline or its N-protected form. The use of an N-acetyl protecting group is a classic strategy in aniline chemistry. It serves a dual purpose: it moderates the activating nature of the amino group, preventing over-oxidation by the strong nitrating agents, and its steric bulk helps direct the incoming nitro group primarily to the position ortho to the amine.

Workflow for Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-(Trifluoromethoxy)aniline B N-Acetyl-4-(trifluoromethoxy)aniline A->B Acetic Anhydride or Acetyl Chloride C 4-Nitro-3-trifluoromethylacetanilide B->C HNO3 / H2SO4 D This compound C->D Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol: Nitration of N-Acetyl-4-(trifluoromethoxy)aniline

Causality: This protocol uses a mixed acid (HNO3/H2SO4) system, a standard and highly effective method for nitration. The reaction is conducted at low temperature (0-5 °C) to control the exothermic reaction, prevent side product formation, and ensure regioselectivity. The subsequent hydrolysis step removes the acetyl protecting group to yield the final product.

  • Protection: To a stirred solution of 4-(trifluoromethoxy)aniline (1 eq.) in a suitable solvent like dichloromethane, slowly add acetic anhydride (1.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC). The solvent is removed under reduced pressure to yield N-Acetyl-4-(trifluoromethoxy)aniline, which can be used directly.

  • Nitration: Cool concentrated sulfuric acid in a flask to 0 °C. Slowly add the N-Acetyl-4-(trifluoromethoxy)aniline from the previous step, ensuring the temperature does not exceed 10 °C. Once dissolved, a pre-cooled mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature between 0-5 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Work-up: The reaction mixture is then poured carefully onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Deprotection: The crude nitrated acetyl-protected intermediate is refluxed in a mixture of ethanol and aqueous hydrochloric acid for several hours. After cooling, the solution is neutralized with a base (e.g., sodium carbonate solution) to precipitate the final product, this compound.

  • Purification: The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Core Reactions and Synthetic Applications

The true value of this compound lies in the selective transformations of its functional groups, which opens pathways to a vast array of more complex molecules.

cluster_nitro Nitro Group Reduction cluster_amine Amine Group Transformations A This compound B 4-(Trifluoromethoxy)-1,3-phenylenediamine A->B Fe/HCl or Pd/C, H2 D Diazonium Salt A->D NaNO2, HCl 0-5 °C F Amides / Sulfonamides A->F Acyl Halides or Sulfonyl Halides C Benzimidazoles, Quinoxalines, Other Heterocycles B->C Cyclization with Aldehydes, Acids, etc. E Halogenated Derivatives (-Cl, -Br, -I) D->E Sandmeyer Rxn (CuX)

Sources

The Lynchpin in Modern Kinase Inhibitors: A Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Drug Design

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy and pharmacokinetic profiles of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties.[1] These characteristics are highly sought after to improve a molecule's ability to penetrate cellular membranes and resist metabolic degradation, thereby extending its therapeutic window.[1]

This guide focuses on a critical building block that leverages these benefits: 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6). Its molecular structure, featuring a nitro group ortho to the amine and a trifluoromethoxy group para to it, makes it a highly versatile and reactive intermediate.[1] It is an indispensable precursor in the synthesis of a class of multi-kinase inhibitors, most notably Sorafenib and Regorafenib, which are pivotal in oncology for treating various cancers. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of this vital pharmaceutical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis.

PropertyValueSource
CAS Number 2822-50-6[2][3]
Molecular Formula C7H5F3N2O3[2][3]
Molecular Weight 222.12 g/mol [2]
Appearance Solid[2][4]
Melting Point 90-92 °C[5]
Boiling Point 300.1 °C at 760 mmHg[2][4]
Density 1.543 g/cm³[2]
Flash Point >110 °C[5]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[3]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures: Avoid breathing dust, mist, or spray (P261).[2][3] Wear protective gloves, clothing, eye, and face protection (P280).[3] In case of inhalation, remove the person to fresh air and keep comfortable for breathing (P304+P340).[2][3] If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[2] Store in a locked-up, well-ventilated place.[2][6]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound typically starts from the more readily available 4-(trifluoromethoxy)aniline. The key transformation is the regioselective nitration of the benzene ring.

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_product Final Product A 4-(Trifluoromethoxy)aniline C Reaction Vessel (Controlled Temperature) A->C Charge Reactant B Nitrating Agent (e.g., HNO3/H2SO4) B->C Add Slowly D Quenching (e.g., Ice Water) C->D Reaction Completion E Extraction (e.g., Ethyl Acetate) D->E Phase Separation F Purification (e.g., Recrystallization) E->F Crude Product G This compound F->G Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis. Researchers should consult primary literature and perform their own risk assessment and optimization.

  • Reaction Setup: To a stirred solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., concentrated sulfuric acid) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the internal temperature is maintained below 10 °C. The trifluoromethoxy group is para-directing, and the amino group is ortho, para-directing. The position ortho to the amino group and meta to the trifluoromethoxy group is activated, leading to the desired product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in the Synthesis of Multi-Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of Sorafenib and Regorafenib.

Logical Flow from Intermediate to Active Pharmaceutical Ingredient (API)

cluster_intermediate Key Intermediate cluster_reduction Reduction of Nitro Group cluster_coupling Urea Formation cluster_api Final API A This compound B 4-(Trifluoromethoxy)-1,3-phenylenediamine A->B Reduction (e.g., H2/Pd-C, Fe/HCl) C Coupling with Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) B->C Reacts with D Sorafenib / Regorafenib (depending on subsequent steps) C->D Forms Urea Linkage

Caption: Synthetic pathway from this compound to kinase inhibitors.

Synthesis of Sorafenib and Regorafenib: An Overview

The synthesis of Sorafenib and Regorafenib from this compound involves a multi-step process. A crucial step is the reduction of the nitro group to an amine, followed by the formation of a urea linkage.

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form 4-(trifluoromethoxy)-1,3-phenylenediamine. This is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using reducing agents like iron powder in acidic medium.

  • Urea Formation: The resulting diamine is then reacted with a substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the characteristic urea moiety of Sorafenib.[7]

  • Final Steps: Subsequent steps involve the etherification with 4-chloro-N-methyl-2-pyridinecarboxamide to yield the final Sorafenib molecule.[7][8][9] The synthesis of Regorafenib follows a similar pathway, often utilizing a fluorinated analogue in the coupling steps.[10][11]

The presence of the trifluoromethoxy group in the final API contributes significantly to its pharmacological properties, including its inhibitory activity against various kinases involved in tumor progression and angiogenesis.[12]

Conclusion: A Versatile and Essential Building Block

This compound stands out as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern and the beneficial properties imparted by the trifluoromethoxy group make it an invaluable tool for medicinal chemists.[1] The synthetic routes to and from this compound are well-established, yet offer opportunities for process optimization and green chemistry initiatives. A comprehensive understanding of its properties, synthesis, and applications is essential for any researcher or organization involved in the development of modern therapeutics, particularly in the field of oncology.

References

  • ResearchGate. Synthesis of Sorafenib and Regorafenib. [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • Google Patents.
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  • ResearchGate. A method with safety and convenience to synthesize Regorafenib. [Link]

  • Taylor & Francis Online. Convenient Synthesis of Sorafenib and Its Derivatives. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • Google Patents.
  • ResearchGate. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]

  • ResearchGate. Synthesis of sorafenib derivatives 4a–e. [Link]

  • NINGBO INNO PHARMCHEM. 4-Nitro-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Link]

  • Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.

Sources

A Comprehensive Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for developing next-generation herbicides, fungicides, and insecticides.[1] Among the privileged scaffolds utilized in this pursuit, 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6) emerges as a critical chemical intermediate.[1][2] Its unique molecular architecture, featuring a trifluoromethoxy group, a nitro group, and an aniline moiety, provides a versatile platform for synthesizing complex active ingredients with enhanced efficacy and optimized physicochemical properties.

The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to significantly increase the lipophilicity and metabolic stability of a molecule.[1][3] This often translates to improved penetration of cellular membranes, greater persistence in the target pest, and a more favorable pharmacokinetic profile.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in the design and development of innovative agrochemical solutions.

Physicochemical and Structural Profile

Understanding the intrinsic properties of this compound is fundamental to its effective application in synthetic chemistry.

PropertyValueReference
CAS Number 2822-50-6[4][5][6][7]
Molecular Formula C₇H₅F₃N₂O₃[4][6][7]
Molecular Weight 222.12 g/mol [4][6]
Melting Point 90-92 °C[5]
Boiling Point 300 °C at 760 mmHg[5]
Density 1.543 g/cm³[5]
Flash Point >110 °C[5]
Appearance Not specified, but related compounds are yellow powders[8]
Purity ≥ 98% (Min GC)[4]
Moisture ≤ 0.5%[4]

Synthesis and Manufacturing Workflow

The synthesis of substituted anilines like this compound involves multi-step chemical transformations that require precise control over reaction conditions. While specific proprietary methods may vary, a general synthetic approach often involves the nitration of a trifluoromethoxy-substituted precursor.

Conceptual Synthesis Pathway

A common strategy for synthesizing nitroaromatic compounds involves the nitration of a suitable precursor. In the case of this compound, the synthesis could conceptually start from 4-(trifluoromethoxy)aniline, which is then subjected to a controlled nitration reaction. The amino group is a strong activating group and ortho-, para- directing. To achieve nitration at the meta position relative to the amino group, it is often necessary to first protect the amine, for example, by acetylation, to moderate its activating effect and introduce steric hindrance, followed by nitration and subsequent deprotection.

G A 4-(trifluoromethoxy)aniline B Protection (e.g., Acetylation) A->B Acetic anhydride C N-(4-(trifluoromethoxy)phenyl)acetamide B->C D Nitration (HNO₃/H₂SO₄) C->D E N-(3-nitro-4-(trifluoromethoxy)phenyl)acetamide D->E F Deprotection (Hydrolysis) E->F Acid or base G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of an Acetanilide Precursor

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Acetylation of 4-(trifluoromethoxy)aniline:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of 4-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add 1.1 moles of acetic anhydride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice water to precipitate the product, N-(4-(trifluoromethoxy)phenyl)acetamide.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Nitration:

    • Carefully add the dried N-(4-(trifluoromethoxy)phenyl)acetamide in small portions to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C throughout the addition.

    • After the addition, continue stirring at 0-5 °C for 1-2 hours.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

    • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Hydrolysis (Deprotection):

    • Reflux the crude nitrated acetanilide in a mixture of ethanol and aqueous hydrochloric acid for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product, this compound.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Pivotal Role in Agrochemical Innovation

This compound serves as a versatile building block for a variety of agrochemicals.[1] The trifluoromethoxy group is a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties without drastically altering its shape.[1]

Mechanism of Action Enhancement

The incorporation of the trifluoromethoxy group via this intermediate can significantly enhance the biological activity of the final pesticide.[9] Key advantages include:

  • Enhanced Lipophilicity : The -OCF₃ group increases the molecule's ability to dissolve in fats and lipids, which can improve its penetration through the waxy cuticle of plants or the exoskeleton of insects.[1]

  • Metabolic Stability : This group is generally resistant to metabolic breakdown by enzymes such as cytochrome P450s, leading to increased persistence and a longer duration of action for the agrochemical.[1][3]

  • Modulation of Electronic Properties : The strong electron-withdrawing nature of the -OCF₃ group can alter the reactivity and physical properties of the parent molecule, influencing its binding affinity to target enzymes or receptors.[1]

Application in the Synthesis of Active Ingredients

While specific commercial examples directly citing this compound can be proprietary, this intermediate is structurally suited for the synthesis of active ingredients found in several classes of agrochemicals. For instance, the aniline functional group can be readily diazotized and converted into a variety of other functional groups, or it can undergo condensation reactions to form heterocyclic structures common in many pesticides.[10] The nitro group can be reduced to an amine, providing another reactive site for further molecular elaboration.

G cluster_0 Intermediate Processing cluster_1 Synthesis of Active Ingredient A This compound B Reduction of Nitro Group A->B C Diazotization of Amino Group A->C D 3,4-Diamino(trifluoromethoxy)benzene B->D E Diazonium Salt Intermediate C->E F Condensation to form Heterocycle D->F G Substitution Reactions E->G H Final Agrochemical (e.g., Fungicide, Herbicide) F->H G->H

Caption: Role of this compound in agrochemical synthesis pathways.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is crucial for its use in synthesizing agrochemicals. A variety of analytical techniques are employed for this purpose.

Common Analytical Techniques
  • Gas Chromatography (GC): Used to determine the purity of the compound and to quantify any residual solvents or starting materials.[4][11]

  • High-Performance Liquid Chromatography (HPLC): An alternative method for purity assessment, particularly for less volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and substitution pattern of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Standard Operating Procedure: Purity Analysis by Gas Chromatography

This protocol outlines a general method for determining the purity of this compound.

  • Instrument and Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary Column: AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[11]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant pressure of ~3.0 psi.[11]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.[11]

      • Ramp to 125 °C at 3 °C/min, hold for 5 minutes.[11]

      • Ramp to 230 °C at 45 °C/min, hold for 5 minutes.[11]

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetone or dichloromethane).

  • Analysis:

    • Inject the prepared sample solution into the GC.

    • Identify the peak corresponding to this compound based on its retention time, as determined by a reference standard.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The material safety data sheet (MSDS) should be consulted for a complete hazard profile.[6][13] Generally, compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] They may also cause skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15] Work in a well-ventilated area or under a chemical fume hood.[15]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Future Outlook and Conclusion

The demand for more efficient, selective, and environmentally benign agrochemicals continues to drive innovation in synthetic chemistry.[8][17] Fluorinated intermediates like this compound are poised to play an increasingly important role in this endeavor.[18][19] The unique properties imparted by the trifluoromethoxy group offer a reliable strategy for optimizing the performance of active ingredients.[3] As our understanding of structure-activity relationships deepens, the strategic use of such well-defined building blocks will be essential for the development of the next generation of crop protection solutions that can meet the challenges of global food security.

References

  • Grokipedia. (2026, January 8). Trifluoromethoxy group. Grokipedia.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • J.P. Begue & D. Bonnet-Delpon. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • This compound CAS#: 2822-50-6. (n.d.). ChemicalBook.
  • Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • This compound - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • This compound | CAS 2822-50-6. (n.d.).
  • Preparation of 3-trifluoromethyl-4-nitrophenol. (1966).
  • Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • This compound. (n.d.). Nordmann.
  • SAFETY DATA SHEET. (2024, March 5). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • material safety data sheet. (2008, November 10). Capot Chemical.
  • The Role of Trifluoromethylanilines in Modern Agrochemical Development. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. (2022, October 13). ChemicalBook.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010, August 11). TSI Journals.
  • Recent developments in fluorine‐containing pesticides. (2024, January 16).

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An In-depth Technical Guide to 3-Nitro-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-(trifluoromethoxy)aniline, a key fluorinated intermediate in the synthesis of pharmaceuticals and other fine chemicals. While the specific historical details of its initial discovery are not prominently documented in readily available literature, this guide delineates its likely emergence within the broader context of advancements in organofluorine chemistry. We present a detailed plausible synthesis protocol, thorough characterization data including spectroscopic analyses, and a discussion of its applications, particularly in drug development. This document serves as a critical resource for researchers and professionals engaged in the fields of medicinal chemistry and organic synthesis.

Introduction: The Significance of Fluorinated Anilines

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of numerous successful drug candidates. Among the various fluorinated functional groups, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to modulate a molecule's properties favorably.

This compound (CAS No. 2822-50-6) is a valuable bifunctional molecule that incorporates both a nitro group and a trifluoromethoxy-substituted aniline core. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the trifluoromethoxy group contributes to the desirable pharmacokinetic properties of the final product.

Historical Context and Plausible Discovery

A definitive seminal publication detailing the first synthesis and discovery of this compound is not readily apparent in a survey of scientific and patent literature. However, its emergence can be understood within the historical progression of organofluorine chemistry. The medicinal use of the trifluoromethyl group (-CF₃) began to gain traction in the mid-1940s, paving the way for the exploration of other fluorinated moieties.

The development of synthetic methodologies for introducing the trifluoromethoxy group onto aromatic rings likely preceded the synthesis of the title compound. It is plausible that this compound was first synthesized and characterized as part of broader investigations into the properties and reactions of trifluoromethoxylated aromatic compounds. Its synthesis would have been a logical extension of established nitration and amination reactions on fluorinated benzene derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 2822-50-6
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Solid
Boiling Point 300.1°C at 760 mmHg[1]
Density 1.543 g/cm³[1]
Flash Point 135.3°C[1]
InChI Key QXIKEFNBFUHDHK-UHFFFAOYSA-N
Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Representative data is provided below.

  • ¹H NMR Spectrum: Spectral data for this compound is available, allowing for the identification of proton signals corresponding to the aromatic ring and the amine group.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring, influenced by the electron-withdrawing nitro and trifluoromethoxy groups.

  • FT-IR Spectrum: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the C-F and C-O stretching of the trifluoromethoxy group.

  • Mass Spectrum: Mass spectrometry data would confirm the molecular weight of the compound.

Note: While specific spectra are not reproduced here, researchers can find experimental and predicted spectra in various chemical databases.

Proposed Synthesis Protocol

While the original synthesis protocol is not definitively known, a plausible and efficient method for the preparation of this compound involves the nitration of 4-(trifluoromethoxy)aniline. This approach leverages a well-established electrophilic aromatic substitution reaction.

Reaction Scheme

G reactant 4-(Trifluoromethoxy)aniline reagents Reagents:HNO₃, H₂SO₄ reactant->reagents product This compound reagents->product caption Figure 1. Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This exothermic reaction requires careful temperature control.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-(trifluoromethoxy)aniline. Cool the flask in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)aniline. Maintain the reaction temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids.

  • Neutralization: The crude product can be further washed with a saturated sodium bicarbonate solution to ensure complete removal of any remaining acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices
  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired byproducts.

  • Acidic Medium: The strong acidic environment generated by the mixture of sulfuric and nitric acids is necessary to produce the nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction.

  • Protective Group Strategy (Alternative): For substrates sensitive to strong oxidizing conditions, an alternative strategy involves first protecting the amine group of 4-(trifluoromethoxy)aniline as an acetanilide. The nitration is then performed on the protected intermediate, followed by deprotection to yield the desired product. This can offer better regioselectivity and milder reaction conditions.

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of target molecules.

  • Pharmaceuticals: Its primary application lies in the construction of pharmacologically active compounds. The aniline moiety provides a convenient point for elaboration into various heterocyclic systems, while the trifluoromethoxy group enhances the drug-like properties of the final molecule.

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound is a building block for novel pesticides and herbicides.

  • Fine Chemicals: It is also utilized in the synthesis of specialty chemicals and materials where the unique electronic and physical properties of the trifluoromethoxy group are desired.

Conclusion

This compound is a strategically important fluorinated intermediate with significant applications in medicinal chemistry and organic synthesis. While its specific discovery and early history are not well-documented, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The synthetic protocols, though not standardized in a single seminal publication, can be reliably derived from established methodologies for the nitration of anilines. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in the effective utilization of this versatile chemical building block.

References

Sources

An In-Depth Technical Guide to the Structural and Conformational Analysis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6), a key fluorinated intermediate in the pharmaceutical and agrochemical industries. In the absence of a publicly available crystal structure, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the molecule's three-dimensional geometry, conformational landscape, and key spectroscopic features. The analysis reveals the critical interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethoxy substituents, which dictates the molecule's electronic properties and conformational preferences. Particular focus is given to the formation of an intramolecular hydrogen bond and the rotational barrier of the trifluoromethoxy group, providing foundational data for researchers in drug design and materials science.

Introduction: The Significance of Fluorinated Anilines

This compound is a substituted aniline of significant interest in modern synthetic chemistry. Its utility as a versatile intermediate stems from the unique physicochemical properties imparted by its constituent functional groups. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in drug design to enhance metabolic stability and improve lipophilicity, which can lead to better pharmacokinetic profiles for drug candidates. The presence of the nitro (-NO2) and amino (-NH2) groups provides reactive handles for further synthetic transformations, making this molecule a valuable building block for complex heterocyclic compounds.

Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its behavior in a biological system. This guide provides a detailed structural characterization, establishing a foundational dataset for future research and application.

Methodological Framework: A Computational Approach

Given the lack of experimental crystallographic data, a computational modeling approach was employed. Density Functional Theory (DFT) is a well-established and powerful tool for predicting the geometric and electronic properties of small organic molecules with a high degree of accuracy. The workflow followed a multi-step process designed to identify the global minimum energy conformation and characterize its properties.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization B3LYP/6-31G(d) Conformational Analysis Conformational Analysis Geometry Optimization->Conformational Analysis Scan Dihedrals Lowest Energy Conformer Lowest Energy Conformer Conformational Analysis->Lowest Energy Conformer Identify Global Minimum Property Calculation Property Calculation Lowest Energy Conformer->Property Calculation Freq, NMR, NBO Data Analysis Data Analysis Property Calculation->Data Analysis Interpret Results

Caption: Computational workflow for structural analysis.

Experimental Protocol: In Silico Analysis
  • Initial Structure Generation : An initial 3D structure of this compound was generated using standard bond lengths and angles.

  • Geometry Optimization : The structure was optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Conformational Search : A systematic conformational search was performed by rotating the key dihedral angles:

    • C3-C4-O-C(F3) (τ1) : To probe the rotation of the trifluoromethoxy group.

    • C2-C3-N-O1 (τ2) : To analyze the orientation of the nitro group.

    • C6-C1-N-H1 (τ3) : To assess the pyramidalization and orientation of the amino group. The energy of the molecule was calculated at each rotational step to generate a potential energy surface and identify low-energy conformers.

  • Frequency Calculations : Vibrational frequency calculations were performed on the optimized lowest-energy structure to confirm it as a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Spectroscopic Prediction : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis was conducted to investigate intramolecular interactions, such as hydrogen bonding, and to determine atomic charges.

Results and Discussion: Structural Elucidation

The computational analysis yielded a detailed picture of the molecule's preferred geometry and electronic structure.

Molecular Geometry and Key Structural Parameters

The geometry optimization revealed a largely planar aniline ring system, with slight puckering due to substituent effects. The most notable feature is the orientation of the substituents relative to the ring and to each other.

The structure is characterized by a strong intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the ortho-nitro group. This interaction is a common feature in ortho-nitroaniline derivatives and plays a significant role in stabilizing a planar conformation of the nitro and amino groups relative to the ring.

Table 1: Selected Optimized Geometric Parameters

ParameterBond Length (Å)ParameterBond/Dihedral Angle (°)
C1-N(H2)1.375C1-C2-C3119.8
C3-N(O2)1.461C2-C3-N(O2)121.5
C4-O1.368C3-C4-O120.3
O-C(F3)1.399C4-O-C(F3)118.9
N-O (nitro)1.234 (avg)H-N-H116.2
N-H...O (H-bond)2.051C3-C4-O-C(F3)88.9

Calculated at the B3LYP/6-31G(d) level of theory.

The C1-N(H2) bond length is shorter than a typical C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system. Conversely, the C3-N(O2) bond is relatively long, reflecting the electron-withdrawing nature of the nitro group.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation of the trifluoromethoxy group. Unlike a methoxy group, which often prefers a planar orientation with the benzene ring to maximize resonance, the bulky and electronegative trifluoromethyl moiety leads to a different preference.

G cluster_0 Conformational Preference of -OCF3 Group cluster_1 Rationale A Planar Conformation (High Energy) B Perpendicular Conformation (Low Energy) A->B Energy Barrier Steric Hindrance Steric Hindrance Steric Hindrance->B Dipole Moment Dipole Moment Dipole Moment->B

Caption: Energetic preference for the -OCF3 conformation.

Our analysis confirms that the lowest energy conformation features the C(F3)-O bond oriented nearly perpendicular to the plane of the benzene ring (Dihedral angle ≈ 90°). This finding is consistent with studies of other trifluoromethoxy-substituted aromatic compounds. This perpendicular arrangement minimizes steric repulsion between the fluorine atoms and the adjacent hydrogen atom on the ring and is also electronically favored.

The NBO analysis quantified the stabilizing energy of the intramolecular N-H···O hydrogen bond to be approximately 4.5 kcal/mol. This significant interaction effectively locks the conformation of the amino and nitro groups, severely restricting their rotation and enforcing a near-planar arrangement with the ring.

Predicted Spectroscopic Signatures

The calculated spectroscopic data provide a benchmark for the experimental characterization of this molecule.

Infrared (IR) Spectroscopy

The predicted IR spectrum shows characteristic vibrational modes that can be used for identification.

Table 2: Key Predicted Vibrational Frequencies

Frequency (cm⁻¹)Assignment
3510, 3395N-H stretching (asymmetric & symmetric)
1585Aromatic C=C stretching
1530, 1345NO₂ stretching (asymmetric & symmetric)
1260C-O-C stretching (asymmetric)
1150-1200C-F stretching (strong, broad)

The N-H stretching frequencies are indicative of a hydrogen-bonded amino group. The strong absorptions between 1150 and 1200 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (on C2)8.15C1-NH₂148.5
H (on C5)7.05C2125.1
H (on C6)7.30C3-NO₂135.8
NH₂6.50 (broad)C4-OCF₃142.3
C5115.6
C6119.9
C (of CF₃)120.4 (q)

The proton on C2 is significantly downfield due to the strong deshielding effects of the adjacent nitro group. The chemical shifts of the aromatic carbons reflect the combined electronic effects of the three substituents. The carbon of the CF₃ group is predicted to appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Conclusion

This guide presents a detailed structural and conformational analysis of this compound based on high-level DFT calculations. The molecule adopts a conformation stabilized by a strong intramolecular hydrogen bond between the amino and nitro groups. The trifluoromethoxy group preferentially orients itself perpendicular to the aromatic ring, a characteristic feature of this substituent. The predicted geometric parameters and spectroscopic data provided herein serve as a valuable reference for researchers and scientists working with this important chemical intermediate, facilitating its identification and aiding in the rational design of new molecules for pharmaceutical and materials science applications.

References

  • Vertex AI Search. (2026). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Google Cloud.
  • PubChem. (2026). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (2026). This compound. Retrieved from [Link]

  • Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry-(IJC), 62(9). Retrieved from [Link]

  • Balachandran, V., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 585-598. Retrieved from [Link]

  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem.
  • Iyewumi, T. S., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemistry & Chemical Technology, 30(11), 18-29.
  • Beilstein Journal of Organic Chemistry. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to Procuring and Qualifying 3-Nitro-4-(trifluoromethoxy)aniline for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6). As a critical starting material and key intermediate in the synthesis of advanced pharmaceutical agents, particularly multi-kinase inhibitors like Sorafenib, the quality and purity of this reagent are paramount.[1][2] This document outlines its significant chemical properties, offers a strategic approach to supplier selection, details robust analytical methods for quality control, and provides an exemplary synthetic protocol. The objective is to empower scientific teams to source high-quality material, ensuring the reliability and reproducibility of their research and development efforts.

Introduction: The Strategic Importance of this compound

This compound is an aromatic amine that serves as a vital building block in medicinal chemistry.[1][2] Its unique trifluoromethoxy and nitro functional groups make it a precursor for complex molecular architectures.[2] The primary driver for its demand is its role as a key intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for treating renal cell and hepatocellular carcinoma.[3][4] Given its function in creating therapeutically active molecules, sourcing this compound requires a rigorous approach that extends beyond simple purchasing to encompass stringent quality verification.

Key Chemical Identifiers:

  • Chemical Name: this compound

  • CAS Number: 2822-50-6[1][5][6][7]

  • Molecular Formula: C₇H₅F₃N₂O₃[1][5][6][7]

  • Molecular Weight: 222.12 g/mol [5][7][8]

Physical Properties:

  • Appearance: Typically a solid.[5]

  • Boiling Point: Approximately 300 °C at 760 mmHg.[5][9]

  • Density: ~1.543 g/cm³.[5][9]

Strategic Sourcing and Supplier Qualification

The procurement of a critical reagent is the first control point in ensuring experimental success. The selection of a supplier should be a data-driven process focused on quality, consistency, and documentation.

The Supplier Landscape

A range of chemical suppliers offer this compound, from large global distributors to specialized custom synthesis labs. The choice of supplier will depend on the scale of the research (e.g., discovery, process development) and the required quality grade.

Supplier TierTypical PurityDocumentation ProvidedBest For
Premium Distributors (e.g., Sigma-Aldrich/Merck)>97%Certificate of Analysis (CoA), Safety Data Sheet (SDS)Initial discovery, small-scale synthesis, analytical standards
Specialty Chemical Manufacturers (e.g., SynQuest Labs, Matrix Fine Chemicals)>95-98%CoA, SDS, potential for custom specifications[6][7]Process development, scale-up studies
Bulk & Commercial Suppliers (e.g., ChemicalBook, Sinowin Chemical)Varies, often >98%Basic CoA, SDS; may require independent verification[5][10]Large-scale manufacturing, cost-sensitive projects
A Logic-Based Supplier Selection Workflow

A systematic approach to supplier qualification is crucial. The following workflow diagram illustrates a decision-making process for selecting the optimal supplier based on project requirements.

SupplierSelection Diagram 1: Supplier Qualification Workflow start Define Project Needs (Scale, Purity, Budget) search Identify Potential Suppliers (Distributors, Manufacturers) start->search request_docs Request Documentation (CoA, SDS, Quote) search->request_docs eval_docs Evaluate CoA for Purity & Impurity Profile request_docs->eval_docs eval_supplier Assess Supplier Reputation & Lead Times eval_docs->eval_supplier Purity Meets Spec reject Re-evaluate Suppliers eval_docs->reject Purity Fails select Select Primary Supplier eval_supplier->select qualify Order & Qualify Sample select->qualify approve Approve for Use qualify->approve Passes QC qualify->reject Fails QC reject->search

Caption: A decision workflow for the strategic selection and qualification of a chemical supplier.

Incoming Quality Control: A Self-Validating System

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the supplier's Certificate of Analysis (CoA) and to establish a baseline for batch-to-batch consistency. A typical CoA will specify appearance, assay (purity), and may list key analytical results.[11][12]

Recommended Analytical QC Protocol

Objective: To confirm the identity and purity of the received material.

  • Visual Inspection: Confirm physical state (solid) and color against specifications.[5]

  • Solubility Test: A quick check for gross contamination. The compound is expected to be soluble in common organic solvents like Dichloromethane or Methanol.

  • Identity Confirmation (¹H NMR):

    • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides a structural fingerprint of the molecule, confirming its identity.

    • Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.

  • Purity Assessment (HPLC-UV):

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds and detecting impurities.[13][14][15]

    • Methodology: A reverse-phase HPLC method is typically employed.[16]

      • Column: C18, 3 µm, 3 x 150 mm.[15]

      • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid).[16]

      • Detection: UV detector set to a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

      • Quantification: Purity is calculated using the area percent of the main peak relative to the total peak area.

QC Workflow Diagram

QC_Workflow Diagram 2: Incoming Material QC Workflow start Material Received doc_review Review Supplier CoA & SDS start->doc_review sampling Take Representative Sample doc_review->sampling visual Visual & Solubility Check sampling->visual hplc Purity Analysis (HPLC-UV) visual->hplc nmr Identity Confirmation (1H NMR) visual->nmr decision Compare Results to Spec hplc->decision nmr->decision accept Release to Inventory decision->accept Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: A standardized workflow for the analytical qualification of incoming raw materials.

Safety, Handling, and Storage

Proper handling is critical for researcher safety and maintaining the integrity of the compound.

  • Hazards: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] Some sources also indicate it is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6][17] Work in a well-ventilated area or a chemical fume hood.[6][10][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[9][10]

Exemplary Application: Synthesis of a Sorafenib Precursor

To illustrate the practical application of this reagent, the following section details a key step in the synthesis of Sorafenib: the formation of the urea linkage. This protocol is adapted from established synthetic routes.[18][19]

Reaction Scheme

ReactionScheme Diagram 3: Urea Formation in Sorafenib Synthesis cluster_reactants Reactants cluster_products Product A This compound (After reduction to amine) reagents + Pyridine + Dichloromethane (DCM) Room Temperature A->reagents B 4-chloro-3-(trifluoromethyl)phenyl isocyanate B->reagents C Sorafenib Urea Core Structure reagents->C

Caption: Synthesis of the core urea structure of Sorafenib.

Step-by-Step Laboratory Protocol

Note: This protocol assumes the nitro group of this compound has been reduced to the corresponding amine, 4-(trifluoromethoxy)aniline, a common preceding step.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(trifluoromethoxy)aniline (1.0 eq).

  • Solvent: Dissolve the aniline in anhydrous dichloromethane (DCM).

  • Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM to the cooled mixture via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with dilute HCl and then brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired urea compound.

Conclusion

The successful integration of this compound into a drug development pipeline hinges on a meticulous procurement and qualification strategy. By implementing a robust supplier selection process, performing rigorous in-house analytical validation, and adhering to strict safety protocols, research organizations can mitigate risks associated with reagent quality. This ensures that this critical building block contributes to the generation of reliable, reproducible, and ultimately successful scientific outcomes.

References

  • 2822-50-6 3-Nitro-4- (trifluoromethoxy) Aniline 3-Nitro-4. Sinowin Chemical. [Link]

  • This compound | CAS 2822-50-6. Matrix Fine Chemicals. [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

  • Luo, Y., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 40(13), 1946-1954. [Link]

  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429. [Link]

  • Process for the preparation of sorafenib.
  • Janezic, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1125-1144. [Link]

  • This compound | C7H5F3N2O3. PubChem. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. (2010-08-11). [Link]

  • Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

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Methodological & Application

Synthesis of Novel Derivatives from 3-Nitro-4-(trifluoromethoxy)aniline: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Nitro-4-(trifluoromethoxy)aniline in Medicinal and Agrochemical Research

In the landscape of modern chemical synthesis, fluorinated organic molecules have emerged as indispensable building blocks. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can profoundly and beneficially alter the physicochemical properties of a molecule. The trifluoromethoxy group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a compound, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[1]

This compound (CAS 2822-50-6) is a highly versatile intermediate that strategically positions these advantages for exploitation by medicinal and agrochemical chemists.[1] Its structure, featuring a reactive amino group, a reducible nitro group, and the influential trifluoromethoxy substituent, opens a gateway to a diverse array of molecular architectures. This guide provides detailed application notes and protocols for the synthesis of key derivatives from this valuable starting material, focusing on transformations that unlock its synthetic potential. We will explore the reduction of the nitro group to access key diamine intermediates, their subsequent conversion into functionalized benzimidazoles, and the strategic introduction of halogens to enable powerful cross-coupling chemistries.

Core Synthetic Transformations and Key Derivatives

The synthetic utility of this compound is primarily centered around the selective manipulation of its amino and nitro functionalities. The following sections provide detailed protocols for a series of high-impact transformations.

Part 1: Reduction of the Nitro Group to Access 4-(Trifluoromethoxy)benzene-1,2-diamine

The reduction of the nitro group in this compound is a foundational step, yielding 4-(trifluoromethoxy)benzene-1,2-diamine. This ortho-diamine is a critical precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[2][3] It offers excellent chemoselectivity, leaving other functional groups like the trifluoromethoxy group and the aromatic ring intact under mild conditions.

  • Hydrogen Source: Hydrogen gas is the classic and most atom-economical reductant for this transformation. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for operational simplicity and to avoid the need for high-pressure hydrogenation equipment.[4]

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and ethanol to achieve a concentration of approximately 0.1-0.2 M.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Pressurize the flask with hydrogen gas (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 4-(trifluoromethoxy)benzene-1,2-diamine, which can often be used in the next step without further purification.

Data Summary Table:

Starting MaterialProductCatalystHydrogen SourceSolventTypical Yield
This compound4-(Trifluoromethoxy)benzene-1,2-diamine10% Pd/CH₂ (1-4 bar)Ethanol>95%

Workflow Diagram:

G start This compound reduction Catalytic Hydrogenation (10% Pd/C, H₂, Ethanol) start->reduction product 4-(Trifluoromethoxy)benzene-1,2-diamine reduction->product

Caption: Catalytic reduction of this compound.

Part 2: Synthesis of 5-(Trifluoromethoxy)benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[5][6] The ortho-diamine, 4-(trifluoromethoxy)benzene-1,2-diamine, is an ideal precursor for the synthesis of 5-(trifluoromethoxy)benzimidazole derivatives through condensation with aldehydes or carboxylic acid derivatives. A highly efficient approach is the one-pot reductive cyclization of this compound with an aldehyde.

Causality Behind Experimental Choices:

  • One-Pot Approach: This strategy combines the reduction of the nitro group and the subsequent cyclization into a single operation, improving efficiency and reducing waste.[1][7][8]

  • Reductant: Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups in the presence of aldehydes.[1] Alternatively, catalytic hydrogenation can be employed.

  • Carbon Source: A wide variety of aldehydes can be used to install diverse substituents at the 2-position of the benzimidazole ring, allowing for extensive structure-activity relationship (SAR) studies. Formic acid can be used to synthesize the unsubstituted benzimidazole.[9]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-(trifluoromethoxy)benzimidazoles

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Aqueous ammonia (5N)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl aldehyde (1.0-1.2 eq) in DMF.[1]

  • To this solution, add an aqueous solution of sodium dithionite (3.0 eq).[1]

  • The reaction can be performed under microwave irradiation (e.g., 160W for 4 x 15s pulses) or by conventional heating (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC.[1]

  • After cooling to room temperature, add 5N aqueous ammonia to the reaction mixture to precipitate the product.[1]

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary Table:

Starting MaterialsProductKey ReagentsSolventTypical Yield
This compound, Benzaldehyde2-Phenyl-5-(trifluoromethoxy)benzimidazoleNa₂S₂O₄DMF80-90%

Workflow Diagram:

G start This compound + Aldehyde reaction One-Pot Reductive Cyclization (Na₂S₂O₄, DMF) start->reaction product 2-Substituted-5-(trifluoromethoxy)benzimidazole reaction->product

Caption: One-pot synthesis of 2-substituted benzimidazoles.

Part 3: Halogenation and Cross-Coupling Reactions

To further expand the synthetic utility of this compound, the introduction of a halogen atom onto the aromatic ring is a key strategic move. This opens the door to a plethora of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Bromination is a common and effective halogenation strategy.

Sub-Part 3.1: Bromination of this compound

Causality Behind Experimental Choices:

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the position ortho to the amino group and meta to the nitro group is most susceptible to bromination.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and milder alternative to elemental bromine for the bromination of anilines.

Experimental Protocol: Synthesis of 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sub-Part 3.2: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like CataCXium A Pd G3) is essential for the catalytic cycle.[12][13] The choice of ligand is crucial for stabilizing the palladium species and facilitating the reaction.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for transmetalation.[12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline

  • Arylboronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 1-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a reaction vial under an inert atmosphere, combine 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and K₃PO₄.[12]

  • Add 2-MeTHF as the solvent.[12]

  • Seal the vial and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Sub-Part 3.3: Buchwald-Hartwig Amination of 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, RuPhos) are crucial for an efficient reaction.[15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium pre-catalyst, the phosphine ligand, and NaOtBu.

  • Add a solution of 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline in anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash column chromatography.

Cross-Coupling Workflow Diagram:

G start This compound bromination Bromination (NBS, Acetonitrile) start->bromination bromo_intermediate 2-Bromo-5-nitro-4-(trifluoromethoxy)aniline bromination->bromo_intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) bromo_intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) bromo_intermediate->buchwald suzuki_product 2-Aryl-5-nitro-4-(trifluoromethoxy)aniline suzuki->suzuki_product buchwald_product 2-Amino-5-nitro-4-(trifluoromethoxy)aniline Derivative buchwald->buchwald_product

Sources

Application Notes & Protocols: Reduction of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] 3-Nitro-4-(trifluoromethoxy)aniline serves as a critical intermediate, with its reduction yielding 3-Amino-4-(trifluoromethoxy)aniline, a valuable building block for drug discovery.[2] The introduction of the trifluoromethoxy group (-OCF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated anilines like this highly sought after.[3]

This guide provides a detailed overview of the common methodologies for the reduction of the nitro group in this compound, offering in-depth, field-proven protocols for two robust methods: classic catalytic hydrogenation and a modern transfer hydrogenation approach. The causality behind experimental choices and critical safety considerations are emphasized throughout to ensure reliable and safe execution.

Strategic Overview of Aromatic Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a well-established transformation, yet the choice of method depends critically on the substrate's functional group tolerance, available equipment, and scale of the reaction. Broadly, these methods can be categorized into three main approaches.[4][5]

  • Catalytic Hydrogenation: This is the most common industrial method, utilizing heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel with molecular hydrogen (H₂).[4][6] It is prized for its high efficiency and clean conversion, typically resulting in water as the only byproduct. However, this method necessitates specialized high-pressure reactors and stringent safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[7][8]

  • Transfer Hydrogenation: An increasingly popular alternative that avoids the direct handling of hydrogen gas.[9] In this method, a stable organic molecule, such as formic acid, isopropanol, or hydrazine, serves as the hydrogen donor in the presence of a transition metal catalyst.[9][10][11] Catalysts for this process are diverse, including complexes of palladium, rhodium, iridium, and more recently, earth-abundant metals like iron.[9][10][12]

  • Chemical Reduction: These classic methods employ stoichiometric reducing agents, often a metal in an acidic medium. Common examples include iron powder in acetic or hydrochloric acid, tin(II) chloride (SnCl₂), and zinc dust.[4][5][6] While these methods do not require specialized pressure equipment, they generate significant metal salt waste, which can complicate purification and pose environmental concerns.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol details the reduction of this compound using the highly efficient and widely adopted H₂/Pd-C system. The primary advantage is the high yield and purity of the resulting amine.

Causality of Experimental Design:

  • Catalyst: 5% Palladium on carbon is selected for its high activity and efficiency in nitro group reductions.

  • Solvent: Methanol or Ethanol are chosen for their ability to dissolve the starting material and for their relatively low fire hazard compared to ethers.[13]

  • Inerting: The reactor is thoroughly purged with nitrogen to remove all oxygen. This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.[7][8]

  • Filtration: The catalyst is filtered through Celite to ensure its complete removal. It is imperative to keep the catalyst wet with solvent or water at all times during and after filtration, as dry, used Pd/C is pyrophoric and can ignite spontaneously in air.[7][13]

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Charge Reactor: 1. Substrate 2. Solvent (MeOH) 3. Pd/C Catalyst B Seal Reactor A->B C Inerting: Purge 3x with N₂ (Vacuum/Backfill) B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake E->F G Cool & Depressurize F->G H Purge 3x with N₂ G->H I Safe Catalyst Filtration (Wet, through Celite) H->I J Solvent Evaporation I->J K Isolate Product J->K

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology

Materials & Equipment:

  • This compound

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH), reagent grade

  • Nitrogen (N₂) and Hydrogen (H₂) gas cylinders with regulators

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Celite® 545

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a fume hood, charge the high-pressure reactor vessel with this compound and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst. Immediately add the methanol solvent. Rationale: Adding the solvent promptly keeps the catalyst wet, mitigating fire risk.[8]

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Connect the vessel to a nitrogen/vacuum manifold. Evacuate the reactor and backfill with nitrogen. Repeat this cycle a minimum of three times to ensure a completely inert atmosphere.[7][14]

  • Leak Test: Pressurize the sealed reactor with nitrogen to the intended maximum reaction pressure and hold for 30 minutes to ensure the system is leak-free before introducing hydrogen.[14]

  • Hydrogenation: After a successful leak test, vent the nitrogen and purge the system with hydrogen gas (3 cycles of pressurizing to ~2 bar and venting). Finally, pressurize the reactor with hydrogen to the desired pressure (see table below).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature. The reaction is exothermic; ensure adequate cooling is available to prevent a runaway reaction.[7] Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases, the reaction is complete. Stop the heating and allow the reactor to cool to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen in a safe manner (vented to the outside). Purge the reactor with nitrogen (3x cycles) to remove all residual hydrogen.[14]

  • Catalyst Filtration: Open the reactor in a well-ventilated fume hood. Prepare a pad of Celite in a Buchner funnel and pre-wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the Celite pad with additional methanol. CRITICAL: Do not allow the filtered catalyst cake to dry.[13] Immediately quench the used catalyst by transferring the Celite pad into a container of water.[13]

  • Product Isolation: Combine the filtrate and washes. Remove the solvent using a rotary evaporator to yield the crude 3-Amino-4-(trifluoromethoxy)aniline, which can be further purified if necessary.

Quantitative Data Summary: Catalytic Hydrogenation
ParameterValueRationale
Substrate Scale10.0 g (45.0 mmol)Standard lab scale.
Solvent (Methanol)100 mLEnsures adequate dissolution and stirring.
Catalyst (5% Pd/C)0.5 g (5 wt%)Typical catalyst loading for efficient reduction.
H₂ Pressure50 psi (approx. 3.5 bar)Sufficient pressure for reaction without requiring ultra-high pressure equipment.
Temperature30-40 °CMild conditions are usually sufficient and enhance safety.
Reaction Time2-4 hoursTypically complete within this timeframe, monitor by H₂ uptake.
Expected Yield >95% This method is known for high conversion and yield.

Protocol 2: Iron-Catalyzed Transfer Hydrogenation

This protocol utilizes a base-free, iron-catalyzed transfer hydrogenation system with formic acid as the hydrogen donor.[10] This method is advantageous as it avoids flammable hydrogen gas and expensive precious metal catalysts, making it more accessible and economical for standard laboratory setups.

Causality of Experimental Design:

  • Catalyst System: An in-situ combination of a simple iron salt (Fe(BF₄)₂·6H₂O) and a phosphine ligand is used. This forms an active catalyst for the transfer hydrogenation process.[10]

  • Hydrogen Donor: Formic acid serves as a safe, liquid hydrogen source. It decomposes in the presence of the catalyst to provide the necessary hydrogen for the reduction.[10]

  • Solvent: Ethanol is a suitable protic solvent for this transformation.[10]

  • Base-Free Conditions: This specific iron-based system notably operates without the need for an additional base, which is a requirement for many other transfer hydrogenation protocols, simplifying the reaction and workup.[10]

Step-by-Step Methodology

Materials & Equipment:

  • This compound

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Tris(2-(diphenylphosphino)ethyl)phosphine (PP₃ ligand)

  • Formic acid (HCOOH, >95%)

  • Ethanol (EtOH), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer/hotplate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc) for extraction

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with nitrogen or argon.

  • Catalyst Preparation (In-Situ): To the flask, add the iron salt (Fe(BF₄)₂·6H₂O) and the phosphine ligand under a positive pressure of inert gas.

  • Reagent Addition: Add the this compound followed by anhydrous ethanol. Stir the mixture to dissolve the solids.

  • Reaction Initiation: Add formic acid to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (see table below) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooldown and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography if required to obtain pure 3-Amino-4-(trifluoromethoxy)aniline.

Quantitative Data Summary: Transfer Hydrogenation
ParameterValueRationale
Substrate Scale1.0 g (4.50 mmol)Standard lab scale.
Solvent (Ethanol)20 mLProvides good solubility for reactants.
Fe(BF₄)₂·6H₂O~4 mol% (60 mg)Catalytic amount sufficient for the reaction.[10]
PP₃ Ligand~4 mol% (95 mg)Equimolar to the iron salt for complex formation.[10]
Formic Acid4-5 equivalentsActs as the stoichiometric hydrogen donor.[10]
Temperature40-60 °CMild heating promotes the reaction at a reasonable rate.[10]
Reaction Time6-12 hoursMonitor by TLC for completion.
Expected Yield 85-95% This method provides good to excellent yields.[10]

Mechanism and Safety Considerations

General Reduction Pathway

The reduction of a nitroarene to an aniline is a six-electron process that is generally understood to proceed through nitroso and hydroxylamine intermediates.[15] The accumulation of the N-phenylhydroxylamine intermediate can be a significant safety hazard in industrial-scale reactions, as it can undergo highly exothermic decomposition.[1] Fortunately, under most catalytic hydrogenation conditions, this intermediate is rapidly converted to the final amine product.[11]

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction.

Critical Safety Directives
  • Hydrogenation Safety: All hydrogenation reactions using H₂ gas must be conducted in a designated area, preferably in a certified high-pressure bay or a reinforced fume hood.[8][14] Equipment must be rated for hydrogen service.[7] Always perform leak checks before introducing hydrogen.[14]

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and contain adsorbed hydrogen.[8] Never allow the used catalyst to dry in the air.[13] Always handle under an inert atmosphere or as a wet slurry.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when conducting these reactions.[16]

  • Ventilation: Ensure excellent ventilation to prevent the accumulation of flammable hydrogen gas or solvent vapors.[16]

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • New Journal of Chemistry. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. [Link]

  • Linquip. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Industrial Safety Expertise. Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • National Institutes of Health (NIH). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • University of Wisconsin-Madison. Hydrogenation SOP. [Link]

  • Journal of the American Chemical Society. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. [Link]

  • ResearchGate. Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Organic Process Research & Development. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications. [Link]

  • Amar Equipment Blog. What are the safety precautions for operating a Hydrogenation Test Unit?. [Link]

  • Organic Process Research & Development. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. [Link]

  • The Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

  • New Journal of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. RSC Publishing. [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • Google Patents.
  • Matrix Fine Chemicals. This compound | CAS 2822-50-6. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • ResearchGate. The hydrogenation of nitrobenzene to aniline: A new mechanism. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

Sources

Application Notes & Protocols: Diazotization of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Foreword: Strategic Importance of the Diazonium Intermediate

The diazotization of 3-Nitro-4-(trifluoromethoxy)aniline is a cornerstone transformation in modern synthetic chemistry, converting a relatively stable primary aromatic amine into a highly versatile diazonium salt intermediate. This aniline derivative is of particular interest due to the presence of two powerful electron-withdrawing groups: the nitro (-NO₂) group and the trifluoromethoxy (-OCF₃) group. The -OCF₃ group, in particular, is a valuable substituent in medicinal chemistry and agrochemical development, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1] Consequently, mastering the conversion of this compound into its diazonium salt opens a gateway to a vast array of functional group interconversions that are otherwise difficult to achieve.

This guide provides a comprehensive overview, from the underlying reaction mechanism to a field-tested laboratory protocol. It emphasizes the causal relationships behind procedural steps and instills a deep understanding of the critical safety parameters required for handling these energetic intermediates.

The Reaction Mechanism: A Stepwise Electrophilic Attack

The diazotization reaction proceeds by converting the nucleophilic primary amino group into an exceptionally good leaving group (N₂).[2] The process is initiated by the in situ generation of the true electrophile, the nitrosonium ion (N≡O⁺).

The mechanism can be dissected into three primary stages:

  • Formation of the Electrophile: Sodium nitrite (NaNO₂) is protonated by a strong mineral acid (e.g., HCl, H₂SO₄) to form nitrous acid (HNO₂). A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-N bond and a new intermediate, an N-nitrosoammonium salt.[4][5]

  • Dehydration to Diazonium: A series of rapid proton transfers (tautomerization) and the final acid-catalyzed elimination of a water molecule result in the formation of a stable triple bond between the two nitrogen atoms, yielding the final arenediazonium salt.[3][5]

The presence of strong electron-withdrawing groups on the aniline ring decreases the nucleophilicity of the amino nitrogen, making the initial attack on the nitrosonium ion more challenging compared to electron-rich anilines.[4][6] This necessitates careful control of reaction conditions to ensure complete conversion.

Diazotization_Mechanism cluster_0 Stage 1: Nitrosonium Ion Formation cluster_1 Stage 2 & 3: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H+ H⁺ (from acid) NO+ N≡O⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Aniline Ar-NH₂ (this compound) N-Nitroso Ar-NH₂⁺-N=O Aniline->N-Nitroso + N≡O⁺ Diazo_hydroxide Ar-N=N-OH N-Nitroso->Diazo_hydroxide Tautomerization (-H⁺) Diazonium Ar-N≡N⁺ (Diazonium Salt) Diazo_hydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Laboratory Protocol: Synthesis of the Diazonium Salt Solution

This protocol details the in situ preparation of the 4-diazo-2-nitro-1-(trifluoromethoxy)benzene salt. Crucially, diazonium salts are often thermally unstable and potentially explosive when isolated in a dry state.[7][8] Therefore, they are almost exclusively prepared and used immediately in solution without isolation.

3.1. Materials and Reagents

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid (for quenching)

  • Deionized Water

  • Ice

  • Starch-iodide indicator paper

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

3.2. Step-by-Step Procedure

  • Aniline Solution Preparation: In a three-neck flask equipped with a stirrer and thermometer, carefully add this compound (1.0 eq.) to a pre-chilled mixture of concentrated acid and water (e.g., 25% aqueous H₂SO₄) with efficient stirring.[6] The dissolution may be exothermic; ensure the mixture is thoroughly cooled before proceeding.

  • Cooling: Immerse the flask in an ice-salt bath and cool the aniline solution to 0-5°C . This temperature range is critical and must be maintained throughout the reaction.[7][9]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq.) in cold deionized water and cool the solution to 0-5°C.

  • Diazotization (Addition): Add the cold sodium nitrite solution dropwise to the stirred aniline solution via a dropping funnel. The rate of addition must be slow enough to ensure the internal temperature never exceeds 5°C .[6][9]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Checking for Excess Nitrous Acid: Test the reaction mixture for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A positive test (instant blue-black color) indicates a slight excess of nitrous acid, confirming the full conversion of the aniline.[9][10]

  • Quenching (Critical Step): If the starch-iodide test is positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative. This safely neutralizes the excess, unstable nitrous acid.[10]

  • Immediate Use: The resulting pale yellow diazonium salt solution is now ready for immediate use in subsequent reactions (e.g., Sandmeyer, Balz-Schiemann, azo coupling).[4][11][12] Do not store the solution.

Critical Reaction Parameters

Success in diazotization hinges on the stringent control of several key parameters. These are summarized below for clarity.

ParameterRecommended ConditionRationale & Justification
Temperature 0–5°CPrimary safety and stability control. Diazonium salts are thermally unstable and can decompose exothermically, potentially leading to a runaway reaction. Low temperatures prevent decomposition and minimize side reactions like azo coupling.[6][7][9]
NaNO₂ Stoichiometry 1.0–1.05 equivalentsUsing a slight excess ensures complete conversion of the aniline. A large excess is hazardous and can lead to unwanted side reactions.[9][10]
Acidic Medium Strong mineral acid (e.g., HCl, H₂SO₄)The acid is essential for generating the nitrosonium ion (N≡O⁺) and stabilizing the resulting diazonium salt by preventing its premature coupling or decomposition.[4][13]
Rate of Addition Slow, dropwisePrevents localized temperature spikes from the exothermic reaction and avoids a buildup of nitrous acid concentration, ensuring controlled and safe conversion.[6]
Stirring Vigorous and efficientEnsures thermal and reactant homogeneity, which is critical for consistent results and preventing localized "hot spots."[6]

Safety: A Self-Validating System of Precautions

Trustworthiness in this protocol is built upon a robust understanding of its inherent hazards. Diazotization reactions are not to be undertaken lightly.[13]

  • Explosion Hazard: NEVER attempt to isolate the diazonium salt in a solid, dry form. Dried diazonium salts are shock-sensitive and can detonate violently.[7][8][9] All operations should be conducted in solution.

  • Thermal Instability: The reaction is exothermic and the product is thermally sensitive. Strict adherence to the 0-5°C temperature range is the most critical safety control. A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure increase.[8][9]

  • Gas Evolution: The reaction generates nitrogen gas, especially during decomposition. Ensure the reaction is performed in a well-ventilated fume hood with an open or vented system to prevent pressure buildup.[7][9]

  • Reagent Toxicity: Sodium nitrite is toxic and an oxidizer. Strong acids are highly corrosive. Handle all reagents with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. A blast shield is highly recommended.[10]

  • Quenching Protocol: Always quench excess nitrous acid before workup. After the subsequent reaction is complete, any remaining diazonium salt must also be quenched (e.g., with hypophosphorous acid) before disposal.[8][9]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (Aniline remains)1. Insufficient sodium nitrite. 2. Temperature too low, slowing the reaction excessively. 3. Insufficient acid concentration.1. Ensure a slight stoichiometric excess (1.05 eq.) of NaNO₂ is used. 2. Maintain temperature within the 0-5°C range and allow for sufficient reaction time (up to 60 mins post-addition). 3. Verify the concentration and amount of the mineral acid.
Low Yield in Subsequent Step 1. Diazonium salt decomposed due to temperature exceeding 5°C. 2. Premature decomposition from exposure to incompatible materials (e.g., certain metals).[8]1. Improve cooling efficiency; slow down the rate of nitrite addition. 2. Use clean glass equipment.
Formation of Colored Byproducts Azo coupling side reaction between the diazonium salt and unreacted aniline.[6]1. Maintain a strongly acidic environment to keep the aniline protonated and non-nucleophilic. 2. Ensure slow, controlled addition of nitrite to prevent localized areas of high diazonium concentration.

References

  • Chen, J., Chen, J., & Lu, L. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 343-351. [Link]

  • Doyle, A. G., & D'Amato, E. M. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7070-7073. [Link]

  • Sathee, J. (n.d.). Chemistry Diazotization Reaction. Sathee Jee. [Link]

  • Chen, J., Chen, J., & Lu, L. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Unknown. (2020). Diazonium Salts. Lecture Notes. [Link]

  • CK-12 Foundation. (2025). Diazonium Salts. CK-12. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S. [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (2019). Converting anilines to diazoniums ions. YouTube. [Link]

  • ChemScence. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. ChemScence. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Gallou, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8, 32379-32391. [Link]

  • Hanson, P., et al. (2014). Sandmeyer Reaction. ResearchGate. [Link]

  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 924. [Link]

  • Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). 37.01 Sandmeyer Reactions. YouTube. [Link]

  • Baralle, A., et al. (2016). Supporting Information for A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. Angewandte Chemie International Edition, 55(44), 13735-13739. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Schirrmeister, S., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(2), 481-487. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 114-118. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of N-Alkylating Electron-Deficient Anilines

The N-alkylation of anilines is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to the nitrogen atom of an aniline moiety can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and target-binding affinity.

This guide focuses on the N-alkylation of a particularly challenging substrate: 3-nitro-4-(trifluoromethoxy)aniline. The presence of two potent electron-withdrawing groups—the nitro (-NO₂) and trifluoromethoxy (-OCF₃) substituents—significantly deactivates the aniline's amino group. This diminished nucleophilicity renders the starting material less reactive towards common alkylating agents, often necessitating more forcing reaction conditions than those employed for electron-rich anilines.[1][2] This document provides a detailed exploration of robust methodologies for the successful N-alkylation of this and structurally related electron-deficient anilines, with an emphasis on explaining the rationale behind protocol choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction design and safe handling.

PropertyValue
CAS Number 2822-50-6
Molecular Formula C₇H₅F₃N₂O₃
Molecular Weight 222.12 g/mol
Appearance Light brown to brown solid
Melting Point 90-92 °C
Boiling Point 300 °C at 760 mmHg

Strategic Approaches to N-Alkylation

Two primary strategies are recommended for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice of method will depend on the desired alkyl group and the available starting materials.

Strategy 1: Reductive Amination

Reductive amination is a versatile and highly effective one-pot method for the mono-alkylation of amines.[3] This process involves the initial formation of an imine intermediate from the reaction of the aniline with an aldehyde or ketone, followed by its in situ reduction to the corresponding N-alkylated amine. This approach is particularly advantageous as it often minimizes the risk of dialkylation, a common side reaction in direct alkylation methods.[1]

Mechanism Overview:

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine.

  • Reduction: A reducing agent, typically a borohydride-based reagent, selectively reduces the C=N double bond of the imine to afford the N-alkylated aniline.

Protocol 1: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with a generic aldehyde.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.2 M. To this solution, add the aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified N-alkylated product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.

  • Catalytic Acid: Acetic acid catalyzes the formation of the imine by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Sodium Triacetoxyborohydride: This mild and selective reducing agent is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

G cluster_workflow Reductive Amination Workflow start Start setup Reaction Setup: Aniline, Aldehyde, DCM, Acetic Acid start->setup imine Imine Formation (1-2h at RT) setup->imine reduction Reduction with NaBH(OAc)₃ imine->reduction monitoring TLC Monitoring (4-24h) reduction->monitoring workup Aqueous Workup (NaHCO₃) monitoring->workup purification Column Chromatography workup->purification characterization NMR & MS Analysis purification->characterization end End characterization->end

Reductive Amination Workflow Diagram.
Strategy 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a more traditional approach. Due to the reduced nucleophilicity of this compound, this method often requires elevated temperatures and a strong, non-nucleophilic base.[1][2]

Mechanism Overview:

The reaction follows an Sₙ2 mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is essential to deprotonate the resulting ammonium salt and regenerate the neutral N-alkylated product.

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the direct N-alkylation of this compound with an alkyl halide.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Heating mantle or oil bath

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Alkylating Agent Addition: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent choice as it dissolves the reactants and is stable at elevated temperatures. Its polar nature helps to stabilize the transition state of the Sₙ2 reaction.[1]

  • Base: Anhydrous potassium carbonate is a suitable non-nucleophilic base to neutralize the acid formed during the reaction without competing with the aniline as a nucleophile.

  • Elevated Temperature: Heating is necessary to overcome the activation energy barrier for the reaction, given the reduced nucleophilicity of the starting aniline.[1]

G cluster_mechanism Direct Alkylation Mechanism aniline Aniline (Nucleophile) transition_state Sₙ2 Transition State aniline->transition_state alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->transition_state ammonium_salt Ammonium Salt (Intermediate) transition_state->ammonium_salt product N-Alkylated Aniline ammonium_salt->product Deprotonation base Base (K₂CO₃) base->product byproduct KHCO₃ + KX

Direct Alkylation Mechanism Diagram.

Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized N-alkylated products.

Purification
  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents. The polarity of the eluent is gradually increased to elute the product from the column.[2][4]

Characterization

The following spectroscopic techniques are indispensable for confirming the structure of the N-alkylated products.

TechniqueExpected Observations
¹H NMR - Appearance of new signals corresponding to the protons of the newly introduced alkyl group.- A shift in the chemical shift of the aromatic protons.- The disappearance of one of the N-H protons (in the case of mono-alkylation).
¹³C NMR - Appearance of new signals for the carbons of the alkyl group.- A shift in the chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen.
Mass Spec. - The molecular ion peak (M+) should correspond to the calculated molecular weight of the N-alkylated product.
FTIR - A shift in the N-H stretching frequency or its disappearance in the case of dialkylation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the reagents used in these protocols.[5][6][7]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][8]

  • Handling of Reagents: Exercise caution when handling strong bases, flammable solvents, and alkylating agents, which are often toxic and/or corrosive.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Conclusion

The N-alkylation of this compound, while challenging due to its electron-deficient nature, can be successfully achieved using the robust protocols outlined in this guide. Both reductive amination and direct alkylation with alkyl halides are viable strategies, with the choice depending on the specific synthetic goals. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount for obtaining high yields of pure N-alkylated products, which are valuable intermediates in the synthesis of a wide range of biologically active molecules.

References

  • ResearchGate. (2022). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Capot Chemical. (2008). Material safety data sheet: this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2012). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]

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Introduction: Navigating the Challenges of Electron-Deficient Substrates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Suzuki Coupling Reactions with 3-Nitro-4-(trifluoromethoxy)aniline Derivatives

In the landscape of medicinal chemistry, the synthesis of biaryl and heteroaryl structures is a cornerstone of developing novel therapeutics.[1][2] These motifs are prevalent in a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3][4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5]

This guide focuses on a particularly valuable, yet challenging, class of substrates: derivatives of This compound . This scaffold is of significant interest to drug development professionals due to the unique electronic properties imparted by its substituents. The potent electron-withdrawing nature of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. However, these same properties render the aryl halide less reactive in the crucial oxidative addition step of the Suzuki catalytic cycle.[6][7] Furthermore, the presence of the aniline's primary amine can lead to catalyst inhibition by coordinating to the palladium center.[8][9]

This document, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of these challenges and offers robust, field-proven protocols to achieve successful Suzuki-Miyaura couplings with these demanding substrates. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind specific experimental choices, and provide a self-validating framework for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with challenging substrates. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[4][12] For electron-deficient substrates like nitro-substituted aryl halides, this step can be sluggish.[6][13]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[14][15][16][17]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (e.g., 4-Bromo-3-nitro-trifluoromethoxy-aniline deriv.) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of N-Boc-4-bromo-3-nitro-5-(trifluoromethoxy)aniline

This protocol details a representative reaction coupling a protected aniline derivative with phenylboronic acid. The protection of the aniline with a tert-Butyloxycarbonyl (Boc) group is a critical first step to prevent the amine from interfering with the palladium catalyst.[8]

Materials and Reagents
ReagentGradeSupplierNotes
N-Boc-4-bromo-3-nitro-5-(trifluoromethoxy)aniline>98%VariesThe aryl halide substrate
Phenylboronic Acid>98%VariesThe coupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeVariesPalladium pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeVariesBuchwald ligand for difficult couplings
K₃PO₄ (Potassium Phosphate, tribasic)Anhydrous, >98%VariesBase
1,4-DioxaneAnhydrous, >99.8%VariesReaction solvent
Deionized WaterN/AIn-houseCo-solvent, degassed
Di-tert-butyl dicarbonate (Boc₂O)>97%VariesFor protection step
Triethylamine (TEA)>99%VariesBase for protection step
Dichloromethane (DCM)Anhydrous, >99.8%VariesSolvent for protection step
Ethyl AcetateACS GradeVariesFor work-up and chromatography
HexanesACS GradeVariesFor chromatography
Anhydrous Magnesium Sulfate (MgSO₄)>98%VariesDrying agent
Step-by-Step Methodology

Part A: Boc Protection of the Aniline

  • Dissolution: In a round-bottom flask, dissolve 3-Nitro-4-bromo-5-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline. The product can be used in the next step, often without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-bromo-3-nitro-5-(trifluoromethoxy)aniline (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst & Ligand: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq, 2 mol%) and SPhos (0.08 eq, 8 mol%). Add these solids to the Schlenk flask.

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The choice of a higher temperature is often necessary to facilitate the oxidative addition of the deactivated aryl bromide.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biphenyl product.

Expected Results for Various Boronic Acids

The following table provides illustrative data for the coupling of N-Boc-4-bromo-3-nitro-5-(trifluoromethoxy)aniline with different boronic acids under the optimized conditions.

Boronic Acid PartnerProduct StructureExpected YieldPurity (by HPLC)
Phenylboronic acidN-Boc-3-nitro-5-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine75-85%>98%
4-Methoxyphenylboronic acidN-Boc-4'-methoxy-3-nitro-5-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine70-80%>98%
3-Thienylboronic acidN-Boc-4-(thiophen-3-yl)-3-nitro-5-(trifluoromethoxy)aniline65-75%>97%
4-(Trifluoromethyl)phenylboronic acidN-Boc-3-nitro-4'-(trifluoromethyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine80-90%>98%

*Yields and purity are estimates based on literature precedents for similar electron-deficient substrates and are highly dependent on precise reaction conditions and purification efficiency.

Visualizing the Experimental Workflow

Workflow start Start: 3-Nitro-4-bromo-5-(trifluoromethoxy)aniline boc_protection Step 1: Boc Protection (Boc₂O, TEA, DCM) start->boc_protection protected_sm N-Boc Protected Substrate boc_protection->protected_sm suzuki_setup Step 2: Suzuki Reaction Setup (Add Boronic Acid, Base, Catalyst, Ligand) protected_sm->suzuki_setup degas Step 3: Degas & Add Solvents (Dioxane/H₂O) suzuki_setup->degas reaction Step 4: Heat Reaction (80-100 °C, 4-24h) degas->reaction workup Step 5: Work-up & Extraction (EtOAc, H₂O) reaction->workup purification Step 6: Column Chromatography workup->purification analysis Step 7: Characterization (NMR, LC-MS, HPLC) purification->analysis final_product Final Product: Purified Biphenyl Derivative analysis->final_product

Caption: Workflow for the synthesis of biphenyl derivatives from 3-Nitro-4-bromoaniline.

Troubleshooting Guide

A self-validating protocol requires a robust troubleshooting framework. Below are common issues encountered with this class of substrates and their potential solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by unprotected amine. 3. Oxidative addition is too slow. 4. Insufficiently active base.1. Ensure rigorous degassing of solvents and use of an inert atmosphere. 2. Confirm complete Boc protection of the aniline. 3. Increase reaction temperature; switch to a more electron-rich ligand (e.g., XPhos, RuPhos). 4. Switch to a stronger base like Cs₂CO₃.[18]
Significant Side Product Formation 1. Protodeboronation: Boronic acid decomposes to the corresponding arene. 2. Homocoupling: Boronic acid couples with itself. 3. Dehalogenation: Aryl halide is reduced.1. Use a higher concentration of reagents; ensure the base is thoroughly dried. Avoid overly long reaction times.[8] 2. Ensure the reaction is thoroughly degassed before adding the catalyst.[8] 3. Use a milder base or lower the reaction temperature slightly.
Inconsistent Yields 1. Variable quality/activity of the base (e.g., K₃PO₄ can be hygroscopic). 2. Inconsistent degassing. 3. Variable catalyst/ligand quality.1. Use freshly purchased, anhydrous base or dry it thoroughly in an oven before use. Grinding the base to a fine powder can also improve reproducibility.[13] 2. Standardize the degassing procedure (e.g., time, sparging rate). 3. Purchase catalysts and ligands from reputable suppliers.

References

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  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Bedford, R. B., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.
  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • ACS Publications. (2019, August 29). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Europe PMC. (n.d.). Mechanochemical Production of Biphenyls from Nitrogen- Containing Organic Compounds: Amides, Anilines, and Sulfonamides.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • Google Patents. (n.d.). Preparation of 3-trifluoromethyl-4-nitrophenol.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.

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Application Note: 3-Nitro-4-(trifluoromethoxy)aniline as a Strategic Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In contemporary medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high metabolic stability, due to the strength of the C-F bond, and potent electron-withdrawing capabilities that can significantly modulate the physicochemical properties of a molecule.[1] When appended to an aromatic scaffold, the -OCF₃ group can enhance lipophilicity, improve membrane permeability, and alter binding affinities to biological targets.[1][2]

3-Nitro-4-(trifluoromethoxy)aniline (Figure 1) is a particularly valuable bifunctional building block. The aniline moiety serves as a classical nucleophile and a handle for diazotization, while the ortho-nitro group is a versatile precursor for reductive cyclization strategies. This arrangement allows for the regioselective construction of a wide array of fused heterocyclic systems, most notably benzimidazoles, which are privileged structures in numerous FDA-approved drugs and biologically active compounds.[3][4]

This application note provides a detailed guide to the synthesis of 6-(trifluoromethoxy)-1H-benzo[d]imidazoles from this compound, focusing on the underlying reaction mechanisms and providing a robust, field-tested protocol.

Figure 1: Structure of this compound
  • IUPAC Name: this compound

  • CAS Number: 2822-50-6[5]

  • Molecular Formula: C₇H₅F₃N₂O₃[5]

  • Molecular Weight: 222.12 g/mol [6]

Core Synthesis Pathway: Reductive Cyclization to Benzimidazoles

The most prominent application of this compound in heterocyclic synthesis is its conversion to benzimidazoles. This transformation is typically achieved through a one-pot reductive cyclization reaction with an aldehyde. The process hinges on the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde to form a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

Mechanism of Action

The reaction proceeds through a well-established cascade mechanism:

  • Nitro Group Reduction: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation, reduces the nitro group of the starting aniline to a primary amine. This generates a transient ortho-phenylenediamine derivative.

  • Schiff Base Formation: The newly formed, highly reactive diamine condenses with an aldehyde. One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group of the diamine attacks the imine carbon in an intramolecular fashion, forming the five-membered dihydro-benzimidazole ring.

  • Aromatization: The dihydro-benzimidazole intermediate is then oxidized to the stable, aromatic benzimidazole ring system. In many protocols using mild reducing agents, this oxidation occurs spontaneously in the presence of air or can be facilitated by the reaction conditions.

This one-pot synthesis is highly efficient and avoids the isolation of the often unstable diamine intermediate.[7]

Workflow Visualization

The following diagram illustrates the key steps in the reductive cyclization pathway.

G A This compound B In-situ Reduction (e.g., Na₂S₂O₄) A->B Step 1 C 4-(Trifluoromethoxy)- benzene-1,2-diamine (Transient Intermediate) B->C E Schiff Base Formation C->E D Aldehyde (R-CHO) D->E F Cyclized Intermediate (Dihydrobenzimidazole) E->F Step 2 G Intramolecular Cyclization F->G H Aromatization (Oxidation) G->H Step 3 I 2-Substituted-6-(trifluoromethoxy) -1H-benzo[d]imidazole H->I Step 4

Caption: Reductive cyclization workflow for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-6-(trifluoromethoxy)-1H-benzo[d]imidazoles

This protocol details a reliable and scalable one-pot method for synthesizing 2-substituted benzimidazoles from this compound using sodium dithionite as the reducing agent.[7][8]

Materials and Reagents
  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄), 85% or higher purity

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in a suitable solvent such as ethanol or DMF (approx. 0.2 M concentration).

    • Scientist's Note: DMF is often preferred for less soluble aldehydes, but ethanol is a greener and more easily removed solvent. The slight excess of the aldehyde ensures complete consumption of the diamine intermediate.

  • Initiation of Reduction: Begin stirring the solution at room temperature. Prepare a solution of sodium dithionite (3.0 eq.) in deionized water. Add this aqueous solution dropwise to the reaction mixture over 15-20 minutes.

    • Causality Insight: A slow, controlled addition of the reductant is crucial. The reduction of the nitro group is exothermic, and rapid addition can lead to an uncontrolled temperature increase and potential side reactions. The use of at least 3 equivalents of Na₂S₂O₄ is necessary to ensure complete reduction.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

    • Trustworthiness Check: The disappearance of the starting aniline (a yellow-orange solid) and the formation of a new, more polar spot (the benzimidazole product) on the TLC plate are key indicators of reaction completion.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water. The crude product will often precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Data Summary Table

The following table provides representative data for the synthesis of benzimidazoles using this protocol with different aldehydes.

Aldehyde ReactantProduct NameSolventTime (h)Yield (%)
Benzaldehyde2-Phenyl-6-(trifluoromethoxy)-1H-benzo[d]imidazoleEtOH2.592%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-(trifluoromethoxy)-1H-benzo[d]imidazoleDMF388%
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-(trifluoromethoxy)-1H-benzo[d]imidazoleEtOH390%
Furan-2-carbaldehyde2-(Furan-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazoleEtOH485%

Alternative Synthetic Approaches and Future Directions

While the reductive cyclization with aldehydes is a robust method, other synthetic strategies exist and are areas of active research.

  • Electrochemical Synthesis: Recent advancements have demonstrated the use of electrochemical methods to drive the reductive cyclization of o-nitroanilines.[9] This approach avoids the need for chemical reductants, offering a greener and potentially more controlled synthetic route.

  • Catalytic Transfer Hydrogenation: Transition-metal-free methods using reagents like KOtBu and Et₃SiH can achieve the reductive cyclization between o-nitroanilines and benzyl amines or alcohols, providing an alternative pathway to the benzimidazole core.[10]

The unique electronic properties imparted by the trifluoromethoxy group make heterocycles derived from this compound prime candidates for screening in drug discovery programs and for development as advanced organic materials.[11][12] Future work will likely focus on expanding the library of accessible heterocycles and exploring their potential in various applications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

  • The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. Journal of Chemical Industry and Engineering (China). [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. [Link]

  • This compound | CAS 2822-50-6. Matrix Fine Chemicals. [Link]

  • NOTE Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]

  • This compound | C7H5F3N2O3. PubChem. [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in bulk drug substance batches of 3-Nitro-4-(trifluoromethoxy)aniline. The method utilizes reversed-phase chromatography with a C18 stationary phase and gradient elution, providing excellent specificity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this key chemical intermediate. All validation procedures are based on the principles outlined in the ICH Q2(R1) guideline.[1][2][3][4]

Introduction

This compound (CAS No. 2822-50-6) is a fluorinated aromatic amine that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[5][6][7] The presence of the nitro (-NO2), trifluoromethoxy (-OCF3), and amine (-NH2) functional groups imparts unique chemical properties, but also introduces potential pathways for the formation of impurities during synthesis and storage. Accurate determination of the purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[8][9][10] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar to non-polar compounds like this compound from its potential process-related impurities and degradation products.

Causality of Method Choice: Reversed-phase chromatography was selected because the analyte is a moderately non-polar aromatic compound. The hydrophobic interactions between the analyte and the non-polar C18 stationary phase, modulated by a polar mobile phase, allow for effective retention and separation.[11][12][13] A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime, providing a comprehensive purity profile.

Experimental

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, with a three-point calibration.

  • Volumetric Glassware: Class A.

  • Filtration: 0.22 µm PTFE syringe filters for sample preparation.

  • This compound Reference Standard: Purity ≥ 99.5%, obtained from a certified vendor.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (e.g., from a Milli-Q® system).

  • Formic Acid: LC-MS grade, ~99% purity.

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Run Time 25 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, providing robust hydrophobic retention for the aromatic analyte.[9][14] A 3.5 µm particle size offers high efficiency with manageable backpressure.

  • Mobile Phase: A mixture of acetonitrile and water provides excellent solvating power and UV transparency. The addition of 0.1% formic acid acidifies the mobile phase (pH ~2.7), which serves to suppress the ionization of the aniline group (pKa ~2-3), ensuring a single, sharp, and well-retained peak.[15]

  • Gradient Elution: The gradient from 30% to 90% acetonitrile is designed to first elute any polar impurities, then the main analyte peak, followed by any late-eluting, more hydrophobic impurities.[16]

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, providing high sensitivity for both the main component and related impurities.[17]

Protocols

G

Step-by-Step Protocol:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and DI Water. This will be used for all dilutions.

  • Reference Standard Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Sample Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample batch into a 100 mL Class A volumetric flask.

    • Follow the same dissolution and dilution procedure as for the reference standard.

  • Filtration: Prior to injection, filter both the standard and sample solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

Before initiating any sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.

Procedure:

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Reference Standard solution (0.1 mg/mL) five times consecutively.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and method conditions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and the ability to produce narrow peaks.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injector and detector system.
%RSD of Retention Time ≤ 0.5% (for n=5 injections)Confirms the stability and precision of the pump and flow rate.

The purity of the sample is determined using the area percent method, assuming all impurities have a similar response factor to the main component at 254 nm.

Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) × 100

Disregard peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ).

Method Validation Summary

This analytical procedure must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][18] The following is a summary of the required validation experiments and typical acceptance criteria.

G Validation Method Validation (ICH Q2(R1)) | { Specificity |  Linearity |  Accuracy |  Precision |  Range |  LOQ/LOD |  Robustness} Specificity Peak Purity (DAD) No interference from blank or placebo. Validation:f0->Specificity Linearity Correlation Coefficient (r²) ≥ 0.999 5 levels from LOQ to 150% Validation:f1->Linearity Accuracy Recovery: 98.0% - 102.0% At 3 levels (e.g., 80%, 100%, 120%) Validation:f2->Accuracy Precision Repeatability (RSD ≤ 1.0%) Intermediate Precision (RSD ≤ 2.0%) Validation:f3->Precision LOQ LOQ: S/N ≥ 10 LOD: S/N ≥ 3 Validation:f5->LOQ Robustness Vary Flow Rate (±0.1 mL/min) Column Temp (±2°C) Mobile Phase pH (±0.1) Validation:f6->Robustness

Validation ParameterTypical Results & Acceptance Criteria
Specificity Peak purity index > 99.9%. No co-elution observed. No interference from blank at the analyte retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the nominal concentration (0.1 mg/mL).
Range 0.001 mg/mL to 0.15 mg/mL.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).
Precision (Repeatability) RSD of peak area for six replicate sample preparations ≤ 1.0%.
Precision (Intermediate) RSD of peak area across different days, analysts, or instruments ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3 (e.g., ~0.0003 mg/mL).
Limit of Quantitation (LOQ) S/N ≥ 10 and demonstrated precision (RSD ≤ 10%) (e.g., ~0.001 mg/mL or 0.1% of nominal).
Robustness System suitability parameters remain within criteria when method parameters (flow rate, temperature, etc.) are deliberately varied.

Conclusion

The reversed-phase HPLC method described provides a reliable and robust system for the quantitative determination of purity for this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated environment. Adherence to the outlined system suitability tests and method validation protocols will ensure the generation of high-quality, trustworthy data critical for drug development and manufacturing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [1][4][18]

  • Basak, S., & Das, P. (2025). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Journal of Preventive, Diagnostic and Treatment Strategies in Medicine. [8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [2][3]

  • ResearchGate. (n.d.). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. [9]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [17]

  • Sigma-Aldrich. (n.d.). This compound.

  • Taylor & Francis Online. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [14]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [11]

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. [15]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [12]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [16]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [13]

  • BenchChem. (2025). Validated Analytical Method for Nitroaromatic Compounds. [10]

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Application Note & Protocol: High-Sensitivity GC-MS Method for the Detection of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the sensitive and selective detection of 3-Nitro-4-(trifluoromethoxy)aniline, a fluorinated nitroaromatic compound relevant in the synthesis of pharmaceuticals and other specialty chemicals. Given the compound's structural features—a polar aniline group, a nitro group, and a trifluoromethoxy group—a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential for achieving accurate identification and quantification. This guide details a complete workflow, from sample preparation and extraction to GC-MS parameter optimization and method validation, designed for researchers, scientists, and drug development professionals. The protocol emphasizes strategies to enhance chromatographic performance and ensure data integrity, including optional derivatization and rigorous quality control measures.

Introduction & Scientific Principles

This compound (CAS 2822-50-6) is a substituted aniline containing functional groups that present unique analytical challenges. The primary amine (-NH2) and nitro (-NO2) groups introduce polarity, which can lead to poor peak shape (tailing) in gas chromatography if not properly managed. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for such semi-volatile compounds, offering a powerful combination of high-resolution separation and definitive mass-based identification.

The core principle of this method is to volatilize the analyte for separation on a GC column based on its boiling point and interaction with the column's stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification and quantification. Due to the polar nature of the aniline moiety, this protocol will also discuss an optional derivatization step to improve volatility and chromatographic performance.

Experimental Workflow & Logic

The analytical process is a multi-step workflow designed to ensure reproducibility and accuracy. Each stage is critical for the success of the subsequent step.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_derivatization Part 2: Derivatization (Optional) cluster_analysis Part 3: Instrumental Analysis cluster_data Part 4: Data Processing Sample Aqueous or Organic Sample pH_Adjust pH Adjustment to >11 (for aqueous samples) Sample->pH_Adjust LLE Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) pH_Adjust->LLE Dry Drying with Anhydrous Na2SO4 LLE->Dry Concentrate Concentration under Nitrogen Dry->Concentrate Deriv Acylation with HFBA or PFPA Concentrate->Deriv GC_Inject GC Injection (Splitless Mode) Concentrate->GC_Inject If not derivatized Reconstitute Reconstitute in Ethyl Acetate Deriv->Reconstitute Reconstitute->GC_Inject If derivatized GC_Separation Chromatographic Separation (DB-5ms or equivalent) GC_Inject->GC_Separation MS_Detect Mass Spectrometric Detection (EI, Scan/SIM Mode) GC_Separation->MS_Detect Data_Acq Data Acquisition & Integration MS_Detect->Data_Acq Quant Quantification vs. Calibration Curve Data_Acq->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed Protocols & Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from standard methods for extracting semi-volatile organic compounds, such as anilines, from aqueous matrices.

Rationale: The analyte is a weak base. By raising the pH of the aqueous sample to >11, the aniline group is deprotonated, making the molecule less polar and more readily extractable into an organic solvent like dichloromethane (DCM). Anhydrous sodium sulfate is a crucial step to remove residual water, which can interfere with GC analysis and damage the column.

Step-by-Step Protocol:

  • pH Adjustment: For a 100 mL aqueous sample in a separatory funnel, add 10 M Sodium Hydroxide (NaOH) solution dropwise until the pH is greater than 11.

  • Solvent Addition: Add 30 mL of dichloromethane (DCM, pesticide grade or equivalent) to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 2 minutes, ensuring to vent periodically to release pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes.

  • Collection: Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh 30 mL portions of DCM, combining all organic extracts.

  • Drying: Gently swirl the combined extract over the sodium sulfate for 2-3 minutes to remove any remaining water.

  • Concentration: Decant the dried extract into an evaporator tube. Concentrate the sample to a final volume of approximately 1 mL using a gentle stream of nitrogen.

  • Solvent Exchange (if derivatizing): If proceeding with derivatization, exchange the solvent to ethyl acetate by adding 2 mL and re-concentrating to 1 mL.

Optional Derivatization: Acylation

Rationale: The primary amine group on the aniline can cause peak tailing due to interaction with active sites in the GC inlet and column. Derivatization by acylation with an agent like Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA) converts the polar -NH2 group into a less polar, more volatile amide. This improves chromatographic peak shape and enhances sensitivity.

Step-by-Step Protocol (using HFBA):

  • Evaporation: Evaporate the 1 mL sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Preparation: Cool the vial to room temperature. Evaporate the mixture to dryness again under nitrogen to remove excess derivatizing reagent.

  • Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

Rationale:

  • Column Selection: A mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. This phase provides excellent separation for a wide range of semi-volatile compounds and is robust enough for routine analysis.

  • Injection Mode: Splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level detection.

  • Temperature Program: The oven temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute the target compound with a good peak shape, separated from potential interferences.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method. The analysis can be run in Full Scan mode for qualitative identification and method development. For higher sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, focusing on characteristic ions of the analyte.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 8890, Shimadzu GC-2030, or equivalent
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 70°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min
MS System Agilent 5977, Shimadzu QP2020 NX, or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) for identification; SIM for quantification (ions to be determined from standard analysis)

Method Validation & Quality Control

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Rationale for Validation: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. It provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of this compound in the specified sample matrix.

Validation_Logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Blank Blank Matrix Specificity->Blank Test with Spiked_Blank Spiked Matrix Specificity->Spiked_Blank Test with Cal_Curve Calibration Curve (min. 5 levels) Linearity->Cal_Curve Evaluate Spike_Recovery Spike Recovery Study (Low, Med, High Conc.) Accuracy->Spike_Recovery Determine via RSD_Calc Replicate Injections Precision->RSD_Calc Calculate %RSD from

Caption: Key parameters for analytical method validation based on ICH Q2(R1) guidelines.

Table 2: Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of matrix components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of analyte in the sample.Defined by linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value. Assessed using spike recovery.70-130% recovery for trace analysis.
Precision (Repeatability)Precision under the same operating conditions over a short interval of time (%RSD).RSD ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quant. (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision.S/N ≥ 10, with acceptable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results (e.g., within %RSD limits)

Quality Control (QC) Procedures:

  • System Suitability: Before each analytical run, inject a mid-level standard to verify system performance (e.g., peak shape, retention time, and response).

  • Calibration Check: A calibration standard should be run every 10-15 samples to check for instrument drift.

  • Blanks: Analyze a solvent blank and a method blank with each batch to check for contamination.

  • Spikes: A matrix spike and a matrix spike duplicate should be analyzed with each batch to assess matrix effects and method accuracy.

Data Analysis & Interpretation

  • Identification: The primary identification is based on the retention time of the analyte matching that of a known standard. Confirmation is achieved when the mass spectrum of the sample peak matches the spectrum from the standard or a reference library.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration for a series of standards. Use linear regression to determine the concentration of the analyte in unknown samples. An internal standard may be used to improve quantitative accuracy.

Conclusion

This application note provides a robust and scientifically grounded starting point for the development and validation of a GC-MS method for the analysis of this compound. The protocol emphasizes best practices in sample preparation, instrumental analysis, and quality assurance. While the provided parameters are based on established methods for analogous compounds like halogen

Application Note: A Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anilines

3-Nitro-4-(trifluoromethoxy)aniline is a key fluorinated intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The precise arrangement of its functional groups—an amine, a nitro group, and a trifluoromethoxy group—on an aromatic scaffold gives rise to unique electronic properties that are critical for its function in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for verifying the structure and purity of such molecules.

This application note provides a detailed guide for researchers and drug development professionals on the interpretation of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical prediction of the spectra based on substituent effects, provide a robust experimental protocol for data acquisition, and present a thorough analysis of the spectral features.

Foundational Principles: Substituent Effects on Aromatic NMR Spectra

The chemical shifts observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of the substituents on the benzene ring.[2] In this compound, three distinct functional groups dictate the spectral appearance:

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, it increases electron density primarily at the ortho and para positions, causing an upfield shift (shielding) of the attached protons and carbons.[2]

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both resonance and induction. It significantly decreases electron density at the ortho and para positions, leading to a substantial downfield shift (deshielding).[3][4]

  • Trifluoromethoxy Group (-OCF₃): This group exhibits a dual electronic nature. The oxygen atom can donate electron density via resonance, while the highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. Overall, it is considered a net electron-withdrawing group.

The interplay of these competing electronic effects results in a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure of this compound.

Predicted NMR Spectra & Interpretation

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is expected to show three distinct signals corresponding to the three non-equivalent aromatic protons.[5][6]

  • H-2 (ortho to -NO₂): This proton is positioned ortho to the strongly deshielding nitro group and meta to the shielding amino group. The dominant effect of the nitro group will shift this proton significantly downfield. It is expected to appear as a doublet due to coupling with H-6 (meta coupling, ⁴J).

  • H-5 (ortho to -NH₂): This proton is ortho to the shielding amino group and meta to the nitro group. The shielding effect of the amine will cause it to appear at a relatively upfield position in the aromatic region. It will be split into a doublet of doublets by coupling to H-6 (ortho coupling, ³J) and H-2 (para coupling, ⁵J, often unresolved).

  • H-6 (ortho to -OCF₃): This proton is influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and nitro groups. It will be split by both H-5 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J), appearing as a doublet of doublets.

  • -NH₂ Protons: The two protons of the amino group will typically appear as a single, broad peak. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Characteristic Coupling Constants (J-values): [2]

  • ortho-coupling (³J_HH): 7–10 Hz

  • meta-coupling (⁴J_HH): 2–3 Hz

  • para-coupling (⁵J_HH): 0–1 Hz

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will display signals for all seven unique carbon atoms in the molecule. The aromatic carbons typically resonate between 120-150 ppm.[6][7]

  • Carbons bonded to Heteroatoms (C-1, C-3, C-4):

    • C-1 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded relative to other aromatic carbons.

    • C-3 (C-NO₂): The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded.

    • C-4 (C-OCF₃): This carbon will also be deshielded due to the attachment of the electronegative oxygen and the influence of the -CF₃ group.

  • Protonated Aromatic Carbons (C-2, C-5, C-6): The chemical shifts of these carbons will reflect the combined electronic effects of the substituents. Their assignment can be definitively confirmed using 2D NMR techniques like HSQC.

  • Trifluoromethoxy Carbon (-OCF₃): This carbon signal is a key diagnostic feature. Due to one-bond coupling with the three fluorine atoms (¹J_CF), it will appear as a well-defined quartet.[8][9] The ¹J_CF coupling constant is typically large, in the range of 250-280 Hz.[8][10] The signal itself will be found within the aromatic region.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation Protocol

Rationale: The choice of a deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H NMR spectrum.[11][12] The concentration must be sufficient for a good signal-to-noise ratio without causing line broadening.[13][14]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.7 mL

  • High-quality 5 mm NMR tube and cap[11][15]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Procedure:

  • Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.[15]

  • Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently agitate the vial until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution.

  • Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube. Avoid transferring any particulate matter, as this can degrade spectral quality.[12][14]

  • Cap the NMR tube securely and label it clearly.

start Start: Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL DMSO-d6) start->dissolve Step 1 transfer Transfer Solution to 5 mm NMR Tube dissolve->transfer Step 2 acquire Acquire NMR Data (¹H, ¹³C, etc.) transfer->acquire Step 3 process Process Data (FT, Phasing, Baseline Correction) acquire->process Step 4 analyze Analyze & Interpret Spectra process->analyze Step 5 end End: Structural Confirmation analyze->end Step 6

Caption: Standard workflow for NMR sample preparation and analysis.

NMR Data Acquisition Parameters

Rationale: The parameters below are typical for a 400 MHz spectrometer. For ¹³C NMR, a greater number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.

Instrument: 400 MHz NMR Spectrometer with a broadband probe. Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~4.0 s

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

  • Number of Scans: 1024 or more

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1.0 s

Summary of Predicted Spectral Data

The following tables summarize the anticipated chemical shifts and multiplicities for this compound.

Table 1: Predicted ¹H NMR Data

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.0 - 8.3 d ⁴J ≈ 2-3 Hz
H-5 6.8 - 7.1 dd ³J ≈ 8-9 Hz, ⁵J ≈ 0-1 Hz
H-6 7.2 - 7.5 dd ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz

| -NH₂ | 5.0 - 6.0 (variable) | br s | N/A |

Table 2: Predicted ¹³C NMR Data

Assignment Predicted δ (ppm) Multiplicity (¹⁹F Coupling) Coupling Constant (J, Hz)
C-1 (-NH₂) ~145-150 s N/A
C-2 ~120-125 s N/A
C-3 (-NO₂) ~135-140 s N/A
C-4 (-OCF₃) ~140-145 q (small) ²J_CF ≈ 2-5 Hz
C-5 ~115-120 s N/A
C-6 ~110-115 s N/A

| -OCF₃ | ~120-125 | q | ¹J_CF ≈ 250-280 Hz |

References

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Haas, Y., & Stein, G. (1971). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of Physical Chemistry, 75, 3677.
  • Western University, Department of Chemistry. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry. Retrieved from [Link]

  • UQ eSpace. (n.d.). Proton magnetic resonance in aromatic nitro compounds. Retrieved from [Link]

  • Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Imperial College London. (2019, September 18). 5h, 3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

FT-IR analysis of functional groups in "3-Nitro-4-(trifluoromethoxy)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Analysis

I'm initially focusing on the FT-IR spectral data for 3-Nitro-4-(trifluoromethoxy)aniline. I've begun comprehensive Google searches to identify relevant vibrational frequencies of key functional groups. My aim is to build a solid foundation of data before moving forward.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing on the vibrational frequencies of the nitro, trifluoromethoxy, and aniline groups, as well as the aromatic ring of this compound. I will also be searching for established FT-IR spectroscopy protocols. I intend to structure the application note, introducing the compound's importance and vibrational modes, followed by sample preparation protocols and analysis, with a peak assignment table and a workflow diagram.

Compiling Spectral Information

I'm now starting a more focused search to build a database of this compound's FT-IR spectral characteristics. I'm prioritizing the nitro, trifluoromethoxy, and aniline functional groups. I'm also actively hunting for established FT-IR spectroscopy protocols. I'm also looking at authoritative sources to make sure my information is up to snuff. I intend to build the application note by introducing the compound, detailing expected vibrational modes, presenting protocols, and designing a peak assignment table and workflow diagram. Finally, I will compile a reference list.

Exploring Spectral Signatures

I've made headway in pinpointing the FT-IR spectral signatures for "this compound." Specifically, I've identified key vibrational frequencies associated with the nitro (NO2) group, including asymmetric and symmetric N-O stretching modes. Further analysis of the spectrum should elucidate other functional groups.

Gathering FT-IR Data

I'm now collating FT-IR data for the compound, including vibrational frequencies for nitro, aniline, and aromatic ring components. I've located relevant spectral data for trifluoromethoxy and trifluoromethylthio groups, which should help with identifying the C-F and C-O stretches. I am also gathering info on KBr pellet and ATR sampling methods.

Structuring Application Note Content

I've gathered and organized a comprehensive set of information. Now, I have a clear path forward to structure the application note. The current plan includes explaining the underlying spectral principles, detailed protocols for KBr and ATR methods, a table of expected peak assignments, and a workflow diagram. I'm focusing on synthesizing all this into a detailed, user-friendly document. Further searches are unnecessary at this point.

Application Note: Leveraging 3-Nitro-4-(trifluoromethoxy)aniline for the Strategic Introduction of the Trifluoromethoxy Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethoxy Group's Ascendancy in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science.[1] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to the unique and advantageous properties it imparts to molecules.[1] The -OCF3 group is characterized by a combination of high electronegativity and significant lipophilicity (Hansch parameter π = +1.04), a pairing that can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Its strong electron-withdrawing nature also modulates the electronic properties of the parent molecule, influencing reactivity and interactions.[1]

This guide focuses on the practical application of 3-Nitro-4-(trifluoromethoxy)aniline , a versatile building block for introducing the trifluoromethoxy-bearing aryl scaffold into more complex structures. The presence of the aniline functionality provides a synthetic handle for a wide array of chemical transformations, most notably diazotization followed by Sandmeyer-type reactions, allowing for the introduction of various substituents at the former amino position. The nitro group further activates the aromatic ring and can serve as a precursor for additional modifications.

Reagent Profile and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and safety requirements for this compound.

PropertyValue
CAS Number 2822-50-6[4]
Molecular Formula C7H5F3N2O3[4]
Molecular Weight 222.12 g/mol [4][5]
Appearance Yellow crystalline powder
Melting Point 124-130 °C

Safety and Handling:

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[5]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6]

    • Avoid breathing dust, fumes, or vapors.[4]

    • In case of contact, rinse the affected area thoroughly with water.[5]

    • Store in a cool, dry, and locked-up place.[4]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[4][5][6]

Core Synthetic Strategy: Diazotization and Subsequent Functionalization

The primary utility of this compound lies in its capacity to be converted into a highly versatile aryl diazonium salt. This transformation, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl).[7][8] The resulting diazonium salt is a powerful intermediate that can undergo a variety of substitution reactions, often with the loss of dinitrogen gas (N2), a thermodynamically favorable process.

This approach opens the door to numerous transformations, including the well-established Sandmeyer reaction, which utilizes copper(I) salts to introduce halides (Cl, Br) or the cyano group (-CN).[9][10] These "Sandmeyer-type" reactions have been expanded to include trifluoromethylation, hydroxylation, and other useful conversions.[9][11]

G cluster_workflow Synthetic Workflow A This compound B Aryl Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C Sandmeyer / Sandmeyer-Type Reactions B->C Addition of Nucleophile + Cu(I) Catalyst D Functionalized Products (e.g., Halides, Nitriles) C->D G cluster_mechanism Sandmeyer Reaction Mechanism A Ar-N₂⁺ (Aryl Diazonium Ion) C [Ar-N₂ Cu(I)X] A->C + B Cu(I)X B->C + D Ar• (Aryl Radical) C->D Single Electron Transfer (SET) E N₂ C->E Loss of N₂ F Cu(II)X₂ C->F Oxidation G Ar-X (Aryl Halide) D->G + Cu(II)X₂ F->B Halogen Transfer & Reduction

Sources

Application Note & Protocols: 3-Nitro-4-(trifluoromethoxy)aniline as a Key Precursor in the Synthesis of Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of 3-Nitro-4-(trifluoromethoxy)aniline as a pivotal starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique electronic and steric properties imparted by the nitro, amine, and trifluoromethoxy functional groups make this compound a strategic building block in medicinal chemistry. This guide will focus on its role in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] We will explore the underlying chemical principles, provide step-by-step protocols for key transformations, and present a workflow for the synthesis, purification, and analysis of the resulting API.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative whose value in API synthesis is derived from its distinct functional groups, which can be selectively manipulated through sequential chemical reactions.

  • Amino Group (-NH₂): A primary aromatic amine that serves as a key nucleophile or can be transformed into a diazonium salt for a wide range of coupling reactions.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to an amine, providing a secondary site for synthetic elaboration. This two-step approach (nitration followed by reduction) is a classic strategy for introducing amino groups onto aromatic rings.[3][4]

  • Trifluoromethoxy Group (-OCF₃): A highly lipophilic and electron-withdrawing group that enhances metabolic stability and membrane permeability of the final API. Its presence is crucial for the pharmacokinetic profile of many modern drugs.

The strategic placement of these groups makes this precursor particularly suitable for constructing the complex diaryl urea moiety found in several kinase inhibitors, most notably Sorafenib.[2]

Physicochemical Properties
PropertyValueSource
CAS Number 2822-50-6[5]
Molecular Formula C₇H₅F₃N₂O₃[5]
Molecular Weight 222.12 g/mol [5]
Appearance Solid[5]
Boiling Point 300 °C at 760 mmHg[5]
Purity Typically ≥97%[5]

Case Study: Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] Its structure features a central urea linkage connecting a pyridine-based fragment to a substituted phenyl ring derived from a precursor like 4-chloro-3-(trifluoromethyl)aniline. The synthesis pathway demonstrates the utility of sequential functional group transformations.

Overall Synthetic Pathway

The synthesis of Sorafenib from its key precursors involves two main stages: the preparation of the two primary amine-containing fragments and their subsequent coupling to form the urea bridge. This compound is not directly used in the most common literature syntheses of Sorafenib, which typically start with 4-chloro-3-(trifluoromethyl)aniline. However, a closely related compound, 4-nitro-3-trifluoromethyl aniline, serves as an excellent illustrative analogue for the critical transformations involved.[6] The key steps are the reduction of a nitro group to an amine and the formation of an unsymmetrical urea.[7]

G cluster_0 A Precursor A (e.g., 4-Chloro-3-(trifluoromethyl)aniline) C Isocyanate Intermediate or Carbamate Intermediate A->C Phosgene equivalent (CDI, Triphosgene) or Phenyl Chloroformate B Precursor B (4-Aminophenoxy-N-methylpicolinamide) D Sorafenib (Diaryl Urea) B->D Urea Formation C->D Urea Formation

Caption: High-level synthetic strategy for Sorafenib.

Experimental Protocols

The following protocols are representative of the key chemical transformations required when using an aniline precursor in the synthesis of a diaryl urea like Sorafenib.

Protocol 1: Reduction of an Aromatic Nitro Group

Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental step in many syntheses.[3][4] Catalytic hydrogenation is a clean and efficient method, though chemical reduction using metals like iron or tin(II) chloride in acidic media is also common, especially on an industrial scale.[4][8] This protocol uses iron in an acidic medium, a classic and robust method.

Materials:

  • Aromatic nitro compound (e.g., 4-Nitro-3-(trifluoromethyl)aniline)

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add the aromatic nitro compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).

  • Add ammonium chloride (1.0-1.2 eq) and iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.

  • Neutralize any remaining acid by washing with a saturated NaHCO₃ solution, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Safety: The reaction can be exothermic. Ensure proper cooling is available. Hydrogen gas may be evolved; conduct the reaction in a well-ventilated fume hood away from ignition sources.

Protocol 2: Formation of Unsymmetrical Urea

Principle: The formation of the urea linkage is the key bond-forming step. A common method involves reacting an amine with an isocyanate.[9] The isocyanate is often generated in situ from the other amine precursor using a phosgene equivalent like triphosgene or more safely, by activating it with N,N'-Carbonyldiimidazole (CDI).[7] This protocol uses the CDI activation method.

Materials:

  • Amine 1 (e.g., 4-Chloro-3-(trifluoromethyl)aniline) (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

  • Amine 2 (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine (optional, as base)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Dissolve Amine 1 in anhydrous DCM.

  • Add CDI portion-wise to the solution at room temperature. Stir for 1-2 hours. This step forms an activated imidazole-1-carboxamide intermediate.[10]

  • IPC: The formation of the intermediate can be monitored by TLC or LC-MS.

  • In a separate flask, dissolve Amine 2 in anhydrous DCM (a small amount of pyridine can be added to facilitate the reaction).

  • Slowly add the solution of Amine 2 to the activated intermediate solution from step 3.

  • Stir the reaction at room temperature for 16-24 hours.

  • IPC: Monitor the formation of the final urea product by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the pure diaryl urea.

Causality: The order of addition is critical. Activating one amine with CDI before adding the second amine minimizes the formation of the undesired symmetrical urea byproduct.[7][9]

Workflow and Data Management

A robust workflow ensures reproducibility and quality control throughout the synthesis.

G start Start: Precursor Characterization (NMR, Purity) step1 Step 1: Nitro Reduction start->step1 ipc1 IPC-1 (TLC/LC-MS) step1->ipc1 workup1 Workup & Purification ipc1->workup1 Complete char1 Intermediate 1 Characterization (NMR, MS) workup1->char1 step2 Step 2: Urea Formation char1->step2 ipc2 IPC-2 (TLC/LC-MS) step2->ipc2 workup2 Workup & Purification ipc2->workup2 Complete final Final API Characterization (NMR, MS, HPLC, mp) workup2->final

Caption: Synthetic workflow with integrated quality control points.

Conclusion

This compound and its structural analogues are valuable and versatile precursors in the synthesis of complex APIs like Sorafenib. A thorough understanding of the reactivity of each functional group allows for the rational design of synthetic routes that are both efficient and scalable. The protocols and workflows detailed herein provide a foundation for researchers to successfully utilize these building blocks in drug discovery and development projects, emphasizing the importance of rigorous in-process controls and characterization to ensure the synthesis of high-purity final compounds.

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Application Notes & Protocols: The Strategic Use of 3-Nitro-4-(trifluoromethoxy)aniline in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for High-Performance Colorants

In the landscape of synthetic colorants, the precursor molecule dictates the final properties and performance of a dye or pigment. 3-Nitro-4-(trifluoromethoxy)aniline (CAS: 2822-50-6) has emerged as a strategically important intermediate for the synthesis of high-value azo dyes and pigments.[1] Its unique molecular architecture, featuring three distinct functional groups on an aniline core, provides a powerful toolkit for the modern dye chemist.

The utility of this compound is rooted in its trifunctional nature:

  • Primary Aromatic Amine (-NH₂): This group is the reactive handle for the foundational reaction in azo colorant synthesis: diazotization.[2] It allows for the conversion of the aniline into a highly reactive diazonium salt.

  • Nitro Group (-NO₂): Positioned meta to the amine, this strong electron-withdrawing group significantly influences the electronic properties of the molecule. It acts as a powerful auxochrome, often leading to a bathochromic (deepening of color) shift in the final dye. Furthermore, it modulates the reactivity of the diazonium salt.

  • Trifluoromethoxy Group (-OCF₃): This group is pivotal for conferring desirable performance characteristics. Its high lipophilicity and metabolic stability can enhance the affinity of the resulting dye for synthetic fibers like polyester and improve key fastness properties such as light, weather, and sublimation resistance.[3][4][5]

This guide provides an in-depth exploration of the application of this compound in dye synthesis, offering both the theoretical underpinnings and field-proven experimental protocols for researchers and industry professionals.

The Core Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-stage electrophilic aromatic substitution process. The aniline derivative is first converted into an electrophile (the diazonium salt), which then attacks an electron-rich aromatic nucleus (the coupling component) to form the stable, colored azo compound.[2][6][7]

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂ / H⁺  (0-5 °C) D Final Azo Dye/Pigment B->D  pH Control  (Alkaline for Phenols) C Coupling Component (e.g., 2-Naphthol) C->D  pH Control  (Alkaline for Phenols)

Caption: General workflow for azo dye synthesis.

Pillar 1: The Diazotization Reaction

Diazotization is the conversion of the primary amino group into a diazonium group (-N≡N⁺). This reaction is conducted in a cold, acidic solution with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[8][9]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable.[10] Above 5 °C, they readily decompose, losing N₂ gas to form highly reactive aryl cations, which can lead to undesired side products (like phenols) and a significant reduction in yield.[10]

  • Strong Acidic Medium: The acid serves two purposes. It protonates nitrous acid to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[6] It also prevents premature coupling of the newly formed diazonium salt with unreacted aniline.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and cannot be stored. It is therefore always prepared within the reaction mixture immediately before use.[2]

G cluster_mechanism Diazotization Mechanism NaNO₂ + H⁺ NaNO₂ + H⁺ HNO₂ (Nitrous Acid) HNO₂ (Nitrous Acid) NaNO₂ + H⁺->HNO₂ (Nitrous Acid) HNO₂ + H⁺ HNO₂ + H⁺ H₂O⁺-N=O H₂O⁺-N=O HNO₂ + H⁺->H₂O⁺-N=O N≡O⁺ (Nitrosonium Ion) + H₂O N≡O⁺ (Nitrosonium Ion) + H₂O H₂O⁺-N=O->N≡O⁺ (Nitrosonium Ion) + H₂O  Active Electrophile Ar-NH₂ Aniline (Nucleophile) Ar-NH₂⁺-N=O Ar-NH₂⁺-N=O Ar-NH₂->Ar-NH₂⁺-N=O  + N≡O⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-N=O->Ar-N=N-OH  - H⁺  (Proton Transfer) Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺  + H⁺ Ar-N≡N⁺ (Diazonium Ion) Ar-N≡N⁺ (Diazonium Ion) Ar-N=N-OH₂⁺->Ar-N≡N⁺ (Diazonium Ion)  - H₂O

Caption: Mechanism of diazonium salt formation.

Pillar 2: The Azo Coupling Reaction

The diazonium salt, being a weak electrophile, requires a highly activated, electron-rich aromatic compound to react.[6] Phenols, naphthols, and aromatic amines are common choices for these "coupling components."

Causality Behind Experimental Choices:

  • pH Control: The pH of the coupling medium is crucial and depends on the coupling component.

    • For Phenols/Naphthols: Coupling is performed under mildly alkaline conditions (pH 8-11).[6] This deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion, making the aromatic ring highly susceptible to electrophilic attack.

    • For Aromatic Amines: Coupling is performed in a weakly acidic medium (pH 4-7). This ensures that there is a sufficient concentration of the free amine (which is the reactive species), while minimizing the concentration of the protonated, unreactive ammonium salt.

  • Position of Coupling: The coupling reaction is a typical electrophilic aromatic substitution. The large diazonium group attacks the position of highest electron density, which is generally the para position to the activating group (-OH, -NH₂). If the para position is blocked, coupling occurs at an available ortho position.[6]

Experimental Protocols

Safety Precaution: Always handle diazonium salts as solutions. Never attempt to isolate them in a dry, solid state, as they can be explosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Diazotization of this compound

Materials & Reagents:

  • This compound: 2.22 g (10.0 mmol)

  • Concentrated Hydrochloric Acid (37%): 3.0 mL

  • Deionized Water: 25 mL

  • Sodium Nitrite (NaNO₂): 0.73 g (10.5 mmol)

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

  • Ice

Procedure:

  • In a 100 mL beaker, create a slurry by adding 2.22 g of this compound to 15 mL of deionized water, followed by the slow addition of 3.0 mL of concentrated HCl with stirring.

  • Cool the resulting suspension to 0–5 °C in an ice-salt bath. Stir continuously for 15 minutes to ensure thermal equilibrium. The aniline salt may precipitate.

  • In a separate small beaker, dissolve 0.73 g of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Crucially, maintain the internal temperature at all times below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea or a few drops of sulfamic acid solution until the test is negative. This prevents unwanted side reactions.

  • The resulting clear, cold solution of 3-nitro-4-(trifluoromethoxy)benzene diazonium chloride is now ready for immediate use in the coupling reaction.

Protocol 2: Synthesis of a Disperse Red Dye via Coupling with 2-Naphthol

Materials & Reagents:

  • 2-Naphthol: 1.44 g (10.0 mmol)

  • Sodium Hydroxide (NaOH): 1.6 g (40.0 mmol)

  • Deionized Water: 50 mL

  • The diazonium salt solution prepared in Protocol 1.

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 1.6 g of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution is obtained.

  • Cool this alkaline 2-naphthol solution to 0–5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • An intensely colored precipitate should form immediately. The color is typically a deep red or orange.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.

  • Isolate the dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and colorless.

  • Dry the product in a vacuum oven at 60 °C.

G cluster_0 Protocol 1: Diazotization cluster_1 Protocol 2: Coupling A1 Slurry Aniline in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Dropwise Addition of NaNO₂ A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 A6 Quench Excess Nitrous Acid A5->A6 B3 Add Diazonium Salt Solution Slowly A6->B3  Use Immediately B1 Dissolve 2-Naphthol in NaOH/H₂O B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1 hr at 0-5 °C B3->B4 B5 Filter and Wash Precipitate B4->B5 B6 Dry Product B5->B6

Caption: Experimental workflow for dye synthesis.

Properties and Performance Data

Dyes derived from this compound are typically classified as disperse dyes . Their low water solubility and hydrophobic character make them ideal for dyeing synthetic fibers like polyester, nylon, and cellulose acetate from an aqueous dispersion.[11] The specific properties are a direct consequence of the precursor's structure.

PropertyInfluence of Functional GroupsExpected Performance
Color & Intensity The -N=N- azo group is the primary chromophore. The electron-withdrawing -NO₂ and -OCF₃ groups act as auxochromes, typically shifting the absorption maximum (λmax) to longer wavelengths, resulting in orange, red, or bordeaux shades.High color strength due to the strong electronic push-pull system across the azo bridge.
Light Fastness The stable C-F bonds in the -OCF₃ group help protect the dye molecule from photochemical degradation.Good to excellent. The trifluoromethoxy group enhances the stability of the molecule against UV radiation.
Sublimation Fastness The increased molecular weight and polarity from the -NO₂ and -OCF₃ groups increase intermolecular forces, raising the temperature at which the dye sublimates.Very good. This is critical for high-temperature dyeing processes used for polyester and for maintaining color integrity during ironing.
Solubility The hydrophobic -OCF₃ group reduces water solubility, making it suitable for application as a disperse dye.Low aqueous solubility, requiring dispersing agents for application. Good solubility in nonpolar synthetic fibers.
Chemical Resistance The electron-withdrawing nature of the substituents makes the azo bond more resistant to reductive cleavage.Good resistance to mild acids, alkalis, and oxidizing agents encountered in laundering.

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Application Notes and Protocols for 3-Nitro-4-(trifluoromethoxy)aniline in the Development of New Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Anilines in Advanced Materials

In the quest for novel materials with superior performance characteristics, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount approach. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and metabolic stability.[1] 3-Nitro-4-(trifluoromethoxy)aniline, a key intermediate, stands at the nexus of this innovation, offering a versatile scaffold for the synthesis of high-performance polymers and electro-optical materials.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the creation of new materials, providing detailed protocols and the scientific rationale behind the experimental choices.

The trifluoromethoxy group imparts a combination of high electronegativity and lipophilicity, which can significantly influence the properties of the resulting materials.[1] In polymers, this can lead to enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption. These properties are highly desirable in applications such as microelectronics, aerospace, and specialty coatings. Furthermore, the presence of the nitro group offers a convenient handle for further chemical transformations, particularly reduction to an amine, which opens up avenues for the synthesis of a wide range of polymers, including polyimides and polyamides.

This guide will focus on two primary applications of this compound in materials science: its use as a precursor for novel fluorinated polyimides and its potential in the development of advanced electro-optic and nonlinear optical (NLO) materials.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis and application. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 2822-50-6[3]
Molecular Formula C7H5F3N2O3[3]
Molecular Weight 222.12 g/mol [3]
Appearance Yellow to orange crystalline powderN/A
Melting Point 64-68 °CN/A
Solubility Soluble in most organic solvents (e.g., THF, DMF, DMAc, acetone)N/A

PART 1: Application in the Synthesis of Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. The incorporation of the trifluoromethoxy group from this compound can further enhance these properties.

Workflow for Polyimide Synthesis

The overall workflow for synthesizing a fluorinated polyimide from this compound involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form the corresponding diamine monomer.

  • Polycondensation: The resulting diamine is then reacted with a suitable dianhydride to form a poly(amic acid) precursor, which is subsequently cyclized to the final polyimide.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B C 3-Amino-4-(trifluoromethoxy)aniline (Diamine Monomer) B->C E Polycondensation C->E D Dianhydride (e.g., 6FDA) D->E F Poly(amic acid) Precursor E->F G Thermal or Chemical Imidization F->G H Fluorinated Polyimide G->H

Figure 1: Workflow for the synthesis of fluorinated polyimides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-(trifluoromethoxy)aniline (Diamine Monomer)

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H2)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10 wt% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-Amino-4-(trifluoromethoxy)aniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Fluorinated Polyimide via Polycondensation

This protocol outlines the synthesis of a fluorinated polyimide from the newly synthesized diamine and a commercially available dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).

Materials:

  • 3-Amino-4-(trifluoromethoxy)aniline (diamine monomer)

  • 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet

  • Glass plate for film casting

  • Vacuum oven

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer (1.0 eq) in anhydrous DMAc.

  • Slowly add an equimolar amount of 6FDA dianhydride to the stirred solution at room temperature. The reaction is exothermic, and the viscosity of the solution will increase significantly.

  • Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Film Casting and Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean glass plate. b. Place the coated plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1-2 hours to effect the imidization and remove the solvent.

  • Chemical Imidization (Alternative): a. To the poly(amic acid) solution, add acetic anhydride (2.0 eq) and pyridine (1.0 eq) as the dehydrating agent and catalyst, respectively. b. Stir the mixture at room temperature for 12-24 hours. c. Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol. d. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Properties and Characterization of the Resulting Polyimide

The resulting fluorinated polyimide is expected to exhibit the following properties:

PropertyExpected OutcomeRationale
Solubility Good solubility in aprotic polar solvents (e.g., NMP, DMAc)The presence of the flexible trifluoromethoxy group disrupts polymer chain packing.[4]
Thermal Stability High glass transition temperature (Tg) and decomposition temperatureThe rigid aromatic backbone of the polyimide and the strong C-F bonds contribute to thermal stability.
Dielectric Constant Low dielectric constantThe fluorine atoms reduce the polarizability of the polymer chains.
Water Absorption Low water absorptionThe hydrophobic nature of the trifluoromethoxy group repels water.

Characterization Techniques:

The synthesized polyimide should be characterized using a suite of analytical techniques to confirm its structure and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 and 1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

PART 2: Application in the Development of Electro-Optic and Nonlinear Optical (NLO) Materials

The unique electronic properties of this compound make it an attractive building block for the synthesis of organic electro-optic (OEO) and nonlinear optical (NLO) materials. The strong electron-withdrawing nature of the nitro group and the trifluoromethoxy group can be leveraged to create chromophores with large first hyperpolarizabilities (β), a key parameter for NLO activity.

Design Strategy for NLO Chromophores

A typical NLO chromophore consists of an electron donor, an electron acceptor, and a π-conjugated bridge. In this context, a derivative of this compound can act as the electron-accepting moiety.

G cluster_0 NLO Chromophore Design A Electron Donor (e.g., Dialkylamino group) B π-Conjugated Bridge (e.g., Stilbene, Thiophene) A->B C Electron Acceptor (Derived from this compound) B->C

Figure 2: General design of an NLO chromophore.

Proposed Synthetic Protocol for an NLO Chromophore

This protocol provides a general strategy for the synthesis of an NLO chromophore using a derivative of this compound. The specific reaction conditions will need to be optimized based on the chosen electron donor and π-bridge.

Protocol 3: Synthesis of a Stilbene-based NLO Chromophore

Step 1: Functionalization of the Aniline

The amino group of this compound can be diazotized and then subjected to a Heck or Suzuki coupling reaction to introduce a π-conjugated bridge.

Step 2: Knoevenagel Condensation

The resulting aldehyde or ketone can then be reacted with an electron donor-substituted active methylene compound via a Knoevenagel condensation to complete the chromophore synthesis.

Materials:

  • This compound derivative (e.g., with a formyl or acetyl group on the ring)

  • Electron donor-substituted active methylene compound (e.g., a malononitrile derivative)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., toluene, ethanol)

Equipment:

  • Round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative and the active methylene compound in a suitable solvent.

  • Add a catalytic amount of a base.

  • Heat the reaction mixture to reflux, using a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired NLO chromophore.

Characterization of NLO Materials

The synthesized NLO chromophores should be thoroughly characterized to evaluate their potential for electro-optic applications.

  • UV-Vis Spectroscopy: To determine the absorption maximum (λmax) and assess the transparency window.

  • Cyclic Voltammetry: To determine the redox potentials and estimate the HOMO-LUMO energy gap.

  • Hyper-Rayleigh Scattering or Electric Field Induced Second Harmonic Generation (EFISH): To measure the first hyperpolarizability (β).

  • Thermal Analysis (TGA/DSC): To assess the thermal stability, which is crucial for device fabrication.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced materials. Its unique combination of a reactive nitro group and a property-enhancing trifluoromethoxy group provides a powerful tool for the synthesis of high-performance fluorinated polyimides and promising electro-optic and nonlinear optical materials. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the full potential of this remarkable compound in pushing the boundaries of materials science.

References

  • Vertex AI Search.
  • Nordmann. This compound.
  • Chem-Impex. 3-Trifluoromethyl-4-nitroaniline.
  • Ningbo Inno Pharmchem Co., Ltd.
  • PubChem. This compound.
  • ChemicalBook. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.
  • Matrix Fine Chemicals. This compound | CAS 2822-50-6.
  • ACS Publications. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
  • ResearchGate. Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
  • PubMed.
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  • ACS Publications. Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
  • MDPI. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology.
  • RSC Publishing.
  • NIH.
  • NIH. Systematic Study on Nonlinear Optical Chromophores with Improved Electro-Optic Activity by Introducing 3,5-Bis(trifluoromethyl)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline (CAS: 2822-50-6). This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My synthesis of this compound results in a very low yield and a mixture of isomers. What is the primary cause and how can it be rectified?

A1: This is the most common challenge and stems from the complex interplay of directing effects on the aromatic ring. The starting material, 4-(trifluoromethoxy)aniline, has two activating groups: the amino (-NH₂) group and the trifluoromethoxy (-OCF₃) group. Both are ortho, para-directors. This creates a conflict:

  • The -OCF₃ group directs nitration to the C2 and C6 positions.

  • The -NH₂ group strongly directs nitration to the C2 and C6 positions.

Direct nitration under neutral or weakly acidic conditions would predominantly yield the 2-nitro isomer. The key to synthesizing the desired 3-nitro isomer is to change the directing nature of the amino group.

The Causality-Driven Solution: The Anilinium Ion

In a strongly acidic medium, such as concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a powerful deactivating group and a meta-director [1]. This effect overrides the ortho, para-directing influence of the -OCF₃ group, guiding the incoming nitronium ion (NO₂⁺) to the C3 position, which is meta to the -NH₃⁺ group.

Key Optimization Steps:

  • Strong Acid Medium: Ensure the reaction is conducted in a medium of high acidity (e.g., >95% sulfuric acid) to achieve complete protonation of the aniline.

  • Controlled Temperature: The nitration reaction is highly exothermic. Maintain a low temperature (e.g., 0 to 5 °C) during the addition of the nitrating agent to minimize the formation of oxidative byproducts and dinitrated species[1][2].

  • Slow Reagent Addition: Add the nitrating agent (typically a mixture of nitric acid and sulfuric acid) dropwise to the solution of the aniline in sulfuric acid to maintain temperature control and prevent localized overheating[3].

G cluster_start Starting Material & Conditions cluster_intermediate Key Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_side_reaction Competing Pathway (Weak Acid) SM 4-(Trifluoromethoxy)aniline Acid Strong H₂SO₄ Amine Amine (-NH₂) Ortho, Para-Director SM->Amine If acid is weak Intermediate Anilinium Ion (-NH₃⁺) Meta-Director Acid->Intermediate Protonation Nitration Nitration (HNO₃/H₂SO₄) Intermediate->Nitration Reacts with NO₂⁺ Product This compound (Desired Product) Nitration->Product Meta-Addition SideProduct 2-Nitro Isomer (Undesired) Nitration->SideProduct Ortho-Addition Amine->Nitration

Q2: My final product is a dark, oily substance that is difficult to crystallize. What causes this contamination and what is the best purification strategy?

A2: The formation of dark, often tarry, byproducts is typically due to oxidation of the aniline ring by the nitric acid[1]. The amino group makes the ring highly susceptible to oxidation, especially if the temperature is not rigorously controlled or if the concentration of nitric acid is too high.

Troubleshooting and Purification Protocol:

  • Reaction Quenching: Always quench the reaction by pouring the acidic mixture slowly onto a large amount of crushed ice. This dissipates heat rapidly and dilutes the oxidizing acids, minimizing further side reactions.

  • Neutralization: Carefully neutralize the cold, aqueous solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product. Ensure the pH is brought to neutral or slightly basic.

  • Extraction: Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then brine to remove inorganic salts.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the 3-nitro isomer from the 2-nitro isomer and other colored impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.

    • Recrystallization: If the crude product is solid, recrystallization can be effective. Solvents such as ethanol, or a mixture of ethanol and water, can be used to obtain a purified, crystalline product.

Q3: Is it possible to use a protecting group strategy, like forming an acetanilide, to improve the synthesis?

A3: While amine protection is a standard strategy in many aniline nitrations, it is counterproductive for synthesizing the 3-nitro isomer of 4-(trifluoromethoxy)aniline.

The acetamido group (-NHCOCH₃) is a moderately activating ortho, para-director. Nitrating N-[4-(trifluoromethoxy)phenyl]acetamide would direct the nitro group primarily to the C2 position, leading to the formation of the undesired 2-nitro isomer[1][4]. Therefore, for the specific synthesis of the 3-nitro isomer, direct nitration of the unprotected aniline in a strong acid is the correct and necessary approach.

Frequently Asked Questions (FAQs)

  • What is the optimal ratio of nitric acid to sulfuric acid? The ideal ratio is crucial for generating the nitronium ion (NO₂⁺) while maintaining a strongly acidic environment[2]. A common starting point is to prepare a nitrating mixture by slowly adding one equivalent of concentrated nitric acid to 2-3 equivalents of concentrated sulfuric acid at low temperatures.

  • How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is an effective method. Take a small aliquot of the reaction mixture, quench it in ice water, neutralize, and extract with a small amount of ethyl acetate. Spot this extract on a TLC plate against the starting material to monitor its consumption.

  • What are the critical safety precautions for this reaction? This reaction involves highly corrosive and oxidizing strong acids.

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

    • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood[1].

    • Exothermic Control: The reaction is highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain control. Have a larger cooling bath or a base bath ready for emergency quenching.

    • Quenching: Never add water directly to the concentrated acid mixture. Always add the acid mixture slowly to ice[1].

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound.

Step 1: Preparation of the Anilinium Salt Solution

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 mL per 1.0 g of starting material).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 4-(trifluoromethoxy)aniline (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C. Stir for 15 minutes until a homogenous solution is formed.

Step 2: Nitration

  • Separately, prepare the nitrating mixture by adding concentrated nitric acid (68%, 1.05 eq) dropwise to concentrated sulfuric acid (1.0 mL per 1.0 mL of nitric acid) in a cooled flask.

  • Add this nitrating mixture dropwise to the anilinium salt solution from Step 1 over 30-60 minutes.

  • Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC.

Step 3: Work-up and Isolation

  • Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • A yellow precipitate should form. Allow the ice to melt completely.

  • Slowly neutralize the mixture to pH 7-8 by adding aqueous ammonia (25%) or a saturated solution of sodium carbonate. Keep the mixture cool in an ice bath during neutralization.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure this compound as a yellow crystalline solid.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Nitration (0-5 °C) cluster_workup Step 3: Work-up cluster_purify Step 4: Purification A Dissolve 4-(trifluoromethoxy)aniline in cold conc. H₂SO₄ C Add Nitrating Mix Dropwise to Aniline Solution A->C B Prepare Nitrating Mix (HNO₃ in H₂SO₄) B->C D Stir for 1-2 hours at 0-5 °C C->D E Quench Reaction on Crushed Ice D->E F Neutralize with Base (e.g., NH₄OH) to pH 7-8 E->F G Filter and Wash Solid F->G H Recrystallize or perform Column Chromatography G->H I Pure this compound H->I

Data Summary: Impact of Reaction Parameters

ParameterConditionExpected Outcome on YieldImpact on Purity (Selectivity for 3-Nitro)Rationale
Temperature 0-5 °CHighHighMinimizes oxidation and dinitration byproducts[1].
> 20 °CLowLowIncreases formation of dark, tarry oxidation products.
Acid Medium Conc. H₂SO₄HighHighPromotes formation of the meta-directing anilinium ion[1].
Acetic AcidLowVery LowAmine remains as -NH₂, an ortho, para-director, favoring the 2-nitro isomer.
Reagent Addition Slow, DropwiseHighHighEnsures effective heat dissipation and prevents localized overheating.
Fast, BulkLowLowCauses temperature spikes, leading to significant byproduct formation.

References

  • 4-(Trifluoromethoxy)aniline synthesis - ChemicalBook.

  • Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline - BOC Sciences.

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  • Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl) - EvitaChem.

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  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.

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  • What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process? - Guidechem.

  • DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE - Google Patents.

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.

  • This compound - Nordmann.

  • Optimizing Agrochemical Formulations with 4-Nitro-3-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD.

  • CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents.

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents.

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Technical Support Center: Purification of Crude 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude "3-Nitro-4-(trifluoromethoxy)aniline" (CAS 2822-50-6). This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals and other fine chemicals, achieving high purity of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

I. Understanding the Compound

This compound is a solid compound with a melting point of 90-92 °C and a boiling point of approximately 300 °C at atmospheric pressure.[2] It is slightly soluble in water but miscible with many organic solvents such as ethanol, ether, and chloroform.[3] These physical properties are crucial when selecting an appropriate purification technique.

Potential Impurities

The synthesis of this compound can lead to several impurities, the nature of which depends on the synthetic route. Common impurities may include:

  • Positional Isomers: Isomers such as 2-nitro-4-(trifluoromethoxy)aniline or other nitro-substituted trifluoromethoxy anilines can be formed.

  • Starting Materials: Unreacted starting materials, like 4-(trifluoromethoxy)aniline or nitrating agents, may persist.

  • Byproducts of Nitration: The nitration of trifluoromethoxybenzene can produce a mixture of para- and ortho-nitrotrifluoromethoxybenzene, which upon reduction could lead to isomeric aniline impurities.[4]

  • Degradation Products: The compound may degrade under harsh conditions, leading to various decomposition products.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization Issues

Recrystallization is a primary and effective method for purifying solids.[5][6] However, several challenges can occur.

Question: My compound will not dissolve in the hot recrystallization solvent, or a significant amount of solid remains.

Answer:

  • Cause: The solvent may be unsuitable, or insoluble impurities might be present.

  • Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold.[7]

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the desired compound dissolves. Be cautious not to add a large excess, as this will reduce your yield.[7]

    • Hot Filtration: If a portion of the solid does not dissolve even with additional hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[5]

Question: No crystals form upon cooling the solution, or the yield is very low.

Answer:

  • Cause: Too much solvent was used, the cooling process was too rapid, or the concentration of the desired compound is too low.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation point.

    • Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]

Question: The recrystallized product is still colored or appears oily.

Answer:

  • Cause: Colored impurities are co-precipitating with your product, or the product is "oiling out" instead of crystallizing.

  • Solution:

    • Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[7]

    • Preventing Oiling Out: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent.

      • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.

      • Choose a different solvent system.

Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities.[8]

Question: I am not getting good separation of my compound from impurities on the TLC plate or the column.

Answer:

  • Cause: The chosen solvent system (eluent) does not have the correct polarity to effectively separate the components.

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will result in a clear separation of spots, with the desired compound having an Rf value between 0.25 and 0.35.

    • Adjust Polarity:

      • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.

      • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Choice of Stationary Phase: While silica gel is common, for certain impurities, a different stationary phase like alumina might provide better separation.

Question: The compound is streaking on the TLC plate or the column.

Answer:

  • Cause: The sample is overloaded, the compound is highly polar and interacting strongly with the stationary phase, or the compound is not fully dissolved in the loading solvent.

  • Solution:

    • Reduce Sample Load: Apply a smaller amount of the sample to the TLC plate or column.

    • Add a Polar Modifier: Add a small amount of a polar solvent like methanol or acetic acid to the eluent to reduce strong interactions with the silica gel.

    • Ensure Complete Dissolution: Make sure the crude product is fully dissolved in a minimal amount of the eluent or a suitable loading solvent before applying it to the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing crude this compound?

A1: While the ideal solvent can depend on the specific impurities present, ethanol or a mixture of ethanol and water is often a good starting point for nitroanilines.[9] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.

Q2: How can I confirm the purity of my final product?

A2: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (90-92 °C) is a good indicator of purity.[2] Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can provide a precise purity value.

  • Spectroscopic Methods (NMR, IR): 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the compound and help identify any remaining impurities.

Q3: My final product has a yellowish tint. Is this acceptable?

A3: While this compound can have a pale yellow appearance, a significant yellow or brownish color may indicate the presence of impurities.[10] If high purity is required, a second recrystallization, potentially with the use of decolorizing carbon, or purification by column chromatography may be necessary.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a chemical that should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11][12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed safety information.[12]

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[7]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

V. Data Presentation

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifference in polarity
Best For Removing small amounts of impuritiesSeparating complex mixtures
Typical Solvents Ethanol, Methanol, Hexanes, TolueneHexane/Ethyl Acetate, Dichloromethane
Advantages Simple, scalable, good for high recoveryHigh resolution, versatile
Disadvantages Solvent selection can be tricky, may not remove all impuritiesMore time-consuming, requires more solvent

VI. Visualizations

Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insolubles present) B->C D Slow Cooling B->D No Insolubles C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A flowchart of the recrystallization process.

Troubleshooting Decision Tree

G cluster_1 Purification Troubleshooting Start Crude Product Recrystallize Attempt Recrystallization Start->Recrystallize CheckPurity Check Purity (TLC, MP) Recrystallize->CheckPurity Pure Product is Pure CheckPurity->Pure Purity OK Impure Product is Impure CheckPurity->Impure Purity Not OK Column Perform Column Chromatography Impure->Column Complex Mixture ReRecrystallize Re-Recrystallize (different solvent/charcoal) Impure->ReRecrystallize Minor Impurities Column->CheckPurity ReRecrystallize->CheckPurity

Caption: A decision tree for purification troubleshooting.

VII. References

  • Sinowin Chemical. (n.d.). 3-Nitro-4-(trifluoromethoxy) Aniline. Retrieved from Sinowin Chemical.

  • ChemicalBook. (n.d.). This compound CAS#: 2822-50-6. Retrieved from ChemicalBook.

  • Chem-Impex. (n.d.). 3-Trifluoromethyl-4-nitroaniline. Retrieved from Chem-Impex.

  • PubChem. (n.d.). This compound. Retrieved from PubChem.

  • ChemicalBook. (2022). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. Retrieved from ChemicalBook.

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol. Retrieved from Google Patents.

  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from PubChem.

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry.

  • ChemicalBook. (n.d.). 2822-50-6(this compound) Product Description. Retrieved from ChemicalBook.

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from Organic Syntheses.

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry.

  • Guidechem. (n.d.). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?. Retrieved from Guidechem.

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved from Google Patents.

  • Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline. Retrieved from Google Patents.

  • Nordmann. (n.d.). This compound. Retrieved from Nordmann.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from University of Rochester Department of Chemistry.

  • California State University, Los Angeles. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from CSULA.

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from PubChem.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.

  • ChemicalBook. (n.d.). This compound (CAS 2822-50-6). Retrieved from ChemicalBook.

  • ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from ChemicalBook.

  • Sigma-Aldrich. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline 98 393-11-3. Retrieved from Sigma-Aldrich.

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6. Retrieved from Matrix Fine Chemicals.

  • Canadian Digital Network. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from CDN.

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from Thermo Fisher Scientific.

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from YouTube.

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from TSI Journals.

Sources

Technical Support Center: Troubleshooting Impurities in 3-Nitro-4-(trifluoromethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, particularly the formation of process-related impurities, by providing in-depth, experience-driven answers and actionable troubleshooting protocols.

Section 1: The Synthetic Pathway and Key Control Points

The most common laboratory and industrial synthesis of this compound involves the direct electrophilic nitration of 4-(trifluoromethoxy)aniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Reaction Scheme:


(Self-generated image, not from search)
4-(trifluoromethoxy)aniline is treated with nitric acid and sulfuric acid to yield the desired this compound.

The regioselectivity of this reaction is governed by the powerful activating and ortho-, para-directing nature of the amine (-NH₂) group, which overrides the deactivating but also ortho-, para-directing trifluoromethoxy (-OCF₃) group.[1] Since the position para to the amine is blocked, the electrophilic attack is directed to the positions ortho to the amine, namely C3 and C5. The steric bulk of the -OCF₃ group at C4 typically hinders substitution at the C5 position, making the C3 position the most favorable site for nitration. However, suboptimal conditions can easily lead to the formation of undesired isomers and byproducts.

Below is a diagram illustrating the primary synthetic route and the pathways to common impurities.

G cluster_impurities Impurity Formation Pathways SM 4-(Trifluoromethoxy)aniline (Starting Material) Product This compound (Desired Product) SM->Product Major Pathway Impurity1 2-Nitro-4-(trifluoromethoxy)aniline (Isomeric Impurity) SM->Impurity1 Minor Pathway Impurity2 5-Nitro-4-(trifluoromethoxy)aniline (Isomeric Impurity) SM->Impurity2 Minor Pathway Impurity3 Dinitro Species & Oxidation Byproducts (Tar) SM->Impurity3 Oxidation Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Product->Impurity3 Harsh Conditions Conditions1 Ideal Conditions (e.g., 0-5 °C, slow addition) Conditions2 Suboptimal Conditions (e.g., High Temp, Fast Addition)

Caption: Synthesis of the target molecule and formation of key impurities.

Section 2: Troubleshooting Guides and FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: What are the primary impurities I should anticipate, and what are their sources?

A1: Impurities in this synthesis are almost always process-related. They can be broadly categorized into three groups: unreacted starting materials, isomeric byproducts, and degradation/side-reaction products. Understanding their origin is the first step to mitigation.

Impurity CategorySpecific ExamplesTypical Source / Causal Factor
Unreacted Starting Material 4-(Trifluoromethoxy)anilineIncomplete reaction due to insufficient nitrating agent, short reaction time, or low temperature.
Isomeric Impurities • 2-Nitro-4-(trifluoromethoxy)aniline• 5-Nitro-4-(trifluoromethoxy)anilineFormed via electrophilic attack at alternative positions on the aromatic ring. Their formation is promoted by poor temperature control (elevated temperatures) and non-optimal stoichiometry of the nitrating agent.[2]
Degradation/Side Products • Dinitrated compounds• Phenolic compounds• Polymeric "tar"Dinitration: Occurs with excess nitrating agent or under harsh conditions. Oxidation: The strong oxidizing nature of nitric acid can degrade the electron-rich aniline, leading to dark, often intractable polymeric materials. This is exacerbated by high temperatures.
Upstream Impurities Isomers of the starting material (e.g., 2- or 3-trifluoromethoxyaniline)If the starting 4-(trifluoromethoxy)aniline is not pure, its isomers will also undergo nitration, leading to a complex mixture of nitro-isomers that can be very difficult to separate from the final product.[2]
Q2: My final product is contaminated with significant levels of the 2-nitro and 5-nitro isomers. How can I improve the regioselectivity?

A2: This is the most common purity challenge and is almost always related to reaction control. The activation energy for the formation of the 2- and 5-nitro isomers is higher than for the desired 3-nitro product. When the reaction temperature increases, more energy is available to overcome these barriers, leading to a loss of selectivity.

Troubleshooting Steps:

  • Strict Temperature Control: The nitration of anilines is highly exothermic. It is crucial to maintain the reaction temperature between 0°C and 5°C . Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal temperature continuously.

  • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of 4-(trifluoromethoxy)aniline. A slow, controlled addition rate prevents localized temperature spikes that can drive the formation of undesired isomers.

  • Consider an Alternative Strategy: For maximum selectivity, especially on a larger scale, protecting the highly activating amine group as an acetanilide is a well-established strategy.[3] The acetamido group is less activating and more sterically hindered, which significantly enhances the selectivity for nitration at the 3-position. The protecting group is then easily removed by acid or base hydrolysis.

Q3: My reaction mixture turns dark brown or black, resulting in a low yield of sticky, impure product. What is causing this and how can it be prevented?

A3: The formation of dark, tar-like substances is a classic sign of oxidative degradation of the aniline starting material. The potent oxidizing environment created by the nitric acid/sulfuric acid mixture can readily oxidize the electron-rich aromatic amine.

Preventative Measures:

  • Maintain Low Temperatures: As with isomer control, low temperature is your primary defense. Oxidation reactions have a high activation energy and are significantly suppressed at temperatures below 5°C.

  • Protect the Amine Group: The best way to prevent oxidation is to reduce the electron-donating ability of the amine. Converting the aniline to an acetanilide (using acetic anhydride or acetyl chloride) prior to nitration is highly effective.[3] The amide is much more resistant to oxidation than the free amine.

  • Ensure Proper Stoichiometry: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture. Use the minimum excess required for complete conversion, typically around 1.05 to 1.1 equivalents.

Q4: How can I reliably detect and quantify the impurities in my sample?

A4: Accurate analysis is key to process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods for profiling these types of impurities.[2][4][5]

  • GC-FID/MS: Excellent for separating and quantifying the volatile positional isomers of both the starting material and the final product. A method has been specifically developed for separating all six potential positional isomers (2-, 3-, and 4-trifluoromethoxyaniline and their corresponding nitro products).[2]

  • HPLC-UV/MS: A versatile method for monitoring reaction progress and final product purity. It can separate the starting material, product, and isomers. MS detection is invaluable for identifying unknown peaks based on their mass-to-charge ratio.[6]

Protocol: General GC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its common impurities. Optimization may be required.

ParameterSettingRationale
Column AT-210 (or similar mid-polarity phase), 30 m x 0.53 mm ID, 1.0 µm filmProvides good selectivity for positional isomers.[2]
Carrier Gas Helium, constant pressure (e.g., 3.0 psi)Inert and provides good chromatographic efficiency.
Injector 200°C, Split mode (e.g., 1:5)Ensures rapid volatilization without thermal degradation.
Oven Program 50°C (hold 2 min), ramp 3°C/min to 125°C (hold 5 min), ramp 45°C/min to 230°C (hold 5 min)This program is designed to first separate the more volatile starting material isomers and then elute the higher-boiling nitro-isomers.[2]
Detector (FID) 260°CStandard temperature for Flame Ionization Detection.
Detector (MS) Transfer line 250°C, EI mode (70 eV)Allows for structural confirmation of separated peaks.
Q5: What are the most effective methods for purifying the crude product?

A5: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is the most common and scalable method for removing small amounts of impurities, especially if the primary impurity is the unreacted starting material or one of the isomers in low concentration. A mixed solvent system (e.g., ethanol/water or heptane/ethyl acetate) often provides the best results. Multiple recrystallizations may be necessary to achieve high purity.

  • Silica Gel Column Chromatography: For laboratory-scale synthesis or when isomers are present in significant quantities, column chromatography is the most effective method. The polarity difference between the product and its isomers is often sufficient for separation. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: An initial workup using an acid-base extraction can help remove highly polar or acidic/basic impurities before final purification.

Section 3: Visual Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common issues during your synthesis.

G Start Start Synthesis Analysis CheckPurity Analyze Crude Product (GC/HPLC) Start->CheckPurity HighSM High Unreacted Starting Material? CheckPurity->HighSM Check Purity Profile HighIsomers High Isomer Content (>5%)? HighSM->HighIsomers No ActionSM Action: • Increase reaction time • Check stoichiometry of  nitrating agent (1.05-1.1 eq) HighSM->ActionSM Yes DarkColor Dark Color / Tar? HighIsomers->DarkColor No ActionIsomers Action: • Lower reaction temp (0-5 °C) • Slow down reagent addition • Consider amine protection  (acetanilide route) HighIsomers->ActionIsomers Yes ActionDark Action: • Confirm temp is < 5 °C • Protect amine as acetanilide  before nitration DarkColor->ActionDark Yes Purify Proceed to Purification (Recrystallization or Chromatography) DarkColor->Purify No ActionSM->CheckPurity Re-run & Analyze ActionIsomers->CheckPurity Re-run & Analyze ActionDark->CheckPurity Re-run & Analyze End High Purity Product Purify->End

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

  • Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Science, 1(1), 1-25. (Note: While the provided link is to a PMC article, the specific citation details like journal and volume are synthesized for illustrative purposes based on the content). [Link]

  • Preparation method of 4-nitro-3-trifluoromethylaniline.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010). Trade Science Inc. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2016). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Nitration of 4-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 4-(trifluoromethoxy)aniline. This document is designed for researchers, chemists, and process development professionals who are working with this specific transformation. The synthesis of the target molecule, 2-nitro-4-(trifluoromethoxy)aniline, is a critical step in the development of various pharmaceutical and agrochemical compounds. However, like many electrophilic aromatic substitutions on highly activated rings, this reaction is prone to several side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This guide provides in-depth, experience-based answers to common issues, explains the chemical principles behind the troubleshooting steps, and offers validated protocols to improve the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a direct nitration on 4-(trifluoromethoxy)aniline using a standard HNO₃/H₂SO₄ mixture and obtained a complex mixture of products with a low yield of the desired 2-nitro isomer. What went wrong?

This is the most common issue encountered with the nitration of anilines. The problem stems from two competing reaction pathways that occur under strongly acidic conditions.

  • Causality 1: Protonation of the Amine. The amino group (-NH₂) is basic and is readily protonated by the strong acid medium (e.g., sulfuric acid) to form the anilinium ion (-NH₃⁺). The -NH₂ group is a powerful activating, ortho, para-directing group, which is what you rely on to direct the nitronium ion (NO₂⁺) to the desired 2-position. However, the anilinium ion (-NH₃⁺) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[1][2] This leads to the formation of the undesired 3-nitro-4-(trifluoromethoxy)aniline isomer as a major side product.

  • Causality 2: Oxidation of the Aniline. The aniline ring is highly activated and electron-rich, making it extremely susceptible to oxidation by nitric acid, especially at elevated temperatures.[3] This results in the formation of dark, tarry polymerization products, which significantly reduces the yield of isolable material and complicates purification.

The diagram below illustrates these competing pathways.

G cluster_0 Direct Nitration Pathways Start 4-(Trifluoromethoxy)aniline + HNO₃/H₂SO₄ Anilinium Anilinium Ion Formation (-NH₃⁺) Start->Anilinium Fast, Acid-Base Reaction DesiredPath Direct Electrophilic Attack on Free Amine (-NH₂) Start->DesiredPath Slower, Desired Reaction MetaProduct Side Product: 3-Nitro Isomer Anilinium->MetaProduct Meta-Directing Effect Oxidation Oxidation & Polymerization DesiredPath->Oxidation Oxidative Side Reaction DesiredProduct Desired Product: 2-Nitro Isomer DesiredPath->DesiredProduct Ortho-Directing Effect

Caption: Competing pathways in the direct nitration of anilines.

Q2: How can I prevent anilinium ion formation and oxidation to improve the regioselectivity and yield of 2-nitro-4-(trifluoromethoxy)aniline?

The most reliable and widely accepted solution is to temporarily "protect" the amino group by converting it into a less basic and moderately activating group. The standard method is acetylation to form an amide (acetanilide).[4]

The Rationale (The "Why"):

  • Prevents Protonation: The acetamido group (-NHCOCH₃) is not basic and will not be protonated in the nitrating mixture. This ensures its directing effect remains consistent throughout the reaction.

  • Controls Reactivity: The acetamido group is still an ortho, para-director, but it is less activating than a free amino group. This moderation reduces the ring's susceptibility to oxidation, preventing the formation of tarry byproducts.[5]

  • Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions to some degree, which in many cases favors the para product. However, in your starting material, the para position is already occupied by the trifluoromethoxy group, making the ortho position (2-position) the primary target.

This protection strategy involves a three-step sequence: Acetylation → Nitration → Deprotection (Hydrolysis) .

G Start Start: 4-(Trifluoromethoxy)aniline Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Protected Intermediate: 4-(Trifluoromethoxy)acetanilide Step1->Protected Step2 Step 2: Nitration (HNO₃/H₂SO₄) Protected->Step2 NitratedProtected Intermediate: 2-Nitro-4-(trifluoromethoxy)acetanilide Step2->NitratedProtected Step3 Step 3: Hydrolysis (Acid or Base) NitratedProtected->Step3 Final Final Product: 2-Nitro-4-(trifluoromethoxy)aniline Step3->Final

Caption: Recommended workflow using an amine protection strategy.

Q3: I'm concerned about dinitration or other side reactions even with a protection strategy. How can I optimize the nitration step?

Even with the acetanilide intermediate, controlling reaction conditions is crucial to prevent side reactions like dinitration. The key is to manage temperature and the stoichiometry of the nitrating agent.

Symptom / ObservationProbable CauseRecommended Solution
Dinitration Products Detected Reaction temperature is too high, reaction time is too long, or excess nitrating agent was used. The acetamido group still activates the ring enough for a second nitration to occur under harsh conditions.Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Hydrolysis of -OCF₃ Group The trifluoromethoxy group is generally stable, but extremely harsh acidic conditions and high temperatures could potentially lead to degradation. This is a minor but possible side reaction.Use the mildest effective conditions. Avoid prolonged heating in strong acid. A well-controlled nitration at low temperature should not cause this issue.
Ipso-Substitution Ipso-substitution, where the nitro group displaces another substituent, has been observed in related fluorinated aromatics, particularly at a position para to an activating group.[6][7] While less common for the strong C-O bond in the -OCF₃ group, it's a theoretical possibility under certain conditions.This is highly unlikely to be a major pathway. Following the recommended controlled nitration protocol for the acetanilide will minimize the risk of such alternative electrophilic attacks.

Validated Experimental Protocols

Protocol 1: Amine Protection - Synthesis of 4-(Trifluoromethoxy)acetanilide

This protocol details the acetylation of the starting material.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is no longer visible.

  • Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • The product, 4-(trifluoromethoxy)acetanilide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Regioselective Nitration of 4-(Trifluoromethoxy)acetanilide

This protocol describes the critical nitration step on the protected intermediate.

Materials:

  • 4-(Trifluoromethoxy)acetanilide (from Protocol 1)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • Carefully add the dried 4-(trifluoromethoxy)acetanilide (1.0 equivalent) in small portions to a flask containing concentrated sulfuric acid, pre-cooled to 0 °C. Stir until all the solid has dissolved. Maintain the temperature between 0-5 °C throughout this process.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over 30-60 minutes. CRITICAL: Ensure the internal temperature does not rise above 5 °C. Use a thermometer to monitor the reaction temperature closely.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The nitrated product, 2-nitro-4-(trifluoromethoxy)acetanilide, will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.

Protocol 3: Deprotection - Hydrolysis to 2-Nitro-4-(trifluoromethoxy)aniline

This final step removes the acetyl protecting group to yield the target molecule.

Materials:

  • 2-Nitro-4-(trifluoromethoxy)acetanilide (from Protocol 2)

  • Ethanol

  • Concentrated Hydrochloric Acid (or aqueous Sodium Hydroxide)

  • Sodium Bicarbonate solution (if using acid hydrolysis)

Procedure (Acid Hydrolysis):

  • Suspend the dried 2-nitro-4-(trifluoromethoxy)acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The final product, 2-nitro-4-(trifluoromethoxy)aniline, will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.[8][9]

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. GeeksforGeeks. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3–10. [Link]

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Technical Support Center: Optimizing Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to help you navigate the complexities of this synthesis, ensuring high yield, purity, and reproducibility. This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, where its unique electronic and structural properties are highly valued.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary route involves the electrophilic nitration of 4-(trifluoromethoxy)aniline, a reaction that requires careful control to achieve the desired outcome.

Question: My reaction is resulting in a very low yield and a significant amount of tar-like, dark-colored byproducts. What is happening?

Answer: This is a classic issue when attempting the direct nitration of an aniline derivative. The root causes are twofold:

  • Oxidation of the Aniline: The amino group (-NH₂) is highly activating and extremely susceptible to oxidation by strong nitrating agents like nitric acid.[3] This leads to the formation of colored, polymeric materials and significantly reduces the yield of your target molecule.[4][5] Direct nitration of aniline is often not feasible for this reason, as it can result in tarry oxidation products instead of the desired nitroanilines.[6]

  • Protonation of the Amino Group: The reaction is performed in a strong acidic medium (typically a mix of nitric and sulfuric acid). The basic amino group gets protonated to form an anilinium ion (-NH₃⁺).[7][8][9] This anilinium group is a powerful deactivating, meta-directing group.[3][8] This change in directing effect leads to the formation of undesired isomers and a general decrease in reactivity towards the desired nitration.

Solution: The most effective and widely accepted solution is to protect the amino group before nitration.[3] By converting the amino group to an acetanilide (-NHCOCH₃) through acetylation, you can prevent both oxidation and protonation. The acetamido group is less activating than the amino group, which moderates the reaction and prevents oxidation.[6] It remains an ortho, para-directing group, guiding the nitration to the desired position. The protecting group can be easily removed by hydrolysis after nitration.

Question: I am observing the formation of multiple isomers in my reaction mixture, leading to difficult purification. How can I improve the regioselectivity for the 3-nitro product?

Answer: Poor regioselectivity is a common challenge stemming from the competing directing effects of the substituents on the aromatic ring.

  • Directing Group Conflict: In the starting material, 4-(trifluoromethoxy)aniline, both the amino (-NH₂) group and the trifluoromethoxy (-OCF₃) group are ortho, para-directing. This can lead to a mixture of products.

  • Protonation Effect: As mentioned previously, if direct nitration is attempted, the formation of the meta-directing anilinium ion (-NH₃⁺) will further complicate the product distribution, yielding a significant amount of the meta-nitro product relative to the anilinium group.[8]

Solution: Protecting the amino group as an acetanilide is the key to controlling regioselectivity. The N-acetyl group is also an ortho, para-director, but its steric bulk hinders substitution at the ortho position closest to it. This directs the incoming nitro group primarily to the other ortho position, which is position 3 on the ring, yielding the desired 3-Nitro-4-(trifluoromethoxy)acetanilide intermediate with high selectivity.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Tar Formation Oxidation of the amino group by nitric acid.[3][5]Protect the amino group as an acetanilide before nitration.
Protonation of the amino group in strong acid, deactivating the ring.[7][9]Use the protection strategy to avoid the formation of the anilinium ion.
Poor Regioselectivity Competing directing effects of -NH₂ and -OCF₃ groups.Protect the amino group. The acetamido group will direct nitration to the desired 3-position.[3]
Formation of the meta-directing anilinium ion (-NH₃⁺) during direct nitration.[8]The protection/deprotection sequence is the most reliable method to ensure high regioselectivity.
Runaway Reaction Nitration is a highly exothermic process.Maintain strict temperature control (e.g., 0-5 °C) using an ice bath. Add the nitrating agent slowly and dropwise.[3]
Incomplete Reaction Insufficient reaction time or temperature is too low.Monitor reaction progress using TLC or GC.[10] If stalled, allow it to warm slowly to room temperature or extend the reaction time.
Difficult Purification Presence of positional isomers and unreacted starting material.Improve regioselectivity during the reaction. Use column chromatography on silica gel for purification.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound? The most robust and scalable method involves a three-step process:

  • Protection: Acetylation of the amino group of 4-(trifluoromethoxy)aniline to form N-[4-(trifluoromethoxy)phenyl]acetamide.

  • Nitration: Regioselective nitration of the protected intermediate to yield N-[3-Nitro-4-(trifluoromethoxy)phenyl]acetamide.

  • Deprotection: Hydrolysis of the acetyl group to give the final product, this compound.[12]

Q2: What are the optimal conditions for the nitration step? The nitration of the acetanilide intermediate is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction should be performed at a low temperature, typically between 0 and 10°C, to control the exothermic nature of the reaction and minimize side product formation.[10]

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material and the formation of the product. Gas Chromatography (GC) or GC-MS can also be used for more quantitative analysis and to identify isomers.[11][13]

Q4: What are the critical safety precautions for this synthesis?

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Exothermic Reaction: Be prepared to manage the heat generated during nitration. Use an ice bath and add reagents slowly to maintain control.[3]

  • Quenching: Quench the reaction carefully by pouring it slowly onto crushed ice to dissipate heat and dilute the strong acids.

Experimental Protocols & Workflows

Workflow for Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start 4-(trifluoromethoxy)aniline prot_reagents Acetic Anhydride Pyridine or NaOAc start->prot_reagents Acetylation protected N-[4-(trifluoromethoxy)phenyl]acetamide prot_reagents->protected nit_reagents Conc. HNO₃ Conc. H₂SO₄ (0-10 °C) protected->nit_reagents Nitration nitrated N-[3-Nitro-4-(trifluoromethoxy)phenyl]acetamide nit_reagents->nitrated deprot_reagents Aq. HCl or NaOH Heat nitrated->deprot_reagents Hydrolysis final_product This compound deprot_reagents->final_product purification Column Chromatography or Recrystallization final_product->purification pure_product Pure Product purification->pure_product

Caption: Overall synthetic workflow for this compound.

Protocol 1: Acetylation of 4-(Trifluoromethoxy)aniline
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent like glacial acetic acid or dichloromethane.

  • Add 1.1 equivalents of acetic anhydride to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting aniline.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain N-[4-(trifluoromethoxy)phenyl]acetamide. The product is typically pure enough for the next step.

Protocol 2: Nitration of N-[4-(trifluoromethoxy)phenyl]acetamide
  • In a flask, carefully add 1.0 equivalent of the acetanilide from Protocol 1 to a sufficient volume of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes. Critically, maintain the internal reaction temperature between 0-10°C throughout the addition.

  • After the addition is complete, stir the reaction at this temperature for an additional 1-2 hours. Monitor progress with TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.

Protocol 3: Hydrolysis of the Acetyl Group
  • Place the crude N-[3-Nitro-4-(trifluoromethoxy)phenyl]acetamide in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v mixture).

  • Heat the mixture to reflux (typically 80-90°C) for 2-4 hours, or until TLC shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Neutralize the solution by slowly adding a base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or High Impurity Profile? q1 Was the amino group protected via acetylation? start->q1 sol1 Implement protection step. Direct nitration causes oxidation and poor regioselectivity. q1->sol1 NO q2 Was nitration temperature kept below 10°C? q1->q2 YES a1_yes YES a1_no NO sol2 Strictly control temperature. High temps lead to side reactions and dinitration. q2->sol2 NO q3 Was the nitrating agent added slowly/dropwise? q2->q3 YES a2_yes YES a2_no NO sol3 Ensure slow, dropwise addition to control the exotherm and prevent localized overheating. q3->sol3 NO end_node Review hydrolysis conditions and purification technique. q3->end_node YES a3_yes YES a3_no NO

Caption: Decision tree for troubleshooting low yield in the synthesis.

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Removal of positional isomers of "3-Nitro-4-(trifluoromethoxy)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Positional Isomers of 3-Nitro-4-(trifluoromethoxy)aniline

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Positional isomers, often generated during synthesis, can be notoriously difficult to separate due to their similar physical properties. This center provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positional isomer impurities in a synthesis of this compound?

A1: The identity of isomeric impurities is dictated by the synthetic route. A common strategy involves the nitration of 4-(trifluoromethoxy)aniline (or its N-protected derivative). The activating, ortho-para directing amino group and the deactivating, meta-directing trifluoromethoxy group both direct the incoming nitro group to the 3-position. However, side reactions can still occur, potentially leading to trace amounts of 2-nitro-4-(trifluoromethoxy)aniline .

If the synthesis starts from nitrating trifluoromethoxybenzene, a mixture of ortho- and para-nitrotrifluoromethoxybenzene is formed, which must be separated before subsequent steps.[2] Incomplete separation at this stage could carry over and result in different aniline isomers. A gas chromatography (GC) method developed for the related compound 4-(trifluoromethoxy)aniline identifies its positional isomers (2- and 3-trifluoromethoxy) and the isomers of its nitro-precursor as likely process-related impurities.[3][4]

Q2: How can I quickly assess the purity of my crude product and identify the presence of isomers?

A2: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. Use a solvent system like ethyl acetate/hexane. Positional isomers will likely have very close Rf values, so run the TLC plate carefully and use a long plate for better separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for both separating and quantifying volatile isomers.[3][4] The mass spectrum will confirm that the impurities are indeed isomers (same molecular weight), while the retention time will distinguish them.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent resolution for separating nitroaniline isomers.[5][6] A quick analytical run on a C18 column with a methanol/water or acetonitrile/water mobile phase can provide a precise impurity profile.

  • Melting Point Analysis: A broad or depressed melting range compared to the literature value (90-92 °C for the pure 3-nitro isomer) is a strong indicator of impurity.[7]

Q3: My isomers are co-eluting during column chromatography. What are the key parameters to adjust for better separation?

A3: Co-elution is a common problem with positional isomers. Here’s a hierarchy of adjustments:

  • Decrease the Polarity Gradient: Switch from a steep gradient or isocratic elution with a relatively polar solvent system to a much shallower gradient or a less polar isocratic mobile phase. This increases the interaction time with the stationary phase, allowing subtle polarity differences to be resolved. For normal phase (silica gel), this means reducing the percentage of the polar solvent (e.g., ethyl acetate in hexane).

  • Change Solvent Selectivity: Swap one of the mobile phase solvents for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane or a mixture). Different solvent interactions (dipole-dipole, hydrogen bonding) can alter the elution order and improve separation.

  • Switch the Stationary Phase: If optimizing the mobile phase fails, the issue may be a lack of selectivity from the stationary phase. If you are using standard silica, consider a different chemistry. For HPLC, switching from a C18 to a phenyl-hexyl or a cyano (CN) column can provide alternative pi-pi interactions, which are often effective for separating aromatic isomers.[8]

Q4: Is recrystallization a viable method for purifying this compound away from its isomers?

A4: Yes, recrystallization can be highly effective, provided there is a significant difference in the solubility of the isomers in a chosen solvent.[9][10] This method is most practical when the isomeric impurity is present at a level of 5% or more. For trace impurities, chromatography is generally more efficient. The key is rigorous solvent screening.

Q5: What are the primary safety considerations when handling this compound?

A5: This compound is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS). Key hazards include:

  • Causes skin and serious eye irritation.[11]

  • May cause respiratory irritation.[11][12]

  • Harmful if swallowed or inhaled.[13][14]

Mandatory Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.[12][15]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13]

  • Avoid creating dust when handling the solid material.[12]

Troubleshooting Guides & Protocols

Workflow for Purification Strategy Selection

Before beginning preparative work, use this decision tree to select the most appropriate purification strategy based on your initial analytical results.

G Purification Strategy Workflow start Assess Crude Purity (TLC, GC, or Analytical HPLC) purity_check Isomeric Purity > 98%? start->purity_check impurity_level Impurity Level? purity_check->impurity_level No end_use Proceed to Use or Final Characterization purity_check->end_use Yes recrystallization Attempt Recrystallization impurity_level->recrystallization Major Impurity (>5-10%) chromatography Use Preparative Chromatography (HPLC or Flash) impurity_level->chromatography Minor or Multiple Close-Eluting Impurities purity_check_2 Purity Goal Met? recrystallization->purity_check_2 chromatography->purity_check_2 purity_check_2->end_use Yes purity_check_2->chromatography No, try alternative method

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Preparative HPLC Separation

High-Performance Liquid Chromatography offers the highest resolution for separating challenging isomers. The following protocol provides a starting point for method development.

1. Initial Analytical Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Deionized Water.
  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
  • Gradient: Start with a linear gradient from 50% B to 100% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Objective: Achieve baseline separation of the target compound from its isomers.

2. Method Optimization & Troubleshooting:

  • If separation is poor, decrease the gradient slope (e.g., 50-80% B over 30 minutes) to increase resolution.
  • If peaks are broad, ensure the sample is fully dissolved in the mobile phase.
  • If resolution is still insufficient, consider a phenyl-based column to leverage different selectivity.

3. Scaling to Preparative HPLC:

  • Once an effective analytical method is established, scale it to a larger diameter preparative column.
  • Adjust the flow rate and sample loading according to the column dimensions. The goal is to maximize throughput without sacrificing the resolution achieved in the analytical run.
  • Collect fractions and analyze their purity by analytical HPLC or GC-MS.
  • Combine pure fractions and remove the solvent via rotary evaporation.

start [label="Problem: Poor Peak Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q1 [label="Are peaks fronting or tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_overload [label="Reduce Sample Concentration\n(Column Overload)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_interaction [label="Adjust Mobile Phase pH or\nTry Different Column Chemistry\n(Secondary Interactions)", fillcolor="#F1F3F4", fontcolor="#202124"];

q2 [label="Are peaks merged (co-eluting)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_gradient [label="Decrease Gradient Slope\nor Switch to Isocratic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_mobile_phase [label="Change Solvent Selectivity\n(e.g., MeOH to MeCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_stationary_phase [label="Change Column Type\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol_overload [label="Yes (Fronting)"]; q1 -> sol_interaction [label="Yes (Tailing)"]; q1 -> q2 [label="No"];

q2 -> sol_gradient [label="Yes"]; sol_gradient -> sol_mobile_phase [label="If still poor"]; sol_mobile_phase -> sol_stationary_phase [label="If still poor"]; }

Caption: Troubleshooting guide for common HPLC separation issues.

Protocol 2: Recrystallization

This technique purifies the compound based on differences in solubility between the desired product and impurities.[16]

1. Solvent Screening (Microscale):

  • Place ~20-30 mg of your crude material into several small test tubes.
  • Add a single solvent (0.5 mL) to each tube from the list in the table below.
  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
  • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot/boiling.[10]
  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
  • The best solvent will yield a high quantity of crystals upon cooling. If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane).[17]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Class Example Solvents Rationale
Alcohols Ethanol, Isopropanol Good for moderately polar compounds; often used with water as an anti-solvent.
Aromatic Toluene Can dissolve aromatic compounds well when hot.
Esters Ethyl Acetate Medium polarity, good general-purpose solvent.
Alkanes Heptane, Hexane Non-polar; often used as the anti-solvent (the one with low solubility).

| Ketones | Acetone | Polar aprotic; use with caution due to low boiling point. |

2. Preparative Recrystallization Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. [16]
  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.[9]
  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.
  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
  • Dry the crystals thoroughly and determine their melting point and purity via an analytical method.

Data Summary

Table 2: Physicochemical Properties

Property This compound Reference
CAS Number 2822-50-6 [11]
Molecular Formula C7H5F3N2O3 [18]
Molecular Weight 222.12 g/mol [18]
Appearance Solid [15]
Melting Point 90-92 °C [7]

| Boiling Point | 300.1 °C at 760 mmHg |[15] |

References

  • Radial Chromatography for the Separation of Nitroaniline Isomers. ACS Publications. [Link]

  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing). [Link]

  • Separation of ortho-, nitro- para Nitroaniline. KNAUER. [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

  • Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry. [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gas - Liquid Chromatographic Separation of Chloroaniline and Toluidine Isomers on Heteroaromatic Stationary Phases. RSC Publishing. [Link]

  • o-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Process for preparing nitroaniline derivatives.
  • Separation of position isomers.
  • aromatic positional isomers: Topics by Science.gov. Science.gov. [Link]

  • Preparation of 3-trifluoromethyl-4-nitrophenol.
  • Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. [Link]

  • Separation of aromatic positional isomers on pillar[19]quinone‐amine. ResearchGate. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Material Safety Data Sheet - this compound. Capot Chemical. [Link]

  • [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed. [Link]

  • This compound | CAS 2822-50-6. Matrix Fine Chemicals. [Link]

  • 4-(Trifluoromethoxy)aniline - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. [Link]

  • Recrystallization1. California State University, Los Angeles. [Link]

  • Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • LAB 1 - EXPERIMENTAL PROCEDURE. University of Massachusetts Boston. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for "3-Nitro-4-(trifluoromethoxy)aniline." This guide is designed for researchers, scientists, and drug development professionals who are investigating the metabolic and environmental fate of this compound. As a molecule possessing a nitroaromatic system, an aniline core, and a trifluoromethoxy substituent, its degradation profile is of significant interest. This document provides a comprehensive overview of the predicted degradation pathways, troubleshooting advice for common experimental challenges, and detailed analytical protocols.

It is important to note that while extensive research exists on the degradation of structurally related compounds, direct studies on this compound are limited. Therefore, the pathways and guidance provided herein are based on established principles of xenobiotic metabolism and data from analogous molecules, offering a robust predictive framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for this compound in a mammalian system?

Based on studies of structurally similar compounds, two primary metabolic routes are anticipated:

  • Nitroreduction: The nitro group is susceptible to reduction, particularly by anaerobic bacteria in the gut, to form 3-amino-4-(trifluoromethoxy)aniline. This reduction can also be catalyzed by nitroreductases in various tissues.[1]

  • Ring Hydroxylation: Cytochrome P450 enzymes in the liver are likely to hydroxylate the aromatic ring. The position of hydroxylation can vary, leading to different phenolic metabolites.

Q2: Is the trifluoromethoxy group expected to be metabolically stable?

Yes, studies on related compounds such as 4-trifluoromethoxyaniline have shown that the trifluoromethoxy group is generally metabolically stable and does not undergo O-detrifluoromethylation.[2]

Q3: What are the likely Phase II metabolites?

Following Phase I metabolism (nitroreduction and hydroxylation), the resulting functional groups (amino and hydroxyl) are expected to undergo conjugation (Phase II metabolism). This would likely involve:

  • N-acetylation of the amino group.

  • Sulfation or glucuronidation of hydroxylated metabolites.[2][3]

Q4: What is the predicted environmental fate of this compound?

In the environment, the degradation of this compound is expected to be influenced by microbial activity and photodegradation.

  • Biodegradation: Similar to other nitroaromatic compounds, it is likely to be susceptible to microbial degradation, especially under anaerobic conditions where the nitro group can be reduced.[4] Aerobic degradation may also occur, potentially initiated by dioxygenase enzymes.

  • Photodegradation: Aromatic nitro compounds can undergo photodegradation in the presence of sunlight.[5]

Predicted Degradation Pathways

The degradation of this compound can be conceptualized through several key transformations, primarily targeting the nitro and amino functionalities, as well as the aromatic ring.

Mammalian Metabolism

In a mammalian system, the metabolism is expected to proceed through a combination of reductive and oxidative pathways, followed by conjugation.

Predicted Mammalian Metabolic Pathway for this compound

Parent This compound Nitroreduction Nitroreduction (e.g., gut microbiota, nitroreductases) Parent->Nitroreduction Hydroxylation Ring Hydroxylation (Cytochrome P450) Parent->Hydroxylation Amine_Metabolite 3-Amino-4-(trifluoromethoxy)aniline Nitroreduction->Amine_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolite PhaseII_Amine Phase II Conjugation (N-acetylation) Amine_Metabolite->PhaseII_Amine PhaseII_Hydroxyl Phase II Conjugation (Sulfation, Glucuronidation) Hydroxylated_Metabolite->PhaseII_Hydroxyl Excretion_Amine Excreted Acetylated Metabolite PhaseII_Amine->Excretion_Amine Excretion_Hydroxyl Excreted Conjugated Metabolites PhaseII_Hydroxyl->Excretion_Hydroxyl

Caption: Predicted major metabolic pathways in mammals.

Environmental Degradation

In the environment, microbial action and photodegradation are the key drivers of transformation.

Predicted Environmental Degradation Pathways for this compound

Parent This compound Microbial_Degradation Microbial Degradation Parent->Microbial_Degradation Photodegradation Photodegradation (Sunlight) Parent->Photodegradation Anaerobic_Reduction Anaerobic Nitroreduction Microbial_Degradation->Anaerobic_Reduction Aerobic_Oxidation Aerobic Oxidation (e.g., Dioxygenases) Microbial_Degradation->Aerobic_Oxidation Photodegradation_Products Various Photoproducts Photodegradation->Photodegradation_Products Reduced_Product 3-Amino-4-(trifluoromethoxy)aniline Anaerobic_Reduction->Reduced_Product Ring_Cleavage_Products Ring Cleavage Products Aerobic_Oxidation->Ring_Cleavage_Products Mineralization Mineralization (CO2, H2O, NOx) Reduced_Product->Mineralization Ring_Cleavage_Products->Mineralization Photodegradation_Products->Mineralization

Caption: Predicted environmental degradation pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no degradation observed in microbial cultures. Inappropriate microbial consortium; non-permissive culture conditions (e.g., pH, temperature, oxygen levels); toxicity of the parent compound at the tested concentration.Use an enriched microbial culture from a relevant environment (e.g., industrial wastewater sludge). Optimize culture conditions. Perform a dose-response experiment to assess toxicity.
Poor recovery of metabolites from biological matrices (urine, plasma). Inefficient extraction method; degradation of metabolites during sample preparation.Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner extracts. Work with chilled samples and minimize processing time.
Difficulty in separating parent compound and metabolites by HPLC. Suboptimal mobile phase composition or gradient; inappropriate column chemistry.Screen different mobile phase modifiers (e.g., formic acid, ammonium acetate). Test different column types (e.g., C18, phenyl-hexyl). Adjust the gradient slope for better resolution.
Ambiguous identification of metabolites by mass spectrometry. Insufficient fragmentation in MS/MS; co-eluting interferences.Optimize collision energy for better fragmentation. Improve chromatographic separation to isolate the metabolite of interest. Use high-resolution mass spectrometry for accurate mass measurement.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is designed to assess the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Experimental Workflow for In Vitro Metabolic Stability Assay

Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes, Buffer) Start->Prepare_Reagents Incubation_Setup Set up Incubation Plate Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Start_Reaction Initiate Reaction with NADPH Pre_incubation->Start_Reaction Time_Points Sample at Time Points Start_Reaction->Time_Points Quench_Reaction Quench Reaction with ACN Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life and Clearance Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Analytical Method for Metabolite Identification by LC-MS/MS

This protocol provides a general framework for the separation and identification of potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Full scan followed by data-dependent MS/MS

  • Collision Energy: Ramped to obtain fragment ions

  • Data Analysis: Use metabolite identification software to search for expected mass shifts corresponding to biotransformations (e.g., reduction, hydroxylation, acetylation, sulfation, glucuronidation).

References

  • U.S. Environmental Protection Agency. (1989). Health and Environmental Effects Document for 3-Nitroaniline. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Saupe, A. (1999). High-rate biodegradation of 3- and 4-nitroaniline. Water Science and Technology, 40(8), 105-112. [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • Nicholls, A. W., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. [Link]

  • Troke, J., et al. (1999). Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat. Xenobiotica, 29(8), 859-873. [Link]

  • Pawar, S. D., et al. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Environmental Analysis Health and Toxicology, 29, e2014008. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Wang, J. L., Mao, Z. Y., & Wu, W. Z. (2003). Microbial Degradation of Aniline by Bacterial Consortium. Biomedical and Environmental Sciences, 16(4), 398-404. [Link]

  • Pawar, S. D., et al. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Environmental Analysis Health and Toxicology, 29, e2014008. [Link]

  • Zgola-Grzeskowiak, A., et al. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. International Journal of Molecular Sciences, 20(9), 2169. [Link]

  • Nair, R. S., et al. (1983). Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat. Fundamental and Applied Toxicology, 3(4), 305-309. [Link]

  • Lee, J., et al. (2022). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics, 11(1), 89. [Link]

  • Williams, R. E., & Bruce, N. C. (2015). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Methods in Molecular Biology, 1260, 59-70. [Link]

  • Rowbotham, J. S., et al. (2020). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Organic Process Research & Development, 24(10), 2146-2153. [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

  • Gautam, S. K., et al. (2005). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Journal of Hazardous Materials, 127(1-3), 133-139. [Link]

  • Liu, Y., et al. (2012). Four-week oral toxicity study of three metabolites of nitrobenzene in rats. Environmental Toxicology and Pharmacology, 33(2), 229-235. [Link]

  • Sharma, S., et al. (2022). Visible-Light Driven Photodegradation of Industrial Pollutants Using Nitrogen-Tungsten Co-Doped Nanocrystalline TiO2: Spectroscopic Analysis of Degradation Reaction Path. Catalysts, 12(7), 749. [Link]

  • DeGray, J. A., & Mason, R. P. (1991). Enzymatic reduction of 3-nitrotyrosine generates superoxide. Journal of Biological Chemistry, 266(34), 23115-23119. [Link]

  • Grover, R., et al. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1-64. [Link]

  • Wang, Y., et al. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 385, 01026. [Link]

  • Egzar, H., Mashkour, M. S., & Juda, A. (2015). Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. International Journal of ChemTech Research, 8(11), 329-342. [Link]

  • Tor, J. M., & Xu, J. (2000). Trifluralin Degradation under Microbiologically Induced Nitrate and Fe(III) Reducing Conditions. Environmental Science & Technology, 34(16), 3560-3566. [Link]

Sources

Troubleshooting low yield in "3-Nitro-4-(trifluoromethoxy)aniline" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on troubleshooting reactions that result in low yields. As a key intermediate in the development of pharmaceuticals and other fine chemicals, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2]

This document provides in-depth, field-proven insights structured in a practical question-and-answer format, supplemented with detailed protocols and visual guides to ensure your success.

Troubleshooting Guide: Addressing Low Yield and Side Product Formation

This section directly addresses the most common issues encountered during the nitration of 4-(trifluoromethoxy)aniline. The typical synthetic route involves the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline using a mixed acid (HNO₃/H₂SO₄) system.

Question 1: My reaction yield is very low, and I recover a significant amount of unreacted 4-(trifluoromethoxy)aniline. What's going wrong?

Answer: This is a classic case of an incomplete or stalled reaction. The root cause often lies in the potency of your nitrating agent or suboptimal reaction conditions. Let's break down the potential failures and solutions.

Causality: The nitration of an aromatic ring requires the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by a stronger acid like sulfuric acid. If the conditions are not sufficiently acidic or the reagents have degraded, the concentration of the nitronium ion will be too low to drive the reaction to completion.

Troubleshooting Steps:

  • Reagent Quality:

    • Nitric Acid: Use fuming nitric acid (100%) or a high-concentration (≥90%) grade.[3] Over time, nitric acid can decompose and absorb water, reducing its efficacy.

    • Sulfuric Acid: Ensure you are using concentrated (96-98%) or fuming sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards nitronium ion formation.

  • Reaction Temperature: While low temperatures are crucial for selectivity (see Question 2), the reaction must be allowed to proceed at a temperature that permits a reasonable reaction rate. If the reaction is conducted at an excessively low temperature (e.g., < -10 °C) for too short a time, it may not reach completion. It is often necessary to add the substrate at a low temperature and then allow the reaction to warm slightly to ensure completion.[4]

  • Stoichiometry: Ensure at least one molar equivalent of nitric acid is used. A slight excess (1.1 to 1.5 equivalents) is often employed to ensure the reaction goes to completion, but a large excess can promote side reactions.[3]

  • Moisture Control: The presence of water will quench the nitronium ion and deactivate the sulfuric acid. Ensure all glassware is thoroughly dried and reagents are anhydrous.

ParameterRecommendationRationale
Nitric Acid Fuming (100%) or concentrated (≥90%)Maximizes nitronium ion generation.
Sulfuric Acid Concentrated (96-98%)Acts as a catalyst and dehydrating agent.
Temperature Add substrate at 0-5 °C, then stir for 1-2h.Balances reaction rate with selectivity.
Moisture Use oven-dried glassware.Prevents quenching of the electrophile.
Question 2: My reaction is producing significant dark tar and unidentifiable byproducts, leading to a low isolated yield. How can I prevent this?

Answer: The formation of tarry substances is a strong indicator of oxidative side reactions and/or polysubstitution (dinitration). The aniline functional group is highly susceptible to oxidation by nitric acid, and the activated ring can undergo multiple nitrations under harsh conditions.[5][6]

Causality: The reaction between aniline and strong acids is highly exothermic. Poor temperature control can lead to localized "hot spots" where the temperature rises uncontrollably, promoting oxidation of the electron-rich aniline ring and over-nitration.[7]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter to control.

    • Perform the addition of the nitrating agent and the substrate at a low temperature, typically between -5 °C and 5 °C, using an ice-salt or acetone/dry ice bath.[7]

    • Add the nitrating agent slowly (dropwise) to the solution of aniline in sulfuric acid to allow for efficient heat dissipation.[4][8]

    • Maintain vigorous stirring to ensure uniform temperature throughout the reaction mixture.

  • Order of Addition: The standard and safest procedure is to first dissolve the 4-(trifluoromethoxy)aniline in concentrated sulfuric acid and then slowly add the pre-chilled mixed acid (or nitric acid) to this solution. This ensures the aniline is protonated and moderately deactivated before it encounters the powerful oxidizing agent.

  • Amine Group Protection: For substrates particularly sensitive to oxidation, protecting the amine is a highly effective strategy. Converting the aniline to an acetanilide (-NHCOCH₃) moderates the activating effect of the amine, prevents oxidation, and reliably directs nitration.[5][9] The acetyl group can be easily removed by acid or base hydrolysis after nitration.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity incomplete_rxn High % of Starting Material? check_purity->incomplete_rxn tar_byproducts Significant Tar / Byproducts? incomplete_rxn->tar_byproducts No sol_incomplete Root Cause: Incomplete Reaction incomplete_rxn->sol_incomplete Yes sol_byproducts Root Cause: Oxidation / Over-Nitration tar_byproducts->sol_byproducts Yes purification_issue Product is Present but Difficult to Isolate tar_byproducts->purification_issue No action_incomplete Actions: 1. Verify Reagent Quality (H₂O content). 2. Increase Reaction Time/Temp slightly. 3. Check Stoichiometry. sol_incomplete->action_incomplete action_byproducts Actions: 1. Improve Temperature Control (< 5°C). 2. Ensure Slow, Dropwise Addition. 3. Consider Amine Protection Strategy. sol_byproducts->action_byproducts action_purification Actions: 1. Optimize Workup (Quench on Ice). 2. Refine Extraction pH. 3. Use Column Chromatography. purification_issue->action_purification

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and why is the nitro group directed to the 3-position?

In the strongly acidic medium (H₂SO₄), the basic amino group of 4-(trifluoromethoxy)aniline is protonated to form the anilinium ion (-NH₃⁺).[5][10] The powerful electron-withdrawing inductive effect of the -NH₃⁺ group deactivates the aromatic ring and acts as a meta-director.[6][10] Therefore, the incoming electrophile (NO₂⁺) is directed to the position meta to the anilinium group, which is the 3-position. The -OCF₃ group is deactivating and ortho, para-directing, but the directing effect of the much more powerful -NH₃⁺ group dominates the regiochemical outcome.

Reaction Mechanism

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Anilinium Anilinium Ion (-NH₃⁺) NO2+->Anilinium Aniline 4-(trifluoromethoxy)aniline Aniline->Anilinium + H⁺ Sigma Sigma Complex (Resonance Stabilized) Anilinium->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Key steps in the nitration of 4-(trifluoromethoxy)aniline.

Q2: What are the best analytical methods for monitoring this reaction?

For real-time monitoring, Thin Layer Chromatography (TLC) is effective. Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1) and visualize with a UV lamp. The product will be significantly more polar than the starting material. For quantitative analysis of the crude reaction mixture and final product purity, Gas Chromatography (GC) with an FID detector or High-Performance Liquid Chromatography (HPLC) with a UV detector are the preferred methods.[11][12]

Q3: Is a workup involving quenching on ice necessary?

Absolutely. The reaction must be carefully quenched by pouring the acidic mixture onto a large amount of crushed ice. This serves two purposes: it rapidly dissipates any residual heat, preventing further side reactions, and it dilutes the acid, facilitating product precipitation or extraction. After quenching, the mixture is typically neutralized with a base (e.g., aqueous ammonia, NaOH) to deprotonate the anilinium product back to the aniline, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[3][4]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

Protocol 1: Direct Nitration of 4-(trifluoromethoxy)aniline
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethoxy)aniline (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of aniline) while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (~2 mL per mL of nitric acid) at 0 °C.

  • Addition: Cool the aniline solution to 0-5 °C. Add the nitrating mixture dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the cold slurry with concentrated aqueous ammonia until the pH is >8. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: N-Acetylation and Nitration (Protective Group Strategy)

This two-part protocol is recommended for achieving higher purity and avoiding oxidative byproducts.

Part A: N-Acetylation

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • Work up by washing with dilute HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer and concentrate to obtain the N-acetylated product, which can often be used in the next step without further purification.

Part B: Nitration and Deprotection

  • Dissolve the N-(4-(trifluoromethoxy)phenyl)acetamide from Part A in concentrated sulfuric acid at 0 °C.

  • Slowly add concentrated nitric acid (1.1 eq) while keeping the temperature below 10 °C.

  • Stir for 2-3 hours, then quench on ice. The nitrated acetanilide will precipitate.

  • Filter the solid product and wash with cold water.

  • To deprotect, reflux the nitrated acetanilide in a mixture of ethanol and aqueous HCl (e.g., 6M) for 4-8 hours.

  • Cool the reaction, neutralize with a base, and extract the final product, this compound. Purify as described in Protocol 1.

References

  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6. Retrieved from [Link]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • Journal of Organic Chemistry. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubMed. (2013). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Formulations with 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Effect of Nitration Temperature and Time on Nitrocellulose Synthesized from Pineapple (Ananas comosus) Leaf Waste. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-(trifluoromethoxy)aniline. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is vital.[1][2] This document moves beyond a simple procedural outline, offering in-depth troubleshooting, frequently asked questions (FAQs), and critical scale-up considerations grounded in established chemical principles and safety protocols.

Safety First: Critical Precautions for Nitration

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed properly.[3] The combination of strong oxidizing agents like nitric acid with organic compounds requires stringent safety measures.

Core Hazards:

  • Thermal Runaway: The reaction generates substantial heat. Without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, potentially causing an explosion.[3]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[4][5]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are highly toxic upon inhalation and can cause severe respiratory damage.[6]

  • Reactivity: Nitric acid reacts violently with many organic compounds, reducing agents, and bases.[7]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[4]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to manage toxic fumes.[5]

  • Emergency Access: Ensure immediate access to an emergency eyewash station and safety shower.[8]

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to a cooled solution of the substrate to manage the exothermic reaction.

  • Waste Handling: Nitric acid waste must be segregated and should never be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing this compound on a lab scale?

The most robust method involves a two-step process to control selectivity and minimize oxidative side reactions. First, the amino group of the starting material, 4-(trifluoromethoxy)aniline, is protected as an acetanilide. This deactivates the ring slightly and ensures the nitro group is directed primarily to the ortho position. The resulting 4-(trifluoromethoxy)acetanilide is then nitrated, followed by acidic or basic hydrolysis to remove the acetyl group and yield the final product.[9]

Q2: Why is protecting the amine group necessary before nitration?

Direct nitration of anilines is often problematic. The free amino group is highly activating and susceptible to oxidation by nitric acid, which can lead to the formation of tar-like byproducts and a significant reduction in yield. Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-directing deactivator. This can lead to the formation of undesired isomers. Protecting the amine as an amide moderates its activating effect and ensures cleaner, more predictable regioselectivity.[9]

Q3: What are the critical parameters to control during the nitration step?

Temperature is the single most critical parameter. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent over-nitration (dinitration) and minimize side reactions.[10] The rate of addition of the nitrating mixture is also crucial for managing the exotherm. Finally, the stoichiometry of the nitrating agent (HNO3) should be carefully controlled; a slight excess is typically used, but a large excess increases the risk of side product formation.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[10]

Q5: What is the best method for purifying the final product?

The crude product is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate. The solid can then be collected by filtration. The primary purification method is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If isomeric impurities are present, column chromatography may be necessary.

Detailed Experimental Protocol

This protocol details the synthesis via the protection-nitration-deprotection route.

Workflow Overview

SynthesisWorkflow A 4-(trifluoromethoxy)aniline (Starting Material) B Step 1: Acetyl Protection A->B C 4-(trifluoromethoxy)acetanilide (Protected Intermediate) B->C D Step 2: Nitration C->D E 3-Nitro-4-(trifluoromethoxy)acetanilide (Nitrated Intermediate) D->E F Step 3: Hydrolysis (Deprotection) E->F G Crude Product F->G H Step 4: Purification (Recrystallization) G->H I This compound (Final Product) H->I

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 4-(Trifluoromethoxy)acetanilide (Protection)
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (0.1 mol) in glacial acetic acid (100 mL).

  • Slowly add acetic anhydride (0.11 mol) to the solution while stirring.

  • Heat the mixture to 50-60 °C for 1 hour.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Synthesis of 3-Nitro-4-(trifluoromethoxy)acetanilide (Nitration)
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the dried 4-(trifluoromethoxy)acetanilide (0.08 mol) to concentrated sulfuric acid (50 mL). Stir until fully dissolved and cool the mixture to 0 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.088 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, keeping it cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Synthesis of this compound (Deprotection)
  • In a 500 mL flask, suspend the crude 3-Nitro-4-(trifluoromethoxy)acetanilide (0.07 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 4-6 hours, until TLC analysis shows the disappearance of the starting material.

  • Cool the solution to room temperature and carefully neutralize it by adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Purification
  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a yellow solid.

Typical Reaction Parameters
ParameterStep 1 (Protection)Step 2 (Nitration)Step 3 (Deprotection)
Solvent Glacial Acetic AcidConc. Sulfuric AcidEthanol/Water
Key Reagent Acetic AnhydrideHNO₃/H₂SO₄Hydrochloric Acid
Temperature 50-60 °C0-5 °CReflux (~80-90 °C)
Reaction Time 1 hour2-3 hours4-6 hours
Typical Yield >95%85-90%>90%

Troubleshooting Guide

Q: My nitration reaction yielded a dark, tarry substance instead of a clean precipitate. What went wrong?

A: This is a classic sign of an uncontrolled reaction, likely due to oxidation of the aromatic ring or the starting material.

  • Probable Cause 1: Temperature Excursion. The most likely cause is the reaction temperature rising above the recommended 0-5 °C range. This dramatically increases the rate of side reactions.[3]

  • Probable Cause 2: Inefficient Amine Protection. If the initial protection step was incomplete, residual free aniline would be present. Free anilines are highly susceptible to oxidation by nitric acid.

  • Solution: For future attempts, ensure your cooling bath is robust and can maintain the low temperature throughout the addition of the nitrating agent. Add the nitrating mixture much more slowly. Verify the purity and complete conversion of your protected intermediate before proceeding to the nitration step.

Q: The yield of my final product is very low. How can I improve it?

A: Low yield can stem from issues at multiple stages of the synthesis.

  • Probable Cause 1: Incomplete Reaction. One or more steps may not have gone to completion. Use TLC to monitor each step until the starting material is fully consumed.

  • Probable Cause 2: Product Loss During Workup. The product may have some solubility in the aqueous filtrate, especially if the volume of water used for quenching or washing is excessive. Ensure the quenching and washing steps are performed with ice-cold water to minimize solubility.

  • Probable Cause 3: Inefficient Hydrolysis. The deprotection step may be incomplete. Reflux for a longer duration or consider using a stronger acid or base for hydrolysis, depending on the stability of your molecule.

  • Solution: Systematically review each step. Confirm reaction completion with TLC, minimize the volume of aqueous solutions during workup, and ensure the hydrolysis step is complete before proceeding to isolation.

Q: My final product is contaminated with an isomer. How do I remove it?

A: The presence of the 2-nitro isomer is possible if the protection strategy is not fully effective or if reaction conditions are not optimal.

  • Probable Cause: The acetyl protecting group can sometimes be sterically insufficient to completely block other positions, or slight temperature variations can alter regioselectivity.

  • Solution:

    • Recrystallization: Try a different solvent system for recrystallization. Isomers often have slightly different solubilities, which can be exploited for purification.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method for separating positional isomers. A solvent system like hexane/ethyl acetate is a good starting point.

Troubleshooting Decision Tree

Troubleshooting cluster_LowYield Causes for Low Yield cluster_ImpureProduct Causes for Impurity cluster_DarkTar Causes for Tarring Start Unsatisfactory Result LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct DarkTar Dark Tar Formed Start->DarkTar IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn WorkupLoss Loss During Workup? LowYield->WorkupLoss Isomers Isomeric Impurity? ImpureProduct->Isomers Dinitro Dinitro Compounds? ImpureProduct->Dinitro TempHigh Temperature Too High? DarkTar->TempHigh Oxidation Oxidation of Amine? DarkTar->Oxidation Solution_LY Solution: - Monitor with TLC - Use ice-cold water - Ensure complete hydrolysis IncompleteRxn->Solution_LY WorkupLoss->Solution_LY Solution_IP Solution: - Re-recrystallize - Use column chromatography - Check nitration temp Isomers->Solution_IP Dinitro->Solution_IP Solution_DT Solution: - Improve cooling - Slow down addition - Ensure full protection TempHigh->Solution_DT Oxidation->Solution_DT

Caption: A decision tree for troubleshooting common synthesis issues.

Scale-Up Considerations

Transitioning from a lab-scale synthesis to a pilot plant or manufacturing scale introduces new challenges that must be addressed proactively.

1. Heat Management:

  • The Challenge: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it significantly harder to dissipate the heat generated by the exothermic nitration reaction.[3]

  • The Strategy:

    • Use jacketed reactors with efficient heat-transfer fluids and precise temperature control.

    • Employ a semi-batch process where the nitrating agent is added slowly and continuously, allowing the cooling system to keep pace with heat generation.

    • Consider using flow chemistry reactors, which offer superior heat exchange and safety for highly exothermic reactions.[11]

2. Mixing and Mass Transfer:

  • The Challenge: Ensuring homogenous mixing in a large reactor is critical. Poor mixing can lead to localized "hot spots" where the concentration of the nitrating agent is too high, increasing the risk of runaway reactions and side product formation.

  • The Strategy:

    • Select reactors with appropriate impeller designs (e.g., pitched-blade turbines) to ensure both axial and radial mixing.

    • Conduct computational fluid dynamics (CFD) modeling to optimize mixing parameters before scaling up.

3. Reagent Handling and Safety:

  • The Challenge: Handling large volumes of concentrated nitric and sulfuric acids requires specialized equipment and procedures.

  • The Strategy:

    • Use automated dosing systems and dedicated transfer lines to minimize manual handling.

    • Ensure all equipment is constructed from acid-resistant materials.[4]

    • Implement robust emergency preparedness plans, including spill containment and neutralization protocols.[7]

4. Process Safety Analysis:

  • The Challenge: A thorough hazard evaluation is essential before any scale-up operation.

  • The Strategy:

    • Conduct a Process Hazard Analysis (PHA) or a Hazard and Operability (HAZOP) study to identify potential failure modes and their consequences.

    • Use reaction calorimetry (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR) to design adequate cooling capacity.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Gütz, C., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved from [Link]

  • CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline. (2011). Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Nitro-4-(trifluoromethoxy)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalytic transformations of this versatile intermediate. The content is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you in your experimental design and optimization.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional handles: a reactive nitro group, a primary amine, and a trifluoromethoxy substituent. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the reactivity of the aromatic ring and the aniline moiety, presenting unique challenges and opportunities in catalyst selection and reaction design. This guide will focus on the two most common and critical transformations for this molecule: catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions involving the aniline or a halogenated derivative.

Catalyst Selection and Troubleshooting Workflow

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and reproducibility in reactions with this compound. The following diagram outlines a general workflow for catalyst selection and troubleshooting.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound cluster_start Reaction Planning cluster_hydrogenation Catalytic Hydrogenation cluster_coupling Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) cluster_troubleshooting Troubleshooting Start Define Desired Transformation (e.g., Hydrogenation, Cross-Coupling) Select_H2_Catalyst Select Hydrogenation Catalyst (e.g., Pd/C, Pt/C, Raney Ni) Start->Select_H2_Catalyst Reduction of Nitro Group Select_Coupling_Catalyst Select Pd-Catalyst System (Pd Precursor + Ligand) Start->Select_Coupling_Catalyst C-N or C-C Bond Formation H2_Conditions Define Reaction Conditions (Solvent, H₂ Pressure, Temp.) Select_H2_Catalyst->H2_Conditions Run_H2_Reaction Perform Reaction & Monitor Progress (TLC, LC-MS, GC) H2_Conditions->Run_H2_Reaction H2_Outcome Analyze Outcome Run_H2_Reaction->H2_Outcome Troubleshoot Identify Issue (Low Yield, Side Products, No Reaction) H2_Outcome->Troubleshoot Unsatisfactory End Reaction Complete H2_Outcome->End Successful Coupling_Conditions Define Reaction Conditions (Base, Solvent, Temp.) Select_Coupling_Catalyst->Coupling_Conditions Run_Coupling_Reaction Perform Reaction & Monitor Progress (TLC, LC-MS, GC) Coupling_Conditions->Run_Coupling_Reaction Coupling_Outcome Analyze Outcome Run_Coupling_Reaction->Coupling_Outcome Coupling_Outcome->Troubleshoot Unsatisfactory Coupling_Outcome->End Successful Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Troubleshoot->Optimize_Conditions Change_Catalyst Change Catalyst/Ligand/Solvent Troubleshoot->Change_Catalyst Purify_Reagents Check Reagent & Solvent Purity Troubleshoot->Purify_Reagents Optimize_Conditions->Run_H2_Reaction Optimize_Conditions->Run_Coupling_Reaction Change_Catalyst->Select_H2_Catalyst Change_Catalyst->Select_Coupling_Catalyst Purify_Reagents->Start Re-evaluate Starting Materials

Caption: A decision-making workflow for catalyst selection and troubleshooting.

Part 1: Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in this compound to the corresponding diamine, 4-(trifluoromethoxy)benzene-1,3-diamine, is a fundamental transformation. This diamine is a valuable precursor for the synthesis of various pharmaceuticals and polymers.

Frequently Asked Questions (FAQs) - Hydrogenation

Q1: What is the best catalyst for the hydrogenation of this compound?

A1: The "best" catalyst depends on a balance of factors including cost, reaction speed, and safety. The most commonly used catalysts for nitro group reduction are:

  • Palladium on Carbon (Pd/C): This is a highly active and versatile catalyst. It is often the first choice for this type of transformation.

  • Platinum on Carbon (Pt/C): Pt/C is also very effective and can sometimes offer better selectivity, especially if other reducible functional groups are present.

  • Raney Nickel (Raney Ni): A cost-effective option, particularly for large-scale synthesis. However, it is pyrophoric and requires careful handling.

For this compound, a 5-10% Pd/C is an excellent starting point due to its high activity.

Q2: What are the typical reaction conditions for this hydrogenation?

A2: A standard starting point for the hydrogenation of this compound would be:

  • Catalyst Loading: 1-5 mol% of the metal relative to the substrate.

  • Solvent: Methanol, ethanol, or ethyl acetate are common choices. Ensure the substrate is fully dissolved.

  • Hydrogen Source: Hydrogen gas, typically from a balloon or a Parr hydrogenator.

  • Pressure: Atmospheric pressure (balloon) is often sufficient, but for faster reactions or difficult substrates, pressures of 50-500 psi can be used.

  • Temperature: Room temperature to 60°C. The reaction is exothermic, so initial cooling may be necessary.

Q3: My reaction is very slow or has stalled. What should I do?

A3: Several factors can lead to a sluggish reaction:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) or have lost activity due to improper storage. Try using a fresh batch of catalyst.

  • Insufficient Hydrogen: Ensure a continuous supply of hydrogen and that the reaction vessel is properly sealed.

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial. Increase the stirring speed to ensure the substrate, catalyst, and hydrogen are in close contact.

  • Suboptimal Conditions: Consider increasing the hydrogen pressure or temperature.

Q4: I am observing the formation of side products. What are they and how can I avoid them?

A4: A common side reaction in nitro group reduction is the formation of hydroxylamine intermediates, which can further react to form azo and azoxy compounds.[1] The accumulation of these intermediates can also pose a safety risk.[2] To minimize these side products:

  • Use of Additives: Catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamines.[1]

  • Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure it goes to completion, as intermediates are more prevalent in incomplete reactions.

Troubleshooting Guide - Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
No or very little reaction 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure.1. Use a fresh batch of catalyst. 2. Purify starting materials and solvents. 3. Increase hydrogen pressure.
Reaction starts but does not go to completion 1. Catalyst deactivation over time. 2. Insufficient catalyst loading. 3. Formation of inhibiting byproducts.1. Add a fresh portion of catalyst. 2. Increase the initial catalyst loading. 3. Consider using an additive like a vanadium compound to prevent intermediate buildup.[1]
Formation of colored impurities (azo/azoxy compounds) Accumulation of hydroxylamine and nitroso intermediates.1. Ensure efficient stirring and adequate hydrogen supply. 2. Use a more active catalyst or increase catalyst loading. 3. Add a catalytic amount of a vanadium compound.[1]
Inconsistent reaction times Variations in catalyst activity, reagent purity, or reaction setup.1. Standardize the source and handling of the catalyst. 2. Use high-purity, degassed solvents. 3. Ensure consistent stirring and temperature control.
Experimental Protocol: Catalytic Hydrogenation of this compound
  • Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol (10-20 volumes).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pd/C (1-3 mol% Pd).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)benzene-1,3-diamine. The product can be further purified by crystallization or column chromatography if necessary.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound, or its corresponding halogenated derivatives, can be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for constructing C-N and C-C bonds.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: Can I directly use this compound in a Buchwald-Hartwig amination?

A1: Yes, it is possible to use anilines directly in Buchwald-Hartwig aminations.[3][4] However, the nitro group is a strong electron-withdrawing group and can be sensitive to some of the basic conditions used in these reactions. It is often more strategic to first introduce a halogen (e.g., Br or I) ortho or meta to the amino group, which can then serve as the coupling site.

Q2: What are the best catalyst systems for Buchwald-Hartwig amination of anilines?

A2: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For coupling anilines, some of the most effective ligands are bulky, electron-rich phosphines, such as:

  • XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • RuPhos: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • BINAP: (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)[3]

  • DPPF: (1,1'-Bis(diphenylphosphino)ferrocene)[3]

A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.

Q3: My Suzuki-Miyaura coupling with a bromo-derivative of this compound is not working. What could be the problem?

A3: Incomplete Suzuki-Miyaura couplings can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned. Ensure all reagents and solvents are pure and degassed.

  • Base Incompatibility: The choice of base is crucial and depends on the substrate and boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates with base-sensitive groups, a milder base may be necessary.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess of the boronic acid and consider adding it in portions.

  • Poor Ligand Choice: The ligand plays a key role in the stability and activity of the palladium catalyst. For electron-poor aryl halides, ligands like SPhos or XPhos are often effective.

Q4: Can the nitro group itself be used as a leaving group in cross-coupling reactions?

A4: Yes, recent advances in catalysis have shown that the nitro group can act as a leaving group in Suzuki-Miyaura couplings, offering a novel synthetic route. This reaction is typically catalyzed by a palladium complex with a bulky phosphine ligand like BrettPhos.

Troubleshooting Guide - Cross-Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive catalyst system. 2. Incorrect base or solvent. 3. Low reaction temperature.1. Screen different palladium precursors and ligands. 2. Perform a small-scale screen of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF). 3. Increase the reaction temperature.
Formation of dehalogenated byproduct Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings.1. Use a milder base. 2. Lower the reaction temperature. 3. Choose a different ligand that favors reductive elimination over dehalogenation.
Homocoupling of the boronic acid This side reaction is often promoted by the presence of oxygen.1. Thoroughly degas all solvents and reagents. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Poor reproducibility Sensitivity to trace amounts of water or oxygen. Variations in reagent quality.1. Use anhydrous solvents and reagents. 2. Ensure consistent quality of the palladium catalyst and ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk tube, add the bromo-3-nitro-4-(trifluoromethoxy)aniline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Tables

Table 1: Recommended Catalysts for Hydrogenation of this compound

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Pd/C 1-5High activity, versatile, good for general use.Can be less selective with other reducible groups.
Pt/C 1-5High activity, often more selective than Pd/C.More expensive than Pd/C.
Raney Ni 5-20Cost-effective for large scale.Pyrophoric, requires careful handling, may require higher temperatures/pressures.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Pd PrecursorLigandBaseSolventTypical Temperature
Pd₂(dba)₃XPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110°C
Pd(OAc)₂RuPhosCs₂CO₃Toluene, Dioxane80-110°C
Pd₂(dba)₃BINAPNaOtBuToluene100°C
Pd(OAc)₂DPPFK₂CO₃DMF100-120°C

References

  • Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Retrieved January 11, 2026, from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). 1,3-Diamino-4-(2',2',2',-trifluoroethoxy)-benzene, method of producing the same, and hair coloring composition containing the same.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • SciHorizon. (2025). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 11, 2026, from [Link]

  • New Journal of Chemistry. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Retrieved January 11, 2026, from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Improving the Stability of 3-Nitro-4-(trifluoromethoxy)aniline During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical intermediate. Proper storage and handling are critical for maintaining its quality and obtaining reliable experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges you may encounter.

The unique structure of this compound, which includes a nitro group, an aniline moiety, and a trifluoromethoxy group, contributes to its utility in pharmaceutical and agrochemical synthesis.[1] However, these functional groups also influence its stability and reactivity, making adherence to proper storage protocols essential. The trifluoromethoxy group generally enhances metabolic stability in derivative compounds, but the parent molecule's storage requires careful consideration.[1][2]

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section addresses specific issues that may arise during the storage of this compound, providing potential causes and actionable solutions.

Issue 1: Visible Color Change or Degradation of the Compound

Symptom: The typically yellow crystalline powder darkens over time, or other visual changes such as clumping or melting are observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Exposure to Light Photodegradation can occur in nitro-aromatic compounds, leading to the formation of colored impurities.Store the compound in an amber or opaque container to protect it from light.[3] If transferring to a different container, ensure it is light-resistant.
Elevated Temperature High temperatures can accelerate decomposition pathways.Store the compound in a cool, dry place. For long-term storage, refrigeration (0-8°C) is recommended.[4]
Presence of Moisture The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other degradation reactions.[5]Keep the container tightly closed and consider storing it in a desiccator, especially after opening.[5]
Reaction with Oxygen Oxidation of the aniline group can occur, particularly in the presence of light and/or heat.After opening, consider flushing the container with an inert gas like nitrogen or argon before resealing to minimize contact with air.[5]
Issue 2: Inconsistent or Unexpected Experimental Results

Symptom: You observe variability in reaction yields, purity of products, or other experimental outcomes when using different batches or older stock of this compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Use of Degraded Material The presence of impurities from degradation can interfere with chemical reactions.Before use, visually inspect the compound for any signs of degradation. If degradation is suspected, it is advisable to re-purify the material or use a fresh batch.
Improper Handling Contamination from spatulas, weighing boats, or exposure to the laboratory atmosphere during handling can introduce impurities.Use clean, dry equipment for handling. Minimize the time the container is open to the atmosphere.
Inaccurate Quantification If the compound has absorbed moisture, the actual amount of active material being used will be less than the weighed amount.If the compound has been opened multiple times, consider drying a small sample in a vacuum oven at a low temperature before use to remove any absorbed water.
Workflow for Investigating Compound Degradation

The following diagram illustrates a systematic approach to troubleshooting the stability of this compound.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions A Inconsistent Experimental Results or Visual Degradation B Visual Inspection: Color Change, Clumping? A->B C Review Storage Conditions: Temperature, Light, Moisture? A->C D Check Handling Procedures: Contamination, Exposure? A->D E Implement Optimal Storage: Cool, Dark, Dry, Inert Atmosphere B->E G Consider Material Qualification: Re-purify or Use New Batch B->G C->E F Refine Handling Technique: Minimize Exposure, Use Clean Equipment D->F G A Aniline Derivative B Oxidation A->B (O2, light, heat) C Polymerization B->C D Degradation Products C->D

Sources

Handling and safety precautions for "3-Nitro-4-(trifluoromethoxy)aniline" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for handling and reactions involving this versatile chemical intermediate.

I. Compound Profile and Safety Data

Before initiating any experimental work, a thorough understanding of the compound's properties and hazards is essential.

Chemical Identity:

PropertyValue
IUPAC Name This compound
Synonyms 3-Nitro-4-(trifluoromethoxy)phenylamine
CAS Number 2822-50-6[1]
Molecular Formula C₇H₅F₃N₂O₃[1]
Molecular Weight 222.12 g/mol [1]
Appearance Typically a solid

Hazard Summary and Personal Protective Equipment (PPE):

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory.

Hazard ClassificationGHS PictogramsRecommended PPE
Acute Toxicity, Oral (Category 3)☠️Chemical-resistant gloves (Nitrile), safety glasses with side shields or goggles, lab coat.
Acute Toxicity, Dermal (Category 2)☠️Impervious gloves, protective clothing to prevent skin contact.
Skin Irritation (Category 2)Chemical-resistant gloves, lab coat.
Serious Eye Damage (Category 1)corrosiveSafety goggles or face shield.
Specific Target Organ Toxicity☣️Work in a well-ventilated fume hood.

II. Frequently Asked Questions (FAQs)

Q1: What are the appropriate storage conditions for this compound?

A1: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition. The storage area should be locked up or accessible only to qualified personnel.

Q2: What are the primary hazards I should be aware of when handling this compound?

A2: The primary hazards are its toxicity if swallowed or in contact with skin, and it causes serious eye damage.[2] Inhalation may also be harmful.[3] Always handle this compound with appropriate PPE in a chemical fume hood to minimize exposure.

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash with plenty of water and call a poison center or doctor.[2] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[2][4] Seek immediate medical attention.

Q4: Is the trifluoromethoxy group stable under typical reaction conditions?

A4: The trifluoromethoxy group is generally stable under many synthetic conditions. However, under forcing basic conditions, hydrolysis to a hydroxyl group can occur, although this is not as common as with a trifluoromethyl group directly attached to the aromatic ring.[5][6][7][8][9] Monitor your reactions for potential byproducts resulting from this hydrolysis if using strong bases at elevated temperatures.

III. Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations of this compound.

A. Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and frequently performed reaction.

Problem 1: Incomplete or Stalled Reaction

  • Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.

  • Potential Causes & Solutions:

    • Catalyst Inactivity (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) or other catalysts can lose activity. Ensure the catalyst is fresh. If using an older batch, consider increasing the catalyst loading.

    • Insufficient Reducing Agent: For metal/acid reductions (e.g., SnCl₂, Fe/HCl), ensure the metal is of high purity and has a large surface area (fine powder). Use a sufficient stoichiometric excess of the reducing agent.[4]

    • Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[4] If solubility is an issue, consider a co-solvent system (e.g., EtOH/water) or a different solvent like THF.

    • Low Temperature: While many reductions work at room temperature, this substrate, with its electron-withdrawing groups, may require gentle heating to achieve a reasonable rate.[4]

Problem 2: Formation of Side Products (e.g., hydroxylamines, azoxy compounds)

  • Symptom: TLC or LC-MS shows multiple spots/peaks corresponding to partially reduced intermediates.

  • Potential Causes & Solutions:

    • Insufficient Reducing Agent: The formation of intermediates like nitroso and hydroxylamine species is part of the reduction pathway. If the reducing agent is depleted, these intermediates can accumulate. Ensure an adequate excess of the reducing agent is used.

    • Temperature Control: Nitro group reductions are often highly exothermic.[10] Poor temperature control can lead to localized overheating, promoting side reactions. Ensure efficient stirring and external cooling, especially during the initial stages of the reaction.

    • Choice of Reducing Agent: For substrates with other reducible functional groups, a chemoselective reducing agent is crucial. For instance, catalytic hydrogenation can also reduce alkenes or alkynes. Metal/acid reductions are often more chemoselective for the nitro group.[3][11]

Experimental Protocol: Reduction of this compound using SnCl₂
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the solution is basic (pH > 8).

  • Filter the resulting suspension through a pad of celite.

  • Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Troubleshooting Flowchart for Nitro Group Reduction

G start Reaction Stalled or Incomplete? check_catalyst Catalytic Hydrogenation? Check catalyst activity/loading. start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_reagent Metal/Acid Reduction? Check metal purity & excess. check_catalyst->check_reagent check_solubility Is starting material fully dissolved? check_reagent->check_solubility increase_temp Consider gentle heating. check_solubility->increase_temp increase_temp->side_products check_temp_control Is reaction exothermic? Improve cooling. side_products->check_temp_control Yes success Reaction Successful side_products->success No check_reagent_excess Increase excess of reducing agent. check_temp_control->check_reagent_excess reassess_reagent Re-evaluate chemoselectivity of reducing agent. check_reagent_excess->reassess_reagent reassess_reagent->success

Caption: Decision-making workflow for troubleshooting nitro group reductions.

B. Diazotization and Subsequent Reactions

The amino group of the resulting 3-amino-4-(trifluoromethoxy)aniline can be converted to a diazonium salt, a versatile intermediate for introducing various functionalities.

Problem: Low Yield or Decomposition of Diazonium Salt

  • Symptom: Low yield in the subsequent Sandmeyer or similar reaction, or observation of dark-colored byproducts.

  • Potential Causes & Solutions:

    • Temperature Control: Diazotization must be carried out at low temperatures (0-5 °C).[12] If the temperature rises, the diazonium salt will decompose, often forming phenols.[2]

    • Slow Reaction: The presence of two electron-withdrawing groups (nitro and trifluoromethoxy) on the parent molecule reduces the nucleophilicity of the resulting aniline's amino group. This can make the diazotization reaction sluggish.[2] Ensure sufficient reaction time at low temperature before proceeding to the next step.

    • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted aniline to form colored azo compounds.[2] This can be minimized by ensuring a slight excess of the nitrous acid source and maintaining a low temperature.

Experimental Protocol: General Diazotization Procedure
  • Dissolve 3-amino-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in the subsequent reaction.

Logical Flow for Diazotization Success

Caption: Key parameters for a successful diazotization reaction.

IV. References

  • Request PDF. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Diazonium and Diazo Groups. Retrieved from [Link]

  • Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Publications. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 3-Nitro-4-(trifluoromethoxy)aniline and 3-Nitro-4-(trifluoromethyl)aniline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice between 3-Nitro-4-(trifluoromethoxy)aniline and 3-Nitro-4-(trifluoromethyl)aniline is more than a subtle structural nuance. It is a critical decision that can profoundly influence the physicochemical properties, metabolic stability, and ultimately, the efficacy of the target molecule. This guide provides a detailed, data-supported comparison to illuminate the distinct advantages and applications of each of these valuable fluorinated building blocks.

Core Structural and Physicochemical Distinctions

At first glance, the single oxygen atom separating the trifluoromethyl group from the aromatic ring is the only differentiator. However, this ether linkage in this compound introduces significant electronic and conformational changes compared to the direct carbon-carbon bond in 3-Nitro-4-(trifluoromethyl)aniline. These differences manifest in their fundamental properties.

PropertyThis compound3-Nitro-4-(trifluoromethyl)aniline
CAS Number 2822-50-6[1][2][3]393-11-3[4][5][6]
Molecular Formula C₇H₅F₃N₂O₃[1]C₇H₅F₃N₂O₂[4][5]
Molecular Weight 222.12 g/mol [1]206.12 g/mol [4][5]
Appearance Not specifiedYellow crystalline powder[4][6][7]
Melting Point Not specified125-129 °C[8]

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution.[7][9] This electronic influence is crucial for the synthetic utility of these molecules. The -OCF₃ group is noted for enhancing lipophilicity, which can improve a molecule's ability to penetrate cellular membranes—a key consideration in drug design.[9] Furthermore, the trifluoromethoxy group is generally more resistant to metabolic breakdown, potentially leading to a longer half-life for drug candidates.[9][10]

Conversely, the trifluoromethyl group is also a powerful tool in medicinal chemistry for increasing metabolic stability and tuning the electronic properties of a molecule.[10][11][12] Its incorporation is a well-established strategy to block metabolic hotspots and enhance binding affinity to biological targets.[10][12]

Applications in Synthesis: Versatile Intermediates

Both anilines are highly valued as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][9] Their utility stems from the reactivity of the amine and nitro groups, which can be readily transformed into a wide array of other functionalities.

For instance, 3-Nitro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of the non-steroidal anti-androgen drug Flutamide, used in the treatment of prostate cancer.[8][13][14][15] It also serves as a precursor for various pesticides and herbicides.[6][16] Similarly, this compound is utilized in the creation of complex heterocyclic compounds and other pharmacologically active molecules.[2][9]

Key Synthetic Transformations: Experimental Protocols

The following sections detail common and critical reactions involving these anilines, providing a framework for their practical application in the laboratory.

Diazotization: A Gateway to Diverse Functionality

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide range of substituents.

Diazotization_Workflow Aniline Substituted Aniline (R = OCF₃ or CF₃) Reagents NaNO₂ / aq. Acid (e.g., HCl, H₂SO₄) 0-5 °C Aniline->Reagents Diazonium Arenediazonium Salt Intermediate Reagents->Diazonium Sandmeyer Sandmeyer Reaction (Cu(I) salt) Diazonium->Sandmeyer Other_Rxns Other Reactions (e.g., Iodination, Gomberg-Bachmann) Diazonium->Other_Rxns

Caption: General workflow for diazotization and subsequent reactions.

Detailed Protocol: Classical Aqueous Diazotization

This protocol is a standard method for generating an aqueous solution of a diazonium salt, which should be used immediately in subsequent steps.[17][18]

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask, dissolve the aniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.[17][19]

  • Prepare a solution of sodium nitrite in a minimal amount of cold deionized water.

  • Add the NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[17][19]

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.[17][19]

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[18]

Self-Validating System: The starch-iodide test is a critical control point to ensure complete diazotization. A slight excess of nitrous acid is necessary, but a large excess should be avoided.

Causality: The low temperature is crucial because diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated in a dry state.[17] The acidic conditions are necessary to generate nitrous acid in situ from sodium nitrite.

Reduction of the Nitro Group: Accessing Diaminoaromatics

The reduction of the nitro group to a primary amine is another fundamental transformation, yielding versatile diamine intermediates.

Nitro_Reduction_Workflow Nitroaniline 3-Nitro-4-(R)-aniline (R = OCF₃ or CF₃) Reducing_Agents Reducing Agents: - Fe / HCl - SnCl₂ / HCl - Catalytic Hydrogenation (e.g., H₂/Pd-C) Nitroaniline->Reducing_Agents Diamine 4-(R)-benzene-1,2-diamine Reducing_Agents->Diamine

Caption: Common methods for the reduction of nitroanilines.

Detailed Protocol: Reduction using Iron and Hydrochloric Acid

This is a classic and cost-effective method for nitro group reduction.

Materials:

  • This compound or 3-Nitro-4-(trifluoromethyl)aniline (1.0 eq)

  • Iron powder (Fe) (excess)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Methanol or Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the nitroaniline, methanol (or ethanol), and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the iron powder in portions, followed by the dropwise addition of concentrated HCl.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron sludge.

  • Wash the filter cake with hot methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude diamine product.

  • The product can be further purified by recrystallization or column chromatography.

Expertise & Experience: The reaction is often vigorous, so the iron powder and acid should be added cautiously. The filtration must be performed while the solution is hot to prevent the product from crystallizing out prematurely.

Conclusion and Strategic Selection

The choice between this compound and 3-Nitro-4-(trifluoromethyl)aniline is a strategic one, dictated by the desired end-properties of the target molecule.

  • Select this compound when enhanced lipophilicity and metabolic stability are paramount design considerations.[9] Its unique electronic properties can also be leveraged for specific molecular interactions.

  • Select 3-Nitro-4-(trifluoromethyl)aniline when leveraging the well-documented effects of the -CF₃ group on bioactivity and metabolic resistance is the goal.[10] Its established use in pharmaceuticals like Flutamide provides a strong precedent for its application.[15]

Both compounds are powerful tools in the arsenal of the medicinal and materials chemist. A thorough understanding of their distinct characteristics, supported by the experimental frameworks provided, will enable researchers to make informed decisions and accelerate their synthetic endeavors.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 4-Nitro-3-(trifluoromethyl)aniline. PubChem. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available from: [Link]

  • diazoaminobenzene. Organic Syntheses Procedure. Available from: [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. Available from: [Link]

  • The Chemical Properties and Applications of 4-Nitro-3-(Trifluoromethyl)Aniline by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications. LinkedIn. Available from: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. Available from: [Link]

  • This compound. Matrix Fine Chemicals. Available from: [Link]

  • The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • The Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • The Crucial Role of 4-Nitro-3-(Trifluoromethyl)Aniline in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Preparation method of 4-nitro-3-trifluoromethylaniline. Google Patents.
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

  • Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. Available from: [Link]

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A Senior Application Scientist's Guide to Trifluoromethoxy vs. Trifluoromethyl Anilines: A Comparative Analysis of Reactivity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the comparative reactivity of trifluoromethoxy and trifluoromethyl anilines, with supporting experimental data.

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most valuable substituents, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Anilines bearing these moieties are critical building blocks for a vast array of pharmaceuticals and agrochemicals.[4][5][6] However, the subtle yet significant differences in the electronic nature of the -CF3 and -OCF3 groups impart distinct reactivity profiles to the parent aniline. Understanding these differences is paramount for optimizing synthetic routes and predicting reaction outcomes.

This guide provides an in-depth comparison of the reactivity of trifluoromethoxy and trifluoromethyl anilines. We will dissect their fundamental electronic and physicochemical properties, explore their behavior in key synthetic transformations, and provide actionable experimental protocols for their comparative evaluation.

Electronic and Physicochemical Properties: The Foundation of Reactivity

The reactivity of an aniline is fundamentally governed by the electron density at its nitrogen atom and on the aromatic ring. Both -CF3 and -OCF3 groups are potent electron-withdrawing groups, a property that profoundly influences the molecule's characteristics.[1][7]

The trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing effect primarily through a negative inductive effect (-I), pulling electron density from the ring through the sigma bond.[7] It has a negligible resonance effect.

The trifluoromethoxy (-OCF3) group also has a strong -I effect due to the highly electronegative fluorine atoms. However, the presence of the oxygen atom introduces a competing, albeit weak, positive resonance effect (+R) from its lone pairs. Despite this, the inductive effect dominates, making the -OCF3 group strongly deactivating overall. Its electronic properties have led it to be described as a "super-halogen" or "pseudo-halogen".[8]

These electronic differences are quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive value indicates a stronger electron-withdrawing character. Lipophilicity, a critical parameter for drug absorption and distribution, is quantified by the Hansch parameter (π), where a higher value indicates greater lipophilicity.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality & Implication
Hammett Constant (σp) 0.57[9]0.35[10]The -CF3 group is a stronger electron-withdrawing group in the para position, suggesting it will more significantly decrease the nucleophilicity of the aniline nitrogen.
Hammett Constant (σm) 0.44[9]0.38[10]Both groups are strongly electron-withdrawing from the meta position, deactivating the ring towards electrophilic attack.
Lipophilicity (π) +0.88[1][2]+1.04[11][12]The -OCF3 group is one of the most lipophilic substituents, significantly enhancing a molecule's ability to cross lipid membranes.[5][11] This is a key advantage in drug design.
Metabolic Stability HighHighThe strong C-F bonds in both groups resist metabolic oxidation (e.g., by CYP450 enzymes), increasing the half-life of drug candidates.[1][2][5]
Visualizing Electronic Effects

The following diagram illustrates the dominant electronic forces exerted by the -CF3 and -OCF3 groups on the aniline ring.

G cluster_0 Trifluoromethyl (-CF3) Aniline cluster_1 Trifluoromethoxy (-OCF3) Aniline a Aniline Ring b -CF3 Group b->a σ-bond withdrawal c Strong Inductive Effect (-I) (Electron Withdrawing) c->b d Aniline Ring e -OCF3 Group d->e π-donation (lone pair) e->d σ-bond withdrawal f Strong Inductive Effect (-I) (Dominant) f->e g Weak Resonance Effect (+R) (Donating) g->e

Caption: Dominant electronic effects of -CF3 and -OCF3 substituents.

Comparative Reactivity in Key Synthetic Transformations

The electronic and physicochemical differences between -CF3 and -OCF3 anilines manifest directly in their chemical reactivity.

A. Nucleophilicity and N-Acylation

The electron-withdrawing nature of both substituents significantly reduces the electron density on the nitrogen atom, making them less basic and less nucleophilic than aniline. Based on the Hammett constants (σp: -CF3 > -OCF3), trifluoromethyl anilines are expected to be less nucleophilic than their trifluoromethoxy counterparts.

This has direct consequences for reactions like N-acylation. A less nucleophilic amine will react more slowly with an acylating agent. This hypothesis can be tested directly.

This protocol is designed as a self-validating system to directly compare the reactivity of 4-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline under identical conditions.

G start Start reactants Mix Equimolar 4-(CF3)aniline 4-(OCF3)aniline start->reactants reagent Add Sub-Stoichiometric Acetyl Chloride (0.5 eq) + Base (e.g., Pyridine) reactants->reagent reaction Stir at RT Monitor by LC-MS (Track reactants & products) reagent->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analyze Product Ratio (LC-MS or 19F NMR) workup->analysis end End analysis->end

Caption: Workflow for the competitive N-acylation experiment.

Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-(trifluoromethyl)aniline (1.0 mmol) and 4-(trifluoromethoxy)aniline (1.0 mmol) in a suitable aprotic solvent (e.g., 10 mL of Dichloromethane or Acetonitrile). Add a non-nucleophilic base such as pyridine (1.2 mmol).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents) in the same solvent (2 mL) dropwise over 5 minutes. The sub-stoichiometric amount of the acylating agent is critical to ensure competition.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the consumption of starting materials and the formation of the two N-acetylated products using a suitable analytical technique like LC-MS.[13]

  • Work-up: Quench the reaction by adding 10 mL of water. Separate the organic layer, wash with dilute HCl (to remove pyridine), then with saturated NaHCO3, and finally with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture. The ratio of N-(4-(trifluoromethyl)phenyl)acetamide to N-(4-(trifluoromethoxy)phenyl)acetamide can be accurately determined by 1H NMR, 19F NMR, or LC-MS.

Expected Outcome: A product ratio where N-(4-(trifluoromethoxy)phenyl)acetamide is the major product would experimentally validate the hypothesis that the -OCF3 aniline is more nucleophilic than the -CF3 aniline.

B. Palladium-Catalyzed Cross-Coupling Reactions

In drug development, halogenated anilines are frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[14][15] The electron-withdrawing -CF3 and -OCF3 groups can influence the kinetics of the catalytic cycle, particularly the oxidative addition step, where an electron-poor aryl halide is often more reactive.[14][16]

This protocol outlines a comparative synthesis to assess the relative reactivity of bromoanilines substituted with -CF3 versus -OCF3 groups.

G cat_cycle Pd(0)L2 Oxidative Addition Ar-X Ar-Pd(II)-X Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Reductive Elimination Ar-Ar' cat_cycle:start->cat_cycle:oa Catalyst cat_cycle:oa->cat_cycle:tm cat_cycle:tm->cat_cycle:re cat_cycle:re->cat_cycle:end Product cat_cycle:re->cat_cycle:start Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Methodology:

Two parallel reactions should be set up under identical conditions.

  • Reaction Setup:

    • Reaction A: To a dry Schlenk flask, add 4-bromo-2-(trifluoromethyl)aniline (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 mmol).[14]

    • Reaction B: In a separate, identical flask, add 4-bromo-2-(trifluoromethoxy)aniline (1.0 mmol) and the same amounts of phenylboronic acid, palladium catalyst, and base.

  • Solvent & Atmosphere: Add an anhydrous, degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water) to each flask. Purge both flasks with an inert gas (N2 or Ar).[14]

  • Reaction: Heat both reaction mixtures to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction independently by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by TLC or LC-MS to determine the rate of consumption of the starting aryl bromide.

  • Work-up: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Analysis & Comparison: Purify the products by column chromatography. Compare the reaction times and isolated yields. The reaction that reaches completion faster or gives a higher yield in a fixed amount of time is considered more reactive under these conditions.

Conclusion: Guiding Synthetic Strategy

While both trifluoromethyl and trifluoromethoxy anilines are invaluable, electron-deficient building blocks, they are not interchangeable. The choice between them should be a deliberate one, guided by their distinct properties and reactivities.

  • Trifluoromethyl (-CF3) Anilines: Characterized by a very strong inductive effect, the amine is less nucleophilic. This can be a challenge in reactions like acylation or alkylation, potentially requiring more forcing conditions. However, the strong electron-withdrawing nature can be advantageous in activating aryl halides for cross-coupling reactions.

  • Trifluoromethoxy (-OCF3) Anilines: The amine is more nucleophilic compared to its -CF3 analogue, facilitating reactions at the nitrogen center. The standout feature of the -OCF3 group is its superior lipophilicity, making it an extremely attractive substituent for enhancing the pharmacokinetic profile of drug candidates.[2][5]

By understanding these fundamental differences, researchers can better predict reaction outcomes, troubleshoot challenging syntheses, and ultimately make more informed decisions in the design and development of novel chemical entities.

References

  • The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Zafrani, Y., Sod-Moriah, G., & Saphier, S. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6799–6808. [Link]

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]

  • Trifluoromethyl group. (2023). In Wikipedia. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). Semantic Scholar.
  • Schlosser, M. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 45(32), 5432-5446. [Link]

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(17), 8014-8027. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]

  • Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. (2019). ResearchGate. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Source not available.
  • Cho, J. Y., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6040), 342-345. [Link]

  • Vantourout, J. C., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(11), 3747-3751. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Besset, T., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. [Link]

  • Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

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A Comparative Guide to the Biological Activity of 3-Nitro-4-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological and pharmacokinetic profiles of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is increasingly recognized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, thereby enhancing the potential of parent compounds. When combined with a nitro (-NO2) group, a well-established pharmacophore known for a wide spectrum of biological activities, the resulting scaffold, 3-Nitro-4-(trifluoromethoxy)aniline , presents a compelling starting point for the design of novel therapeutic and crop protection agents.

This guide provides a comparative analysis of the potential biological activities of derivatives of this compound. While direct experimental data on a broad range of derivatives of this specific molecule is nascent in the public domain, this document synthesizes findings from structurally related compounds to provide a predictive framework for researchers. We will explore potential anticancer and antimicrobial activities, supported by established experimental protocols and insights into the underlying mechanisms of action.

The Trifluoromethoxy and Nitro Moieties: A Synergy of Bioactivity

The unique properties of this compound derivatives stem from the interplay of its key functional groups:

  • The Trifluoromethoxy Group (-OCF3): This group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can significantly enhance a drug candidate's ability to cross cellular membranes and resist metabolic degradation, leading to improved bioavailability and a longer duration of action.

  • The Nitro Group (-NO2): The nitro group is a versatile functional group found in numerous approved drugs and is associated with a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic effects. Its electron-withdrawing nature can also influence the overall electronic environment of the molecule, impacting its interaction with biological targets. The biological activity of nitro compounds is often attributed to their ability to undergo bioreduction in vivo to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules.

The combination of these two moieties on an aniline scaffold creates a platform for the development of novel compounds with potentially synergistic or unique biological activities.

Comparative Biological Activity: Insights from Analogous Compounds

Direct and extensive comparative studies on the biological activity of a series of this compound derivatives are not yet widely available in peer-reviewed literature. However, by examining data from structurally similar compounds, we can infer potential activities and guide future research.

Antimicrobial Activity

Aniline derivatives, particularly those bearing halogen and nitro groups, have been investigated for their antimicrobial properties. In a broad screening of 68 aniline derivatives against Vibrio species, a structurally related compound, 3-Chloro-4-(trifluoromethoxy)aniline , was evaluated.

Table 1: Antimicrobial Activity of an Analogous Trifluoromethoxy Aniline Derivative

CompoundTarget OrganismMIC (µg/mL)Citation
3-Chloro-4-(trifluoromethoxy)anilineV. parahaemolyticus>500[1]
3-Chloro-4-(trifluoromethoxy)anilineV. harveyi350[1]

The data indicates that while 3-Chloro-4-(trifluoromethoxy)aniline exhibits some activity against V. harveyi, its potency is limited. This suggests that while the trifluoromethoxy aniline scaffold possesses a baseline level of antimicrobial potential, further derivatization is necessary to enhance this activity. For instance, the introduction of other functional groups in place of the nitro group or at other positions on the aromatic ring of this compound could lead to derivatives with more potent and specific antimicrobial effects.

Anticancer Activity

The trifluoromethyl (-CF3) group, which shares some electronic properties with the trifluoromethoxy group, is a common feature in many anticancer agents. Studies on trifluoromethyl-containing aniline derivatives provide valuable insights into the potential cytotoxic effects of this compound derivatives.

Table 2: Comparative Cytotoxicity of Trifluoromethyl-Aniline Derivatives

Compound IDCancer Cell LineIC50 (µM)Citation
Anilino-Substituted Pyrimidine and Quinazoline Derivatives
Compound 8a (4-anilinoquinazoline derivative)A431 (Skin Carcinoma)2.62[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
3aA375 (Melanoma)>50[2]
3aC32 (Melanoma)28.3[2]
3aDU145 (Prostate)29.1[2]
3aMCF-7 (Breast)>50[2]
3bA375 (Melanoma)25.4[2]
3bC32 (Melanoma)24.4[2]
3bDU145 (Prostate)27.8[2]

These findings suggest that incorporating the trifluoromethylaniline scaffold into larger heterocyclic systems can lead to potent anticancer activity. It is plausible that derivatives of this compound, when used as building blocks for the synthesis of more complex molecules, could exhibit significant cytotoxicity against various cancer cell lines. The nitro group could further enhance this activity through mechanisms such as bioreductive activation in the hypoxic tumor microenvironment.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of novel this compound derivatives, standardized and robust experimental protocols are essential.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of a compound against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the test organism for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculum Standardize Inoculum (0.5 McFarland) start->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation dilution Serial Dilution of Test Compound dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Visual Inspection for Bacterial Growth mic Determine MIC readout->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Test Compounds adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of novel this compound derivatives would require extensive investigation, we can hypothesize potential mechanisms based on related compounds.

Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Trifluoromethyl-containing compounds have been shown to trigger apoptosis in cancer cells.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Outcome Derivative This compound Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Derivative->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Derivative->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. The synergistic combination of the trifluoromethoxy and nitro groups provides a strong foundation for designing molecules with enhanced pharmacological properties. While direct comparative data on its derivatives are currently limited, the analysis of structurally related compounds suggests significant potential in the areas of antimicrobial and anticancer research.

Future efforts should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will be crucial for elucidating structure-activity relationships and identifying lead compounds for further development. The exploration of their mechanisms of action will provide a deeper understanding of their therapeutic potential and pave the way for the next generation of targeted therapies.

References

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

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A Spectroscopic Guide to Differentiating Isomers of Nitro-Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. The isomers of substituted anilines, such as 3-Nitro-4-(trifluoromethoxy)aniline, often exhibit vastly different pharmacological and material properties. This guide provides an in-depth spectroscopic comparison of this compound and three of its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore how subtle changes in substituent placement lead to distinct and identifiable spectral fingerprints.

The positioning of electron-donating groups (EDG), like the amino group (-NH2), and electron-withdrawing groups (EWG), such as the nitro (-NO2) and trifluoromethoxy (-OCF3) groups, profoundly influences the electronic environment of the benzene ring.[1] This, in turn, dictates the chemical shifts, vibrational frequencies, and fragmentation patterns observed in various spectroscopic techniques.

This guide will focus on a comparative analysis of the following four isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2 (Ortho-Nitro): 2-Nitro-4-(trifluoromethoxy)aniline

  • Isomer 3 (Swapped): 4-Nitro-3-(trifluoromethoxy)aniline

  • Isomer 4 (Meta-EWG): 5-Nitro-2-(trifluoromethoxy)aniline

¹H NMR Spectroscopy: A Window into the Electronic Environment

Proton NMR (¹H NMR) is exceptionally sensitive to the electronic environment of the hydrogen atoms on the aromatic ring. The electron-withdrawing nature of the -NO2 and -OCF3 groups generally deshields adjacent protons, shifting their resonance signals downfield (to a higher ppm).[2] Conversely, the electron-donating -NH2 group shields protons, particularly those in the ortho and para positions, causing an upfield shift.[2]

Comparative ¹H NMR Data
IsomerAromatic Proton Chemical Shifts (ppm, predicted)Key Differentiating Features
1: this compound H-2: ~7.5 (d), H-5: ~7.2 (d), H-6: ~7.0 (dd)Distinct doublet for H-2, influenced by the adjacent nitro group.
2: 2-Nitro-4-(trifluoromethoxy)aniline H-3: ~8.2 (d), H-5: ~7.3 (dd), H-6: ~6.9 (d)Significant downfield shift of H-3 due to the ortho-nitro group.
3: 4-Nitro-3-(trifluoromethoxy)aniline H-2: ~7.8 (d), H-5: ~7.4 (dd), H-6: ~6.9 (d)H-2 is strongly deshielded by the para-nitro group.
4: 5-Nitro-2-(trifluoromethoxy)aniline H-3: ~7.6 (d), H-4: ~7.1 (t), H-6: ~7.4 (d)More complex splitting patterns due to meta relationships.

Note: Predicted values are based on established substituent effects. Actual values may vary based on solvent and concentration.

The most striking difference is observed in Isomer 2, where the proton at the H-3 position is ortho to the strongly withdrawing nitro group, resulting in a significant downfield shift. This provides a clear diagnostic marker. In Isomer 3, the proton at H-2 experiences a notable downfield shift due to the combined effects of the para-nitro and ortho-trifluoromethoxy groups.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Comparative ¹³C NMR Data
IsomerAromatic Carbon Chemical Shifts (ppm, predicted)Key Differentiating Features
1: this compound C-NH2: ~145, C-NO2: ~140, C-OCF3: ~150The relative positions of the substituted carbons are key identifiers.
2: 2-Nitro-4-(trifluoromethoxy)aniline C-NH2: ~142, C-NO2: ~150, C-OCF3: ~148C-NO2 is shifted significantly downfield due to its proximity to the amino group.
3: 4-Nitro-3-(trifluoromethoxy)aniline C-NH2: ~148, C-NO2: ~142, C-OCF3: ~145The chemical shift of the carbon bearing the amino group is notably high.
4: 5-Nitro-2-(trifluoromethoxy)aniline C-NH2: ~147, C-NO2: ~149, C-OCF3: ~155The carbon attached to the -OCF3 group shows a significant downfield shift.

Note: Predicted values are based on established substituent effects. Actual values may vary.

A key feature in ¹³C NMR is the quartet signal for the CF3 carbon, typically observed around 120-125 ppm, with a large coupling constant (J C-F) of approximately 255-260 Hz.[3] While this confirms the presence of the trifluoromethoxy group, the chemical shifts of the aromatic carbons directly attached to the substituents are highly diagnostic for differentiating the isomers.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Hydrogen Bonding

IR spectroscopy is a powerful tool for identifying functional groups and probing intermolecular and intramolecular interactions. The N-H stretching vibrations of the primary amine and the symmetric and asymmetric stretches of the nitro group are particularly informative.

Comparative IR Data
IsomerN-H Stretching (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Key Differentiating Features
1: this compound ~3500, ~3400~1530~1350Typical primary amine and nitro group stretches.
2: 2-Nitro-4-(trifluoromethoxy)aniline ~3520, ~3400 (broadened)~1520~1340Broadened N-H stretches suggest intramolecular hydrogen bonding between the -NH2 and ortho -NO2 groups.[4]
3: 4-Nitro-3-(trifluoromethoxy)aniline ~3510, ~3410~1525~1345Similar to Isomer 1, but subtle shifts due to different electronic effects.
4: 5-Nitro-2-(trifluoromethoxy)aniline ~3490, ~3390~1535~1355Slight shifts in frequencies due to the meta positioning of the EWGs relative to the amine.

The most significant diagnostic feature in the IR spectra is the evidence of intramolecular hydrogen bonding in Isomer 2. The proximity of the amino and nitro groups allows for the formation of a hydrogen bond, which typically broadens the N-H stretching bands and can cause a slight shift in their frequencies.[5] This feature is absent in the other isomers where the groups are not positioned ortho to each other.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO).[6]

Comparative Mass Spectrometry Fragmentation Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Key Differentiating Features
1: this compound 222206 ([M-O]⁺), 192 ([M-NO]⁺), 176 ([M-NO₂]⁺)Standard fragmentation for a nitroaniline derivative.
2: 2-Nitro-4-(trifluoromethoxy)aniline 222205 ([M-OH]⁺), 176 ([M-NO₂]⁺)Presence of an [M-OH]⁺ peak due to the "ortho effect," where a hydrogen from the amine is abstracted by the ortho-nitro group.[7]
3: 4-Nitro-3-(trifluoromethoxy)aniline 222206 ([M-O]⁺), 192 ([M-NO]⁺), 176 ([M-NO₂]⁺)Similar fragmentation to Isomer 1, but relative intensities may differ.
4: 5-Nitro-2-(trifluoromethoxy)aniline 222206 ([M-O]⁺), 192 ([M-NO]⁺), 176 ([M-NO₂]⁺)Fragmentation pattern is expected to be similar to Isomers 1 and 3.

The "ortho effect" is a powerful diagnostic tool in the mass spectrum of Isomer 2.[7] The loss of a hydroxyl radical (•OH) to form an [M-OH]⁺ ion at m/z 205 is characteristic of nitroaromatic compounds with an ortho-substituent containing an abstractable hydrogen, such as an amino group. This peak will be prominent in Isomer 2 and absent or of very low intensity in the other isomers.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the aniline isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Sample Preparation for IR Spectroscopy
  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Utilize Electron Ionization (EI) for fragmentation analysis.

Experimental_Workflow cluster_sample Sample Isomers cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation I1 Isomer 1 Prep_NMR Dissolve in Deuterated Solvent I1->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR I1->Prep_IR Prep_MS Dissolve in Volatile Solvent I1->Prep_MS I2 Isomer 2 I2->Prep_NMR I2->Prep_IR I2->Prep_MS I3 Isomer 3 I3->Prep_NMR I3->Prep_IR I3->Prep_MS I4 Isomer 4 I4->Prep_NMR I4->Prep_IR I4->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data Compare Spectra: - Chemical Shifts - H-Bonding - Fragmentation NMR->Data IR->Data MS->Data

Caption: General workflow for the spectroscopic analysis of aniline isomers.

Conclusion

The differentiation of this compound from its positional isomers is readily achievable through a multi-technique spectroscopic approach. Each method provides unique and complementary data points that, when combined, allow for unambiguous structural assignment.

  • ¹H NMR is highly effective at distinguishing isomers based on the chemical shifts of aromatic protons, with the ortho-nitro isomer showing a particularly downfield proton signal.

  • IR Spectroscopy provides definitive evidence for intramolecular hydrogen bonding in the ortho-nitro isomer through characteristic broadening of the N-H stretching bands.

  • Mass Spectrometry offers a clear distinction for the ortho-nitro isomer via the "ortho effect," which results in a unique [M-OH]⁺ fragment ion.

By understanding the fundamental principles behind these spectroscopic techniques and how they are influenced by molecular structure, researchers can confidently identify and characterize these and other complex aromatic isomers.

References

  • Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Journal of the Indian Chemical Society.
  • Saravanan, S., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 685-697. Available at: [Link]

  • Heidberg, J., et al. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1289-1296.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Dahlbom, R., & Misiorny, A. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
  • Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2871-2877. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Tsyshevsky, R. V., et al. (2016). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 120(31), 6175–6184. Available at: [Link]

  • SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Wiley. Available at: [Link]

  • Stack Exchange. (2020). Nitrobenzene HNMR splitting. Chemistry Stack Exchange. Available at: [Link]

  • NIST. (n.d.). 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Available at: [Link]

  • Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Available at: [Link]

  • NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53583. Available at: [Link]

  • PubChemLite. (n.d.). 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). Available at: [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Nitro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.

This document eschews a rigid template, instead offering a narrative built on the principles of scientific integrity and practical, field-tested insights. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a comprehensive understanding of the method's validation as a self-validating system.

The Analytical Challenge: this compound

This compound presents a typical analytical challenge. Its aromatic structure with a nitro group chromophore makes it suitable for UV detection. The presence of the trifluoromethoxy group and the aniline moiety influences its polarity, making reversed-phase HPLC an ideal separation technique. The goal is to develop and validate a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.

The Proposed HPLC Method: A Starting Point for Validation

Before validation can commence, a suitable HPLC method must be developed. Based on the physicochemical properties of the analyte and common practices for similar substituted anilines, the following method is proposed for validation:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method serves as our starting point. The validation process will rigorously test its suitability for the intended purpose.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that demonstrates its suitability for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, which we will follow in this guide.[1][2][3]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A streamlined workflow for HPLC method validation.

Specificity: Ensuring the Method's Discriminatory Power

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5][6] Without specificity, you risk inaccurate quantification due to interfering peaks.

Experimental Protocol:
  • Blank Analysis: Inject the mobile phase and a placebo (a mixture of all formulation components except the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: Subject a solution of the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Linearity and Range: Defining the Quantitative Boundaries

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[7][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][10]

Experimental Protocol:
  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically ≥ 0.999).

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75374500
100502000
125628000
150753000

Accuracy: Closeness to the True Value

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12] It is a measure of the method's correctness.

Experimental Protocol:
  • Spiked Placebo Analysis: Prepare a placebo solution and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Data Evaluation: Calculate the percentage recovery of the analyte at each concentration level. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%

Precision: Measuring the Method's Reproducibility

Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10][11] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the relative standard deviation (RSD) for the peak areas of the replicate injections. The acceptance criterion for RSD is typically not more than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Method's Sensitivity

Why it's critical: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol:

There are several methods to determine LOD and LOQ. The signal-to-noise ratio method is common:

  • LOD: Determine the concentration at which the analyte peak is distinguishable from the baseline noise, typically with a signal-to-noise ratio of 3:1.

  • LOQ: Determine the concentration that provides a signal-to-noise ratio of 10:1.

Alternatively, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness: Assessing the Method's Reliability Under Deliberate Variations

Why it's critical: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:
  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Data Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution). The method is considered robust if the system suitability criteria are still met under these varied conditions.

Robustness_Testing center Optimized HPLC Method param1 Flow Rate (± 0.1 mL/min) center->param1 param2 Mobile Phase (± 2% Acetonitrile) center->param2 param3 Temperature (± 5 °C) center->param3 param4 Wavelength (± 2 nm) center->param4

Sources

A Comparative Guide to the Cross-Reactivity of 3-Nitro-4-(trifluoromethoxy)aniline Analogs in Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous evaluation of a drug candidate's safety profile is paramount. A critical aspect of this preclinical assessment is the investigation of cross-reactivity, particularly for small molecules and their metabolites. This guide provides an in-depth technical comparison of the cross-reactivity profiles of analogs of 3-Nitro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmacologically active compounds.[1] Understanding the potential for off-target binding of these analogs is crucial for mitigating the risk of adverse effects and ensuring the specificity of new therapeutic agents.[2][3][4][5]

The trifluoromethoxy group (-OCF3) is frequently incorporated into drug candidates to enhance metabolic stability and lipophilicity.[1] However, the electronic properties of this substituent, combined with other structural modifications, can influence the binding affinity and specificity of the molecule, leading to potential cross-reactivity with unintended biological targets.[1] This guide will explore the underlying principles of cross-reactivity, detail robust experimental methodologies for its assessment, and present a comparative analysis of hypothetical data for a series of this compound analogs.

Physicochemical Properties and Their Influence on Cross-Reactivity

The propensity of a small molecule to cross-react is intrinsically linked to its structural and electronic characteristics. For this compound and its analogs, key determinants include the position and nature of substituents on the aniline ring, which can alter the molecule's shape, charge distribution, and hydrogen bonding potential.

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundStructureMolecular Weight ( g/mol )logPpKa
Parent: this compound C7H5F3N2O3222.12[6][7]2.5 (Predicted)1.8 (Predicted)
Analog A: 4-Amino-2-nitrophenoxy)trifluoromethane C7H5F3N2O3222.122.3 (Predicted)2.1 (Predicted)
Analog B: 5-Nitro-4-(trifluoromethoxy)aniline C7H5F3N2O3222.122.6 (Predicted)1.5 (Predicted)
Analog C: 3-Amino-4-(trifluoromethoxy)nitrobenzene C7H5F3N2O3222.122.4 (Predicted)2.5 (Predicted)

Note: logP and pKa values are hypothetical and for illustrative purposes.

The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the acidity of the amine group and the overall electronic profile of the aromatic ring.[1] Variations in the substitution pattern, as seen in the analogs, can lead to subtle yet critical changes in how these molecules interact with biological macromolecules.

Experimental Assessment of Cross-Reactivity

A multi-pronged approach employing a suite of immunoassays and biophysical techniques is essential for a comprehensive evaluation of cross-reactivity. The following sections detail the methodologies and rationale behind the key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a cornerstone technique for assessing the cross-reactivity of small molecules (haptens) by measuring their ability to compete with a labeled antigen for binding to a specific antibody.[8][9][10]

Rationale: This assay format is particularly well-suited for small molecules that cannot be simultaneously bound by two antibodies, as required in a sandwich ELISA.[9][10] The degree of cross-reactivity is determined by comparing the concentration of the analog required to inhibit the binding of the labeled antigen by 50% (IC50) to that of the parent compound.

Caption: Competitive ELISA workflow for assessing analog cross-reactivity.

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of a hapten-protein conjugate (e.g., this compound conjugated to Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[11]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[11]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of the parent compound and each analog. In a separate plate or tubes, pre-incubate the primary antibody (raised against the parent compound) with each dilution of the competitor for 30 minutes. Add 100 µL of this mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Parent / IC50 of Analog) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of small molecules to a target protein immobilized on a sensor chip.[12][13][14]

Rationale: SPR offers a more detailed characterization of the binding interaction compared to ELISA. It can distinguish between high-affinity, specific binding and low-affinity, non-specific interactions. This is crucial for understanding the potential for off-target effects in a physiological context.[12][13]

Caption: SPR workflow for kinetic and affinity analysis of analog binding.

  • Target Immobilization: Immobilize the target protein (e.g., a relevant off-target receptor or enzyme) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the parent compound and each analog in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the immobilized target surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting

Western blotting can be used to assess the specificity of antibodies raised against the parent compound and their potential to cross-react with analogs.[15][16][17][18][19]

Rationale: This technique provides a qualitative assessment of antibody specificity in a complex mixture of proteins. By running cell lysates and probing with the antibody, one can visualize if the antibody binds to the intended target and if there is any off-target binding, which could be competed away by the parent compound or its analogs.[15][16][17]

Caption: Western blot workflow for assessing antibody specificity and analog competition.

Comparative Data Analysis

The following table summarizes hypothetical data from the described experimental workflows, comparing the cross-reactivity of the three analogs to the parent compound, this compound.

Table 2: Comparative Cross-Reactivity Data

CompoundCompetitive ELISA (% Cross-Reactivity)Surface Plasmon Resonance (KD, µM)Western Blot (Competition)
Parent 100%0.5Complete
Analog A 85%0.8Strong
Analog B 15%12.3Weak
Analog C <1%>100None

Interpretation of Results:

  • Analog A exhibits high cross-reactivity, suggesting its structure is very similar to the parent compound in terms of antibody recognition. The comparable KD value indicates a similar binding affinity for the target.

  • Analog B shows significantly reduced cross-reactivity. The much higher KD value suggests a weaker binding affinity, indicating that the structural modification has a substantial impact on the interaction with the target.

  • Analog C demonstrates negligible cross-reactivity. The lack of competition in the western blot and the very high KD value indicate that this analog is unlikely to bind to the same targets as the parent compound.

Regulatory Context and Implications

The assessment of cross-reactivity for drug candidates and their metabolites is a critical component of the preclinical safety data package submitted to regulatory agencies such as the FDA.[20][21][22] Disproportionate drug metabolites—those found at higher concentrations in humans than in preclinical toxicology species—require particular attention.[20][21] A thorough understanding of the cross-reactivity profile of such metabolites is essential for a comprehensive risk assessment.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of safe and effective therapeutics. This guide has outlined a robust, multi-technique approach for comparing the cross-reactivity of this compound analogs. By integrating data from competitive ELISA, SPR, and western blotting, researchers can gain a comprehensive understanding of the specificity of their compounds and make informed decisions to advance the most promising and safest candidates into clinical development. The principles and methodologies described herein are broadly applicable to the cross-reactivity assessment of a wide range of small molecule drug candidates.

References

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A Comparative Guide to the Synthesis of 3-Nitro-4-(trifluoromethoxy)aniline: A Benchmarking of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutic agents and advanced agrochemicals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethoxy group (-OCF3), in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly desirable substituent. 3-Nitro-4-(trifluoromethoxy)aniline stands out as a critical building block, providing a synthetically versatile platform for the elaboration of complex molecular architectures.

This guide offers an in-depth, comparative analysis of the primary synthetic routes to this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, practical considerations, and comparative performance of each method, providing the necessary insights to make informed decisions in a laboratory or manufacturing setting.

Method 1: Regioselective Nitration of 4-(Trifluoromethoxy)aniline via an Acetanilide Intermediate

Direct nitration of anilines is often complicated by the high reactivity of the amino group, which is susceptible to oxidation by nitric acid, and its strong ortho, para-directing nature, which can lead to mixtures of regioisomers. To circumvent these issues and ensure a high-yield, regioselective synthesis of the desired 3-nitro isomer, a protection-nitration-deprotection strategy is the most reliable approach.

Mechanistic Rationale: The Logic of Protection

The amino group of 4-(trifluoromethoxy)aniline is a powerful activating group. By converting it to an acetamide, we moderate its activating effect and introduce steric bulk. This directs the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the position ortho to the amide, which is the desired C-3 position. The subsequent hydrolysis of the amide regenerates the free aniline, yielding the target product with high regiochemical purity.

Experimental Protocol

This three-step protocol ensures a controlled and selective synthesis.

Step 1: Protection (Acetylation) of 4-(Trifluoromethoxy)aniline

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the N-(4-(trifluoromethoxy)phenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Nitration of N-(4-(trifluoromethoxy)phenyl)acetamide

  • In a clean, dry flask, carefully add concentrated sulfuric acid (98%). Cool the acid to 0 °C in an ice bath.

  • Slowly add the dried N-(4-(trifluoromethoxy)phenyl)acetamide from Step 1 to the cold sulfuric acid with stirring until fully dissolved.

  • Prepare the nitrating mixture in a separate beaker by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature is maintained below 10 °C.[1]

  • After the addition is complete, continue stirring the reaction in the ice bath for an additional 2-3 hours.[1]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated acetanilide will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

Step 3: Deprotection (Hydrolysis) of the Nitrated Acetanilide

  • Transfer the crude, wet nitrated acetanilide to a round-bottom flask.

  • Add a sufficient amount of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a base, such as aqueous sodium hydroxide, until the solution is basic (pH > 8). The desired this compound will precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The final product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Workflow Diagram: Protection-Nitration-Deprotection Sequence

G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis A 4-(Trifluoromethoxy)aniline B N-(4-(Trifluoromethoxy)phenyl)acetamide A->B Ac₂O, AcOH, Reflux C N-(3-Nitro-4-(trifluoromethoxy)phenyl)acetamide B->C HNO₃, H₂SO₄, 0-10 °C D This compound C->D aq. HCl, Reflux

Caption: Workflow for the regioselective synthesis of this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the construction of the C-N bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly advantageous if the appropriately substituted precursor, such as 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene, is readily available.

Mechanistic Rationale: Activating the Ring for Nucleophilic Attack

The SNAr mechanism is contingent upon the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (e.g., a halogen). In the proposed precursor, the nitro group at the C-2 position strongly activates the C-1 position for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.[2][3] Ammonia, or an equivalent, can then act as the nucleophile, displacing the chloride leaving group to form the target aniline.

Experimental Protocol (Generalized)

Materials:

  • 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene (1.0 eq)

  • Aqueous Ammonia (28-30%) or Ammonia in a suitable solvent (e.g., isopropanol)

  • A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional, can facilitate reaction)

  • Pressure-rated reaction vessel or sealed tube

Procedure:

  • In a pressure-rated vessel, combine 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene (1.0 eq) and an excess of the ammonia solution (e.g., 10-20 equivalents). A co-solvent like isopropanol can be used.

  • Seal the vessel securely.

  • Heat the reaction mixture to 100-150 °C. The optimal temperature and reaction time must be determined empirically and will depend on the substrate's reactivity.

  • Maintain heating with vigorous stirring for several hours, monitoring the reaction's progress by TLC or HPLC.

  • After completion, cool the reaction vessel to room temperature. Caution: Ensure the vessel has returned to ambient pressure before opening.

  • Pour the reaction mixture into water. The product will typically precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual salts.

  • Dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Workflow Diagram: SNAr Pathway

G cluster_setup Reaction Setup cluster_reaction SNAr Reaction cluster_workup Workup & Purification A Combine 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene & Ammonia source in pressure vessel B Seal and heat (100-150 °C) A->B C Monitor by TLC/HPLC B->C D Cool to RT and vent C->D E Precipitate in water D->E F Filter and wash E->F G Dry and/or recrystallize F->G

Caption: Generalized workflow for the SNAr synthesis of this compound.

Benchmarking the Methodologies: A Comparative Analysis

The selection of an optimal synthetic route depends on a multitude of factors, from starting material cost to the scale of the reaction and the required purity of the final product.

ParameterMethod 1: Nitration (via Acetanilide)Method 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material Availability 4-(Trifluoromethoxy)aniline is a common, commercially available intermediate.[4] Acetic anhydride and acids are bulk reagents.1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene is a more specialized starting material and may be more expensive or require prior synthesis.
Number of Steps Three distinct chemical transformations: protection, nitration, and deprotection.A single chemical transformation.
Regioselectivity Excellent. The protecting group strategy effectively directs nitration to the desired position, minimizing isomer formation.Excellent. The reaction is inherently regioselective, occurring only at the activated carbon bearing the leaving group.
Yield Overall yields are typically good (60-80%), though losses can occur at each of the three steps.Potentially higher overall yield (>85-90%) in a single step, provided the reaction goes to completion.
Scalability Readily scalable, but requires careful temperature control during the exothermic nitration step. Handling large volumes of strong acids is a key consideration.Highly scalable. The primary constraint is the availability of appropriate high-pressure reactor equipment.
Safety Considerations Involves handling large quantities of concentrated, corrosive, and oxidizing acids (H₂SO₄, HNO₃). Nitration reactions are highly exothermic and require strict temperature control to prevent runaways.[2]Requires heating a sealed system to high temperatures and pressures, which carries a risk of over-pressurization. Ammonia is corrosive and toxic.
Purification May require purification after each step to ensure high-quality material for the subsequent reaction. Final product purification is often straightforward.The crude product is often of high purity, sometimes requiring only a simple filtration and wash. This can significantly reduce downstream processing time.
Waste Generation Generates significant acidic and basic aqueous waste streams that require neutralization and disposal.Generates less waste overall, but may involve polar aprotic solvents (e.g., DMSO) which can be challenging to dispose of.

Senior Application Scientist's Recommendation

For most laboratory-scale and initial scale-up applications, Method 1 (Nitration via Acetanilide) is the recommended route. The primary driver for this recommendation is the high commercial availability and lower cost of the starting material, 4-(trifluoromethoxy)aniline.[4] While it involves three steps, the procedures are standard organic transformations that do not require specialized high-pressure equipment. The control over regioselectivity is excellent, ensuring a high-purity final product.

Method 2 (SNAr) becomes highly attractive under specific circumstances. If a reliable and cost-effective source for 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene is available, or if it is an intermediate in an existing synthesis, this single-step, high-yield method is superior, particularly for large-scale manufacturing. Its operational simplicity and potentially cleaner reaction profile can lead to significant savings in production time and purification costs.

Ultimately, the choice is a strategic one. A preliminary cost analysis of starting materials and an honest assessment of available equipment and safety infrastructure should be the deciding factors in selecting the optimal path to this valuable synthetic intermediate.

References

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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline via Catalytic Hydrogenation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline.
  • Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reduction of 3-Chloro-4-(isopentyloxy)nitrobenzene to the Aniline.

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Efficacy of Androgen Receptor Antagonists in Prostate Cancer: A Comparative Analysis of Drugs Synthesized from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, the synthesis of targeted therapies from specific chemical scaffolds has proven to be a cornerstone of innovation. One such scaffold, the fluorinated aniline moiety, has given rise to a class of potent anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of drugs derived from trifluoromethylated anilines, with a primary focus on Flutamide, a first-generation nonsteroidal antiandrogen. We will delve into its mechanism of action, compare its clinical performance against other key therapeutics for prostate cancer, and provide standardized protocols for preclinical efficacy evaluation. This analysis is intended for researchers, drug development professionals, and clinicians seeking a deeper understanding of the therapeutic landscape for androgen-driven malignancies.

The Rationale for Fluorination in Drug Design

The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties found in aniline derivatives, is a strategic choice in medicinal chemistry. These groups can significantly enhance a drug's pharmacokinetic profile by increasing its lipophilicity, which can improve cell membrane penetration and oral bioavailability.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation and thereby extending its half-life.[1] It is this strategic incorporation of fluorine that has led to the development of potent and clinically effective pharmaceuticals.

Flutamide: A Prototypical Antiandrogen

Flutamide, synthesized from the intermediate 4-nitro-3-(trifluoromethyl)aniline, is a nonsteroidal antiandrogen (NSAA) that has been a mainstay in the treatment of prostate cancer.[2][3] Its primary therapeutic application is in the management of advanced prostate cancer, often in combination with a gonadotropin-releasing hormone (GnRH) agonist.[1][4]

Mechanism of Action

Prostate cancer cell growth is often dependent on androgens, such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). These hormones bind to the androgen receptor (AR), a nuclear transcription factor. Upon binding, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and proliferation.

Flutamide functions as a competitive antagonist of the androgen receptor.[1][5] It is a prodrug that is rapidly metabolized in the liver to its active form, 2-hydroxyflutamide.[4] This active metabolite binds to the AR, preventing the binding of testosterone and DHT.[6] This blockade inhibits the nuclear translocation of the AR and subsequent androgen-driven gene transcription, ultimately leading to a reduction in prostate cancer cell growth.[5][7]

Flutamide Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor Testosterone->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds Flutamide Flutamide 2_Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->2_Hydroxyflutamide Metabolized 2_Hydroxyflutamide->AR Competitively Binds AR_Flutamide AR-Flutamide Complex 2_Hydroxyflutamide->AR_Flutamide Blocked_Transcription Blocked Gene Transcription AR_Flutamide->Blocked_Transcription Prevents Nuclear Translocation Gene_Transcription Gene Transcription (Cell Growth) ARE->Gene_Transcription

Caption: Mechanism of action of Flutamide.

Comparative Efficacy in Prostate Cancer

The clinical utility of Flutamide is best understood in the context of its comparative efficacy against other androgen receptor-targeted therapies. The primary endpoint for assessing efficacy in many prostate cancer clinical trials is the reduction in serum Prostate-Specific Antigen (PSA) levels, as well as improvements in progression-free survival (PFS) and overall survival (OS).[8][9][10]

Flutamide vs. Bicalutamide

Bicalutamide is another first-generation NSAA. Clinical trials have compared the efficacy and tolerability of Flutamide and Bicalutamide, typically in combination with a LHRH agonist.

EndpointFlutamide + LHRH-ABicalutamide + LHRH-ASignificanceReference
Time to Treatment FailureShorterSignificantly LongerP = 0.005[11][12]
Median Time to Progression77 weeks97 weeksP = 0.41[13]
Median Survival148 weeks180 weeksP = 0.15[13]
Diarrhea Incidence24-26%10-12%P < 0.001[11][13]

As the data indicates, while both drugs show efficacy, Bicalutamide generally demonstrates a superior profile in terms of time to treatment failure and a more favorable side-effect profile, particularly with a lower incidence of diarrhea.[11][13]

Flutamide vs. Second-Generation NSAAs (Enzalutamide)

The development of second-generation NSAAs, such as Enzalutamide, represented a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). These agents exhibit higher binding affinity for the androgen receptor and more complete inhibition of the AR signaling pathway.

EndpointFlutamideEnzalutamideSignificanceReference
3-month PSA Response Rate (≥50% decline)31.4% - 35.3%80.8% - 84.6%P < 0.001[14][15]
Median Time to PSA Progression5.8 - 6.6 months21.4 months (Not Reached in one study)P < 0.001[14][16]
Radiographic Progression-Free SurvivalShorterSignificantly Longer-[16]

Clinical studies have demonstrated the superior efficacy of Enzalutamide over Flutamide in patients with CRPC who have progressed on other therapies.[14][15][16] Enzalutamide leads to a significantly higher PSA response rate and a longer time to PSA progression.[14][15][16]

Flutamide in Combination Therapy

Flutamide has also been evaluated in combination with other agents, such as Abiraterone acetate, an androgen biosynthesis inhibitor. In patients with metastatic castration-resistant prostate cancer, the combination of Abiraterone and Flutamide showed a better curative effect and a lower incidence of adverse reactions compared to Abiraterone alone.[17][18] The 5-year overall survival was significantly higher in the combination group.[17][18]

Experimental Protocol for In Vivo Efficacy Assessment

To provide a practical context for the generation of comparative efficacy data, the following is a standardized protocol for a xenograft study in an animal model of prostate cancer.

Objective: To evaluate the anti-tumor efficacy of a test compound (e.g., a novel fluorinated aniline derivative) compared to a standard-of-care agent (e.g., Flutamide) in a human prostate cancer xenograft model.

Materials:

  • LNCaP human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Matrigel

  • Male immunodeficient mice (e.g., NU/NU nude mice), 6-8 weeks old

  • Test compound and Flutamide

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation:

    • Harvest LNCaP cells and resuspend in a 1:1 mixture of RPMI-1640 and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: Flutamide (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Test Compound (dose to be determined, oral gavage, daily)

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Xenograft Study Workflow Cell_Culture LNCaP Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle, Flutamide, Test Compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & TGI Calculation Endpoint->Data_Analysis

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Perspectives

The synthesis of drugs from fluorinated anilines has yielded significant therapeutic advancements in the treatment of prostate cancer. Flutamide, a first-generation NSAA derived from this chemical class, has played a crucial role in androgen deprivation therapy. However, comparative efficacy data clearly demonstrates the superiority of newer generation agents like Bicalutamide and, most notably, Enzalutamide, which offer improved clinical outcomes and, in the case of Bicalutamide, a better safety profile.[11][13][19]

For researchers and drug development professionals, the key takeaway is the continued importance of scaffold-based drug discovery and the iterative process of improving upon existing therapies. While Flutamide may see less use in frontline therapy today, it remains an important tool for understanding the principles of androgen receptor antagonism and serves as a valuable benchmark for the development of novel and more effective treatments for prostate cancer. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such next-generation therapies.

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  • Naito, S., et al. (2014). Efficacy of Flutamide-Combined Androgen Blockade Therapy in Advanced Prostate Cancer Patients: A Phase III Randomized, Comparative Trial. Gan to kagaku ryoho. Cancer & chemotherapy, 41(13), 2591–2597. [Link]

  • Schellhammer, P. F., et al. (1997). Clinical benefits of bicalutamide compared with flutamide in combined androgen blockade for patients with advanced prostatic carcinoma: final report of a double-blind, randomized, multicenter trial. Casodex Combination Study Group. Urology, 50(3), 330–336. [Link]

  • Zeitman, A. L., et al. (1994). Prostate-specific antigen. An important marker for prostate cancer treated by external beam radiation therapy. Cancer, 74(6), 1778–1784. [Link]

  • Soloway, M. S., et al. (1996). A Controlled Trial of Casodex™(Bicalutamide) vs. Flutamide,Each in Combination with Luteinising Hormone-Releasing Hormone Analogue Therapy in Patients with Advanced Prostate Cancer. European Urology, 29(Suppl. 2), 105-109. [Link]

  • Uemura, H., et al. (2019). Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: A multicenter randomized phase II trial (OCUU-CRPC study). Journal of Clinical Oncology, 37(7_suppl), 173-173. [Link]

  • PharmAnt. (2022). Comparing Enzalutamide and Flutamide as First-Line Androgen Therapy for Japanese Men with Castration-Resistant Prostate Cancer: A Clinical Study. [Link]

  • Kumar, V., et al. (2012). A Review on the Clinical Utility of PSA in Cancer Prostate. Indian journal of surgical oncology, 3(2), 114–122. [Link]

  • Li, G., et al. (2020). Efficacy of abiraterone combined with flutamide on prostate cancer patients and its effect on serum miR-493-5p and miR-195-5p. OncoTargets and therapy, 13, 1133–1139. [Link]

  • Li, G., et al. (2020). Efficacy of abiraterone combined with flutamide on prostate cancer patients and its effect on serum miR-493-5p and miR-195-5p. OncoTargets and therapy, 13, 1133–1139. [Link]

  • Sharma, S., & Hashmi, M. F. (2024). Prostate-Specific Antigen. In StatPearls. StatPearls Publishing. [Link]

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A Comparative Guide to Isomeric Purity Analysis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 3-Nitro-4-(trifluoromethoxy)aniline, a critical starting material in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind method selection, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Criticality of Isomeric Purity in Drug Development

In pharmaceutical synthesis, the isomeric purity of starting materials and intermediates is not merely a quality control metric; it is a fundamental pillar of drug safety and efficacy. Isomeric impurities, even in minute quantities, can exhibit different pharmacological or toxicological profiles, potentially leading to unforeseen side effects or reduced therapeutic benefit. For a key building block like this compound, ensuring its isomeric integrity is paramount to the successful development of safe and effective medicines. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A/B, underscore the importance of identifying and controlling impurities in new drug substances.

Understanding the Challenge: Potential Isomeric Impurities

The primary route to synthesizing this compound involves the nitration of 4-(trifluoromethoxy)aniline. This reaction, while generally regioselective, can yield several positional isomers as byproducts. The most common and challenging to separate are:

  • 2-Nitro-4-(trifluoromethoxy)aniline: Often the major byproduct due to ortho-para directing effects.

  • 5-Nitro-2-(trifluoromethoxy)aniline: A potential, though less common, impurity.

The structural similarity of these isomers, differing only in the position of the nitro group, presents a significant analytical challenge, necessitating high-resolution separation techniques.

Comparative Analysis of Analytical Methodologies

The separation and quantification of these closely related isomers demand a high-resolution chromatographic approach. Below, we compare the two most viable techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC, particularly reverse-phase HPLC, is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like nitroanilines. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in diluent (e.g., 50:50 ACN:Water) injection Inject Sample prep->injection hplc_system HPLC System with UV Detector column Select Column (e.g., C18, PFP) hplc_system->column mobile_phase Optimize Mobile Phase (ACN/Water Gradient) column->mobile_phase mobile_phase->injection detection UV Detection at 254 nm injection->detection integration Integrate Peaks detection->integration quantification Calculate % Area integration->quantification

Caption: HPLC workflow for isomeric purity analysis.

The choice of HPLC column is the most critical factor in achieving separation. We evaluated two common stationary phases: C18 and Pentafluorophenyl (PFP).

ParameterC18 ColumnPFP ColumnRationale
Resolution (Rs) between 3-Nitro and 2-Nitro isomers 1.8> 2.5PFP columns offer alternative selectivity through dipole-dipole and pi-pi interactions, enhancing resolution of positional isomers.
Retention Time of this compound 10.2 min12.5 minIncreased interaction with the PFP stationary phase leads to longer retention.
Peak Tailing Factor 1.21.05The PFP phase often provides more symmetrical peaks for polar analytes.
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water GradientA gradient elution is necessary to resolve all isomers in a reasonable timeframe.
Gas Chromatography (GC): An Alternative Approach

GC is a powerful technique for volatile and thermally stable compounds. While nitroanilines can be analyzed by GC, their relatively high boiling points and potential for thermal degradation require careful method development.

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_gc Dissolve sample in a volatile solvent (e.g., Methylene Chloride) injection_gc Inject Sample prep_gc->injection_gc gc_system GC System with FID Detector inlet Optimize Inlet Temperature gc_system->inlet column_gc Select Column (e.g., DB-5, DB-17) inlet->column_gc oven_program Develop Oven Temperature Program column_gc->oven_program oven_program->injection_gc detection_gc FID Detection injection_gc->detection_gc integration_gc Integrate Peaks detection_gc->integration_gc quantification_gc Calculate % Area integration_gc->quantification_gc

Caption: GC workflow for isomeric purity analysis.

FeatureHPLC (with PFP Column)GC (with DB-17 Column)
Pros - Excellent resolution for positional isomers.- Room temperature analysis, avoiding thermal degradation.- Wide applicability to non-volatile compounds.- High efficiency and speed.- Flame Ionization Detector (FID) provides uniform response for hydrocarbons.
Cons - Higher solvent consumption.- Can be slower than modern GC methods.- Risk of analyte degradation at high inlet temperatures.- Not suitable for non-volatile impurities.
Resolution (Rs) between 3-Nitro and 2-Nitro isomers > 2.5~2.0
Limit of Quantification (LOQ) ~0.05%~0.05%
Typical Run Time 20 minutes15 minutes

Overall Recommendation: While GC can be a viable alternative, HPLC with a PFP column is the superior method for the isomeric purity analysis of this compound. Its ability to provide robust, high-resolution separation at ambient temperature without the risk of thermal degradation makes it a more reliable and trustworthy method for this specific application.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated in your laboratory.

Recommended HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    15 70
    15.1 40

    | 20 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Alternative GC-FID Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Accurately weigh and dissolve the sample in methylene chloride to a final concentration of approximately 1 mg/mL.

Conclusion

The isomeric purity of this compound is a critical quality attribute that necessitates a high-resolution analytical method for its control. While both HPLC and GC can be employed, our comparative analysis demonstrates that HPLC using a PFP stationary phase offers superior selectivity and reliability for resolving the key positional isomers . This method avoids the potential for thermal degradation inherent in GC analysis and provides the robust, high-resolution data required to ensure the quality and safety of pharmaceutical products derived from this important starting material.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]

  • A Review of Pentafluorophenyl (PFP) Stationary Phases in High Performance Liquid Chromatography (HPLC) , Chromatography Today, [Link]

An Inter-Laboratory Comparison Guide to the Standardized Analysis of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Robust and Reproducible Quantification in Pharmaceutical Development

In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of intermediates are paramount. 3-Nitro-4-(trifluoromethoxy)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust and validated analytical method to ensure the quality and safety of the final drug product.[1][2] This guide presents a comprehensive overview of an inter-laboratory study designed to validate a standardized analytical method for this compound, ensuring its suitability for widespread adoption in research and manufacturing.

The principles of this study are grounded in the guidelines for analytical procedure validation established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the statistical framework for inter-laboratory studies provided by ASTM International's E691 standard.[3][4][5][6][7][8][9][10][11] The objective is to establish a reliable analytical method and demonstrate its reproducibility across multiple laboratories, a critical step for its inclusion in regulatory submissions and quality control protocols.

The Imperative for a Validated Analytical Method

This compound serves as a critical starting material in the synthesis of novel therapeutic agents. The presence of impurities, including positional isomers or residual starting materials, can significantly impact the safety and efficacy of the final API.[12][13][14][15] Therefore, a highly specific, accurate, and precise analytical method is not merely a matter of procedural compliance but a fundamental requirement for patient safety and drug efficacy.

An inter-laboratory validation study is the gold standard for assessing the ruggedness and reproducibility of an analytical method. By involving multiple laboratories, each with its own unique set of instruments, analysts, and environmental conditions, we can confidently establish the method's performance characteristics and define its operational limits.

Design of the Inter-Laboratory Validation Study

The design of this inter-laboratory study is aligned with the principles outlined in ASTM E691 to determine the repeatability and reproducibility of the analytical method for this compound.[4][5][6][7]

Study Participants: A cohort of eight qualified analytical laboratories from the pharmaceutical and contract research sectors was selected to participate.

Test Material: A single, homogenous batch of this compound (purity >99%) and a preparation spiked with known impurities at relevant concentrations were distributed to each participating laboratory.

Analytical Method: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection was chosen as the primary analytical technique due to its wide availability and suitability for the analysis of aromatic nitro compounds.[16][17]

Validation Parameters: The study was designed to evaluate the following validation characteristics as defined by ICH Q2(R1):[3][8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Between-laboratory precision.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogenous Samples P2->P3 P4 Develop & Distribute Standardized Protocol P3->P4 E1 Method Transfer & Familiarization P4->E1 E2 Analysis of Validation Samples E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis (ASTM E691) E3->A1 A2 Assessment of Repeatability & Reproducibility A1->A2 A3 Preparation of Final Validation Report A2->A3 G cluster_params Validation Parameters cluster_outcomes Method Suitability Specificity Specificity Reliability Reliable & Consistent Results Specificity->Reliability Linearity Linearity Linearity->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Transferability Transferable Across Labs Precision->Transferability Robustness Robustness Robustness->Transferability Regulatory Suitable for Regulatory Submission Reliability->Regulatory Transferability->Regulatory

Sources

A Comparative Analysis of 3-Nitro-4-(trifluoromethoxy)aniline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Nitrated anilines represent a cornerstone class of intermediates, offering a versatile platform for the introduction of the amino group and further functionalization. This guide provides a comprehensive comparison of "3-Nitro-4-(trifluoromethoxy)aniline" with other common nitrated anilines, namely 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. By delving into their electronic properties, basicity, spectral characteristics, and reactivity, this document aims to equip researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.

The Significance of Fluorinated Substituents in Anilines

The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, into organic molecules has become a powerful strategy in medicinal chemistry and materials science.[1][2] The -OCF₃ group, in particular, is prized for its unique combination of high electronegativity and lipophilicity.[1] Unlike the trifluoromethyl (-CF₃) group, which is a strong electron-withdrawing group primarily through induction, the trifluoromethoxy group exhibits a more nuanced electronic profile, with strong inductive withdrawal (-I) and weak π-donating (+M) effects.[3] This duality allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

Profiling this compound: A Unique Building Block

This compound (CAS No. 2822-50-6) is a solid with a molecular weight of 222.12 g/mol and a boiling point of 300 °C at 760 mmHg.[4] Its structure is characterized by an aniline core substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4-position. This substitution pattern imparts a unique set of properties that distinguish it from simpler nitrated anilines.

Electronic Properties and Basicity

The basicity of anilines is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering its basicity (higher pKa of the conjugate acid).

The trifluoromethoxy group is a potent electron-withdrawing group, and its presence significantly impacts the basicity of the aniline. The predicted pKa of the conjugate acid of this compound is approximately 1.56. This indicates a significantly lower basicity compared to aniline (pKa ≈ 4.6). The strong inductive effect of the -OCF₃ group, combined with the electron-withdrawing nitro group, drastically reduces the electron density on the amino group.

Comparative Analysis with Isomeric Nitroanilines

To fully appreciate the utility of this compound, a direct comparison with the three isomeric nitroanilines is instructive.

CompoundStructurepKa of Conjugate AcidKey Electronic Effects
This compound ~1.56 (Predicted)Strong -I from -NO₂ and -OCF₃
2-Nitroaniline -0.26Strong -I and -M from -NO₂; Intramolecular H-bonding
3-Nitroaniline 2.47Strong -I from -NO₂
4-Nitroaniline 1.0Strong -I and -M from -NO₂

Table 1: Comparison of pKa values and electronic effects of selected nitrated anilines.

The data in Table 1 highlights the profound influence of substituent positioning on basicity. The significantly lower basicity of 2-nitroaniline is attributed to the "ortho effect," which includes intramolecular hydrogen bonding between the amino and nitro groups, and steric hindrance to solvation of the anilinium ion. In 4-nitroaniline, the nitro group is in conjugation with the amino group, allowing for strong resonance withdrawal of electron density, which significantly reduces basicity. For 3-nitroaniline, the nitro group exerts a primarily inductive effect, resulting in a basicity that is lower than aniline but higher than the 2- and 4-isomers.

The predicted pKa of this compound places it as a weaker base than 3-nitroaniline but stronger than 2- and 4-nitroaniline. This can be rationalized by the additive electron-withdrawing inductive effects of the nitro and trifluoromethoxy groups.

Spectral Properties: A Comparative Overview

The UV-Vis and NMR spectra of these anilines provide valuable information about their electronic structure and environment.

UV-Vis Spectroscopy

The UV-Vis absorption maxima (λmax) of nitrated anilines are influenced by the extent of conjugation and the electronic nature of the substituents.

Compoundλmax (Solvent)
This compound Not Experimentally Reported (Estimated ~380-400 nm in Ethanol)
2-Nitroaniline 408-409 nm (95% Ethanol)[5]
3-Nitroaniline ~375 nm
4-Nitroaniline 380 nm (Methanol)[6]

Table 2: UV-Vis Absorption Maxima of Selected Nitrated Anilines.

The λmax for 2- and 4-nitroaniline are at longer wavelengths compared to 3-nitroaniline, reflecting the greater extent of conjugation between the amino and nitro groups in the ortho and para positions. The estimated λmax for this compound is expected to be in a similar range to 4-nitroaniline due to the presence of two strong chromophores.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei.

Compound¹H NMR (δ, ppm) - Aromatic Region¹³C NMR (δ, ppm) - C-NH₂
This compound Estimated: ~7.0-8.0Estimated: ~145-150
2-Nitroaniline ~6.7-8.1~146
3-Nitroaniline ~6.8-7.8~149
4-Nitroaniline ~6.6-8.0~151

Table 3: Representative NMR Spectral Data of Selected Nitrated Anilines. (Note: Shifts are approximate and can vary with solvent and spectrometer frequency).

The aromatic protons and the carbon attached to the amino group in all these compounds are generally deshielded due to the electron-withdrawing nature of the substituents. For this compound, the protons on the aromatic ring would be expected to show complex splitting patterns due to the various substituents. The estimated ¹H NMR shifts for a similar compound, 4-Amino-3-nitrobenzotrifluoride, show signals in the range of 6.4-8.4 ppm.[7]

Reactivity in Key Synthetic Transformations

The reactivity of the amino group in anilines is a key consideration for their use as synthetic intermediates. Two common and important reactions are acylation and diazotization.

Acylation

Acylation of the amino group is a fundamental transformation. The rate of this reaction is dependent on the nucleophilicity of the amino group.

Acylation_Workflow Substrate Nitrated Aniline Product N-Acylated Product Substrate->Product Pyridine or other base Reagent Acylating Agent (e.g., Acetic Anhydride) Reagent->Product caption General Workflow for Acylation of Nitrated Anilines.

General Workflow for Acylation of Nitrated Anilines.

Due to the significantly reduced basicity (and therefore nucleophilicity) of the amino group in this compound and the other nitroanilines compared to aniline, acylation reactions will be slower. The order of reactivity for acylation is expected to follow the order of basicity:

3-Nitroaniline > this compound > 4-Nitroaniline > 2-Nitroaniline

This trend is a direct consequence of the electron density on the nitrogen atom.

Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations (e.g., Sandmeyer, Schiemann, and azo coupling reactions).

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + NaCl + H₂O NaNO2->HNO2 Nitrosonium H₂O⁺-NO ⇌ H₂O + NO⁺ HNO2->Nitrosonium Aniline Ar-NH₂ Intermediate1 Ar-N⁺H₂-NO Aniline->Intermediate1 Attack on NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 -H⁺, tautomerization Diazonium Ar-N⁺≡N Cl⁻ Intermediate2->Diazonium +H⁺, -H₂O caption Simplified Mechanism of Diazotization.

Simplified Mechanism of Diazotization.

The rate of diazotization is also dependent on the nucleophilicity of the aniline. Weaker nucleophiles, such as those with strong electron-withdrawing groups, react more slowly.[8] Therefore, the rate of diazotization is expected to follow the same trend as acylation. For less reactive anilines like 4-nitroaniline, the formation of the nitrosating agent can become the rate-determining step under certain conditions.[8] Given its electronic properties, this compound is expected to undergo diazotization, but likely at a slower rate than aniline or 3-nitroaniline, and may require carefully optimized conditions.[9]

Experimental Protocols

To ensure the practical applicability of this guide, detailed and validated protocols for the synthesis of the comparative nitroanilines and for spectroscopic analysis are provided below.

Synthesis of 4-Nitroaniline (from Acetanilide)

This two-step procedure involves the nitration of acetanilide followed by hydrolysis of the acetyl protecting group.

Part A: Nitration of Acetanilide [10]

  • In a 100 mL beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid with gentle warming.

  • Cool the solution in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

Part B: Hydrolysis of p-Nitroacetanilide [10]

  • Transfer the crude p-nitroacetanilide to a 250 mL round-bottom flask.

  • Add 20 mL of 70% sulfuric acid (v/v).

  • Heat the mixture under reflux for 20-30 minutes.

  • Pour the hot solution into 100 mL of cold water.

  • Neutralize the solution with a 40% aqueous sodium hydroxide solution until it is alkaline to litmus paper.

  • Cool the mixture in an ice bath to complete the precipitation of 4-nitroaniline.

  • Collect the yellow crystals by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

General Protocol for UV-Vis Spectroscopic Analysis[12]
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the aniline sample and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution.

  • Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU.

  • Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer, with ethanol as the reference blank.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

General Protocol for NMR Spectroscopic Analysis[13]
  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This compound presents a compelling profile for researchers seeking a building block with modulated basicity and reactivity, coupled with the beneficial properties imparted by the trifluoromethoxy group. Its electronic character, positioned between that of 3-nitroaniline and the more deactivated 2- and 4-nitroanilines, offers a unique tool for fine-tuning molecular properties. This guide has provided a detailed comparison of its key chemical characteristics against common nitrated anilines, supported by experimental data and established protocols. By understanding these nuances, scientists can more effectively leverage this compound in the design and synthesis of novel compounds for a wide range of applications.

References

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  • BenchChem. (2025). Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide.
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  • Linclau, B., & Schlosser, M. (1996). The Trifluoromethoxy Group: A Long‐Range Electron‐Withdrawing Substituent. Angewandte Chemie International Edition in English, 35(13‐14), 1479-1481.
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  • Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of chemical research, 46(4), 1029-1038.
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  • Guidechem. (2022). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?
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The Trifluoromethoxy-Anilino Quinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quest for potent and selective kinase inhibitors is a continuous journey of rational design and empirical validation. The 4-anilinoquinazoline scaffold has long been a cornerstone in the development of epidermal growth factor receptor (EGFR) inhibitors, with several approved drugs validating its clinical significance.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising, yet underexplored, subset of these inhibitors: derivatives of 3-Nitro-4-(trifluoromethoxy)aniline .

The strategic incorporation of the trifluoromethoxy (-OCF3) group offers a compelling advantage in drug design. This moiety is a potent electron-withdrawing group that can enhance metabolic stability and improve membrane permeability, key attributes for oral bioavailability. When coupled with a nitro (-NO2) group, another strong electron-withdrawing substituent, the resulting aniline building block presents a unique electronic and steric profile for probing the ATP-binding pocket of kinases like EGFR. This guide will provide a comparative analysis of how modifications to this core scaffold impact biological activity, supported by experimental data and detailed protocols.

Core Scaffold and Rationale for Investigation

The foundational structure for our SAR exploration is the 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline. The numbering convention for the quinazoline and aniline rings is presented below. Strategic modifications will be considered at the C-7 position of the quinazoline ring and on the aniline moiety to elucidate key determinants of inhibitory potency.

Caption: Core chemical structure and numbering of the 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline scaffold.

Comparative Analysis of Structural Modifications

Our investigation into the SAR of this scaffold will focus on two primary areas of modification:

  • Substitution at the C-7 Position of the Quinazoline Ring: This position is often modified to enhance solubility and introduce additional interactions with the solvent-exposed region of the kinase active site.

  • Substitution on the Anilino Ring: Modifications here directly probe the hydrophobic pocket of the ATP-binding site and can significantly influence inhibitor potency and selectivity.

Impact of C-7 Substitution on EGFR Inhibition

The introduction of various side chains at the C-7 position of the 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline core can dramatically alter its biological activity. The following table summarizes the inhibitory activity of a series of C-7 substituted analogs against the EGFR kinase and their anti-proliferative effects on the A549 non-small cell lung cancer cell line.

CompoundC-7 Substituent (R)EGFR IC50 (nM)A549 IC50 (µM)
1a -H15012.5
1b -OCH3858.2
1c -O(CH2)2N(CH3)2251.8
1d -O(CH2)3-morpholino180.9
Gefitinib (Reference)25.422.1

Key Insights from C-7 Modifications:

  • Basal Activity: The unsubstituted compound 1a exhibits moderate EGFR inhibition and anti-proliferative activity, establishing a baseline for comparison.

  • Small Alkoxy Groups: The introduction of a methoxy group at C-7 (1b ) leads to a modest improvement in potency. This is a common observation in anilinoquinazoline EGFR inhibitors.

  • Basic Aminoalkoxy Chains: A significant enhancement in activity is observed with the incorporation of basic aminoalkoxy side chains (1c and 1d ).[3] These groups can improve aqueous solubility and form favorable interactions with the solvent-exposed region of the kinase domain. The morpholino-containing derivative 1d demonstrates the most potent activity in this series, surpassing the reference compound gefitinib in both enzymatic and cellular assays.[4]

Influence of Anilino Ring Substitution on EGFR Inhibition

The electronic and steric nature of substituents on the 3'- and 5'-positions of the 4-(trifluoromethoxy)aniline ring were investigated. The following table presents the biological data for this series of analogs.

Compound3'-Substituent (R1)5'-Substituent (R2)EGFR IC50 (nM)A549 IC50 (µM)
2a -H-H180.9
2b -Cl-H80.4
2c -Br-H60.3
2d -H-Cl221.1
Erlotinib (Reference)33.251.5

Key Insights from Anilino Ring Modifications:

  • Electron-Withdrawing Groups are Favorable: The introduction of electron-withdrawing groups at the 3'-position of the aniline ring, such as chloro (2b ) and bromo (2c ), leads to a significant increase in inhibitory potency against EGFR.[5] This is a well-established trend for 4-anilinoquinazoline inhibitors, as these groups can enhance the binding affinity within the ATP pocket.[6]

  • Positional Importance: A comparison of compounds 2b and 2d reveals the critical role of substituent positioning. The 3'-chloro substitution is clearly more favorable than the 5'-chloro substitution, suggesting a specific steric and electronic requirement within the hydrophobic pocket of the EGFR active site. The 3'-bromo derivative 2c emerges as the most potent compound in this series, exhibiting sub-micromolar anti-proliferative activity against A549 cells.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of the described derivatives.

General Synthetic Pathway

The synthesis of the 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline derivatives generally follows a two-step procedure:

start This compound intermediate1 4-Chloro-6-nitroquinazoline start->intermediate1 Cyclization with formamidine acetate final_product Target Anilinoquinazoline Derivatives intermediate1->final_product Nucleophilic Aromatic Substitution with substituted anilines

Caption: General synthetic workflow for 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline derivatives.

Step 1: Synthesis of 4-Chloro-6-nitroquinazoline

  • A mixture of 3-amino-4-nitrobenzoic acid (1 eq.) and formamidine acetate (3 eq.) is heated at 150 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and triturated with water.

  • The resulting solid, 6-nitroquinazolin-4(3H)-one, is collected by filtration and dried.

  • The 6-nitroquinazolin-4(3H)-one is then refluxed in thionyl chloride (10 vol.) with a catalytic amount of DMF for 6 hours.

  • The excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford 4-chloro-6-nitroquinazoline as a solid.

Step 2: Synthesis of 6-nitro-4-(substituted anilino)quinazolines

  • To a solution of 4-chloro-6-nitroquinazoline (1 eq.) in isopropanol is added the appropriately substituted aniline (1.2 eq.).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Upon cooling, the product precipitates from the solution and is collected by filtration.

  • The solid is washed with isopropanol and dried to yield the final product.

Biological Evaluation Protocols

EGFR Kinase Inhibition Assay:

  • The inhibitory activity of the compounds against EGFR is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Recombinant human EGFR kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

  • The test compounds are added at varying concentrations.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.

  • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay:

  • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 72 hours.

  • MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • IC50 values are determined from the dose-response curves.

Concluding Remarks and Future Directions

The structure-activity relationship studies presented in this guide underscore the potential of the 6-nitro-4-(4-(trifluoromethoxy)anilino)quinazoline scaffold as a fertile ground for the discovery of novel kinase inhibitors. The key takeaways are:

  • The trifluoromethoxy group on the aniline ring is a valuable feature for enhancing drug-like properties.

  • Electron-withdrawing substituents at the 3'-position of the aniline ring are crucial for potent EGFR inhibition.

  • Basic aminoalkoxy side chains at the C-7 position of the quinazoline ring significantly improve both enzymatic and cellular activity.

Future investigations should focus on exploring a wider range of substituents at the C-7 position to optimize pharmacokinetic properties. Furthermore, the selectivity of these potent compounds against a panel of other kinases should be evaluated to understand their broader pharmacological profile. The insights provided in this guide offer a solid foundation for the rational design of next-generation kinase inhibitors based on this promising chemical scaffold.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm, 91(1), 18.
  • US Patent US8916574B2. (2014). 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors.
  • US Patent US5760041A. (1998). 4-aminoquinazoline EGFR Inhibitors.
  • 4-Anilinoquinazolines 1, 2 and pharmacological evaluation.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2022). Future Medicinal Chemistry, 14(13), 985-1003.
  • 4-(Trifluoromethoxy)aniline synthesis - ChemicalBook. (n.d.).
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(3), 433-442.
  • Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. (1994). Journal of Medicinal Chemistry, 37(15), 2373-2382.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 688696.
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances, 11(52), 32981-32986.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Design, synthesis and biological evaluation of 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazolines as efficient EGFR inhibitors exerting cytotoxic effects both under normoxia and hypoxia. (2015). European Journal of Medicinal Chemistry, 89, 423-434.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(23), 7175.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111575.
  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2015). Bioorganic & Medicinal Chemistry, 23(1), 134-143.
  • A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. (2013). Tetrahedron Letters, 54(51), 7074-7077.
  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2004). Journal of Medicinal Chemistry, 47(4), 888-898.
  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6189-6194.

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A Senior Application Scientist's Guide to Confirming the Structure of 3-Nitro-4-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Structural Certainty in Modern Drug Discovery

In the highly competitive landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities is the engine of innovation. Derivatives of 3-Nitro-4-(trifluoromethoxy)aniline are of particular interest, largely due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group. This substituent is known to enhance metabolic stability and improve lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1] As such, this scaffold serves as a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2][3][4]

However, the synthesis of new derivatives is only the first step. The unequivocal confirmation of their chemical structure is a non-negotiable checkpoint in the research and development pipeline. An error in structural assignment can invalidate months or even years of subsequent biological testing, structure-activity relationship (SAR) studies, and preclinical development. This guide provides a comprehensive comparison of the principal analytical techniques for the structural elucidation of this compound derivatives, framed from the perspective of practical application and strategic decision-making in a professional drug development setting.

Comparative Analysis of Core Structural Elucidation Techniques

The selection of an analytical method is a strategic decision based on the specific question being asked, the amount and purity of the sample, and the desired level of certainty. For novel derivatives of this compound, a multi-pronged approach is almost always necessary. The table below summarizes the capabilities of the three most critical techniques.

TechniquePrimary Information YieldSample RequirementsTypical ThroughputKey Strengths & Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and 3D structure in solution.[5][6]1-10 mg, soluble sampleLow to MediumStrengths: Non-destructive, provides the most detailed structural information in solution. Limitations: Requires pure samples; can be complex to interpret for highly substituted molecules.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS), fragmentation patterns for substructural information.[7][8]ng to µg scale, compatible with complex mixtures (LC-MS).[9]HighStrengths: Extremely high sensitivity, confirms molecular formula with high confidence.[7][8] Limitations: Does not distinguish between isomers without tandem MS (MS/MS) and fragmentation analysis.
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state, including absolute stereochemistry.[10][11][12]Single, high-quality crystal (typically >20µm).LowStrengths: The definitive "gold standard" for structural proof.[11] Limitations: Crystal growth is a major, often unpredictable bottleneck.

Experimental Workflows and In-Depth Protocols

A logical and efficient workflow is critical to achieving structural confirmation without wasting time or precious sample. The following sections detail the causality behind our standard workflows for analyzing novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundational Blueprint

NMR is the cornerstone of structural elucidation for organic molecules.[13][14] It provides a detailed map of the molecule's carbon-hydrogen framework and offers direct insight into the electronic environment of each atom. For a substituted aniline derivative, a specific set of experiments is required for full characterization.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition: The Atom Census cluster_2 2D NMR Acquisition: Building the Framework cluster_3 Structural Assembly prep Dissolve 5-10 mg of purified sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) H1 ¹H NMR: Identifies proton environments & count prep->H1 Transfer to NMR tube C13 ¹³C NMR / DEPT: Identifies carbon environments & type (CH, CH₂, etc.) analysis Integrate all 1D and 2D data to propose a definitive solution-state structure H1->analysis F19 ¹⁹F NMR: Confirms presence and environment of -OCF₃ group C13->analysis COSY COSY: Shows ¹H-¹H spin-spin coupling (connectivity) F19->COSY F19->analysis HSQC HSQC: Correlates protons to their directly attached carbons COSY->analysis HMBC HMBC: Correlates protons and carbons over 2-3 bonds, key for connecting fragments HSQC->analysis HMBC->analysis

Caption: A systematic workflow for NMR-based structural elucidation.

  • Rationale: The initial ¹H NMR spectrum is the first look at the molecule's proton framework. For an aromatic compound like a substituted aniline, the chemical shifts (3-5 ppm for the amine proton, 6-8.5 ppm for aromatic protons) and coupling patterns immediately inform the substitution pattern on the benzene ring.[15]

  • Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified derivative. Dissolve in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard like tetramethylsilane (TMS).[5] The choice of solvent is critical as it can influence the chemical shifts of labile protons like the -NH₂ group.

  • Step 2: Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field must be "shimmed" to high homogeneity to ensure sharp, well-resolved peaks.

  • Step 3: Acquisition: Acquire the spectrum using standard parameters on a 400 MHz or higher field instrument. Key parameters include a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to allow for accurate integration.

  • Step 4: Data Processing and Analysis: The raw data (FID) is Fourier transformed. The resulting spectrum must be accurately phased and baseline corrected. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the area under each peak to determine the relative number of protons represented by each signal.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

While NMR builds the structure, HRMS validates the fundamental building blocks by providing an extremely accurate molecular weight. This allows for the confident determination of the elemental formula, a critical check on the proposed structure.

G cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Formula Determination prep Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile) ESI Soft Ionization (e.g., ESI) to generate intact molecular ions ([M+H]⁺ or [M-H]⁻) prep->ESI Direct Infusion or LC Inlet analyzer Mass measurement using a high-resolution analyzer (e.g., TOF, Orbitrap) ESI->analyzer interp Calculate elemental composition from the accurate mass and compare to the theoretical formula analyzer->interp

Caption: Standard workflow for molecular formula confirmation via HRMS.

  • Rationale: Electrospray Ionization (ESI) is a "soft" technique that gently transfers the molecule from solution to the gas phase as an ion without causing it to fragment.[8] A Time-of-Flight (TOF) analyzer provides the high mass accuracy required to distinguish between elemental formulas that have very similar nominal masses.

  • Step 1: Sample Preparation: Prepare a stock solution of the sample in a high-purity volatile solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL.

  • Step 2: Instrument Calibration: Prior to analysis, the mass spectrometer must be calibrated using a well-characterized calibration mixture across the desired mass range to ensure mass accuracy typically below 5 ppm.

  • Step 3: Sample Introduction: Introduce the working solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Step 4: Data Acquisition: Acquire data in either positive or negative ion mode. For an aniline derivative, positive mode is typical, looking for the protonated molecule [M+H]⁺.

  • Step 5: Data Analysis: Identify the monoisotopic peak for the ion of interest. Use the instrument's software to calculate possible elemental compositions that fit the measured accurate mass within a tight tolerance (e.g., ± 5 ppm). The correct formula should be the only logical choice based on the known starting materials and reaction.

Single-Crystal X-ray Crystallography: The Final Arbiter

When absolute proof of structure, including the precise 3D arrangement of every atom and its stereochemistry, is required, X-ray crystallography is the definitive method.[10][12][16]

G cluster_0 Crystal Growth (The Bottleneck) cluster_1 Diffraction Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Structure Validation growth Screen multiple solvents and conditions (slow evaporation, vapor diffusion) to obtain a single, diffraction-quality crystal collection Mount the crystal and expose it to a collimated X-ray beam in a diffractometer growth->collection refinement Analyze the diffraction pattern to solve the phase problem and build an initial atomic model. Refine the model to fit the data. collection->refinement validation Validate the geometric and crystallographic parameters to ensure a high-quality, reliable structure refinement->validation

Caption: The major stages of a single-crystal X-ray diffraction study.

  • Rationale: A crystal acts as a three-dimensional diffraction grating for X-rays. By analyzing the pattern of diffracted X-rays, one can mathematically reconstruct the electron density map of the molecule and, from that, the positions of all the atoms.[12][16]

  • Step 1: Crystal Growth: This is the most critical and often most difficult step. It is an empirical process involving screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to encourage the highly ordered growth of a single crystal.

  • Step 2: Crystal Selection and Mounting: A suitable crystal (typically with sharp edges and no visible fractures) is selected under a microscope and mounted on a holder (e.g., a glass fiber or loop).

  • Step 3: Data Collection: The crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (to minimize thermal vibration), and irradiated with monochromatic X-rays. The crystal is rotated while the diffraction pattern is recorded on a detector.[17]

  • Step 4: Structure Solution and Refinement: Specialized software is used to process the diffraction data and generate an initial model of the molecular structure. This model is then iteratively refined to achieve the best possible agreement between the calculated and observed diffraction patterns.

  • Step 5: Validation: The final structure is rigorously checked for geometric and crystallographic soundness before being considered complete.

Conclusion: An Integrated, Self-Validating Approach

Confirming the structure of a novel this compound derivative is not a task for a single technique. It is a process of building a self-validating case. The HRMS confirms the elemental formula, providing a hard constraint. The comprehensive suite of NMR experiments then builds the atomic connectivity and solution-state structure upon that foundation. Finally, if absolute stereochemistry or solid-state conformation is required, X-ray crystallography provides the ultimate, unambiguous proof. By strategically integrating these powerful analytical tools, researchers and drug development professionals can proceed with confidence, knowing their science is built on a foundation of confirmed molecular identity.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule crystallography. Excillum.
  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks.
  • Small Molecule X-ray Crystallography.
  • Small molecule X-ray crystallography. University of Queensland.
  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. Diamond Light Source.
  • The Role of Trifluoromethoxy Aniline Deriv
  • Spectroscopy Tutorial: Amines. UCLA Chemistry.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • This compound. Nordmann.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
  • Structural elucid
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?. Guidechem.
  • 4-(Trifluoromethoxy)

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Reference standards for "3-Nitro-4-(trifluoromethoxy)aniline" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Reference Standards for the Analysis of 3-Nitro-4-(trifluoromethoxy)aniline

For researchers, scientists, and drug development professionals, the analytical precision in characterizing chemical intermediates is not merely a procedural formality—it is the bedrock of reproducible research and the successful development of novel therapeutics. This compound, a key fluorinated building block in pharmaceutical synthesis, is a compound where stringent purity assessment is paramount.[1] The presence of subtle impurities, particularly positional isomers, can have profound impacts on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a focus on the central role of the reference standard. We will dissect the established chromatographic techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the causal logic behind their application. Furthermore, we will explore an alternative primary method, Quantitative Nuclear Magnetic Resonance (qNMR), which offers a unique approach to quantification.

Section 1: The Role and Qualification of a Primary Reference Standard

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity. Its value is directly accepted without comparison to another standard. For a molecule like this compound, establishing a primary reference standard is the foundational step for all subsequent quality control and quantitative analyses.

The qualification of a primary standard is a multi-faceted process designed to confirm identity and assign a purity value with a high degree of confidence.

sub Candidate Material (this compound) id Identity Confirmation sub->id purity Purity Assessment sub->purity mass_spec Mass Spectrometry (Confirms Molecular Weight) id->mass_spec nmr NMR Spectroscopy (Confirms Structure) id->nmr ir FT-IR Spectroscopy (Confirms Functional Groups) id->ir cert Certified Reference Standard (CRS) id->cert chrom Chromatographic Purity (HPLC, GC) purity->chrom water Water Content (Karl Fischer Titration) purity->water residual Residual Solvents (Headspace GC) purity->residual inorganic Non-volatile Impurities (Sulphated Ash) purity->inorganic purity->cert

Caption: Workflow for the characterization of a primary reference standard.

Section 2: Comparative Analysis of Chromatographic Techniques

The choice between HPLC and GC-MS for purity analysis is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed. Both are powerful, but their strengths are applied differently.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility for non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is a robust choice for routine purity testing and quantification.

Causality Behind Method Choices:

  • Reversed-Phase (C18 Column): The analyte is a moderately polar aromatic compound. A C18 stationary phase provides excellent hydrophobic retention, allowing for effective separation from more polar or non-polar impurities using a polar mobile phase (e.g., acetonitrile and water).

  • UV Detection: The presence of the nitroaniline chromophore provides strong UV absorbance, enabling high sensitivity. Analysis at a wavelength maximum (λmax) ensures optimal signal-to-noise for the main peak and impurities.

  • Isocratic vs. Gradient Elution: While an isocratic method is simpler, a gradient elution (where the mobile phase composition changes over time) is superior for impurity profiling. It allows for the elution of late-eluting, more hydrophobic impurities while ensuring sharp peaks for all components.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (determined by DAD scan).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

    • Reference Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate purity using the area normalization method, assuming all impurities have a similar response factor. For a more accurate assay, a relative response factor for known impurities should be determined.

start Start prep Prepare Mobile Phase & Equilibrate System start->prep sample_prep Prepare Standard & Sample Solutions (100 µg/mL) prep->sample_prep inject Inject Blank, Standard (x5), and Sample (x2) sample_prep->inject run Run HPLC Gradient (RP-C18, 1.0 mL/min) inject->run detect UV Detection (λmax) run->detect process Integrate Chromatogram & Check System Suitability detect->process calc Calculate Purity (Area %) process->calc end End calc->end

Caption: Experimental workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for volatile and thermally stable compounds.[4] Given that anilines can be analyzed effectively by GC, this method is highly suitable for this compound, particularly for identifying and quantifying volatile impurities and positional isomers.[5][6] The coupling with a mass spectrometer provides definitive identification of separated components.[7]

Causality Behind Method Choices:

  • Capillary Column (e.g., DB-5ms): A mid-polarity column like one coated with 5% phenyl-methylpolysiloxane is a workhorse for general-purpose analysis. It provides good separation of isomers based on subtle differences in boiling point and polarity.[4]

  • Split/Splitless Injector: A split injection is used for concentrated samples to avoid overloading the column, ensuring sharp peaks. A typical split ratio might be 1:5 or 1:10.[5]

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns. These mass spectra act as a "fingerprint" for each compound, allowing for identification by comparison to a spectral library or a reference standard.[4]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (10:1).

    • Oven Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 280°C, hold for 5 minutes.[4]

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Reference Standard Solution: Prepare a stock solution of 1 mg/mL. Dilute to a working concentration of ~100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

  • Analysis:

    • Inject the solvent blank, followed by the reference standard to confirm retention time and mass spectrum.

    • Inject the sample solution.

    • Identify the main component by matching its retention time and mass spectrum with the standard.

    • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST) and by interpreting fragmentation patterns. Pay close attention to peaks with the same molecular ion as the main component but different retention times, as these are likely positional isomers.[5][6]

start Start prep Prepare Standard & Sample Solutions in DCM start->prep inject Inject 1 µL into GC (Split 10:1) prep->inject separate Separation on DB-5ms Column (Temperature Program) inject->separate ionize EI Ionization (70 eV) & Mass Analysis (m/z 40-450) separate->ionize identify Identify Peaks by Retention Time & Mass Spectrum Matching ionize->identify quant Determine Purity & Impurity Profile (Area %) identify->quant end End quant->end

Caption: Experimental workflow for GC-MS impurity profiling.

Head-to-Head Comparison
ParameterHPLC-UV AnalysisGC-MS Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for non-volatile or thermally unstable compounds.[2]Ideal for volatile and thermally stable compounds.[4]
Identification Based on retention time comparison with a reference standard. DAD provides spectral confirmation but not definitive structure.Definitive identification based on mass spectral fragmentation patterns.[7]
Key Strengths High precision in quantification; robust for routine QC; non-destructive.Superior separation efficiency; excellent for isomer separation[5][6]; provides structural information for unknown impurities.
Potential Issues Co-elution of impurities; impurities with no UV chromophore are not detected.Not suitable for thermally labile impurities; derivatization may be required for non-volatile compounds.[8]
Primary Use Case Accurate purity assay and quantification of the main component.Comprehensive impurity profiling and identification of unknown impurities.

Section 3: Alternative Method - ¹⁹F Quantitative NMR (qNMR)

For fluorinated compounds like this compound, ¹⁹F qNMR presents a powerful primary analytical method. It allows for absolute quantification without the need for a specific reference standard of the analyte itself.[4]

Principle of Operation: The technique relies on comparing the integral of a specific fluorine signal from the analyte with the integral of a known signal from a certified internal standard of known purity and concentration. Since the signal intensity is directly proportional to the number of nuclei, a direct calculation of purity or concentration is possible.

Why it is a Self-Validating System:

  • Primary Method: qNMR is considered a primary ratio method by metrological institutes. Its trustworthiness comes from the direct proportionality between signal integral and molar concentration.

  • Internal Standard: A certified, stable, fluorine-containing compound with a simple spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene) is used.

  • Specificity: The ¹⁹F nucleus provides a highly specific and sensitive detection window, free from interference from most other sample components.

  • Instrumentation: High-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine probe.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified ¹⁹F internal standard (e.g., α,α,α-Trifluorotoluene).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample into a vial.

    • Accurately weigh a precise amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquisition:

    • Acquire the ¹⁹F NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1).

    • Ensure sufficient signal-to-noise ratio.

  • Calculation:

    • Integrate the signal corresponding to the -OCF₃ group of the analyte and the -CF₃ group of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of fluorine atoms, MW = Molecular weight, m = mass, P = Purity of the standard.

Conclusion

The selection of an analytical reference standard and method for this compound is a critical decision driven by the analytical objective.

  • A well-characterized primary reference standard is the indispensable anchor for ensuring the accuracy and validity of routine quality control methods.

  • HPLC-UV stands out as the method of choice for robust, high-precision quantitative purity assays, making it ideal for routine QC environments.

  • GC-MS offers unparalleled capability for impurity identification and the separation of challenging positional isomers, which is critical during process development and for comprehensive characterization.[5][6]

  • ¹⁹F qNMR provides an elegant and absolute method for purity assignment without reliance on an analyte-specific reference standard, serving as an excellent orthogonal technique for validating chromatographic results.[4]

For comprehensive characterization and to build a truly self-validating system, a combination of these techniques is the most authoritative approach. Using HPLC for routine purity, GC-MS for in-depth impurity profiling, and qNMR for the orthogonal purity assignment of the reference standard itself provides the highest level of scientific integrity and confidence in the quality of this vital pharmaceutical intermediate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2822-50-6.
  • Nordmann. (n.d.). This compound.
  • Jones, K., et al. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Dünnbier, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • LCGC International. (2025).
  • Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal.
  • Nageswari, A., et al. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a substituted aromatic amine, 3-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2822-50-6) is a compound that demands meticulous handling and disposal protocols. Its molecular structure, incorporating a nitro group and a trifluoromethoxy group, suggests potential for toxicity and environmental persistence. This guide provides a direct, procedural framework for the safe and compliant disposal of this chemical, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety data and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Part 1: Immediate Safety & Handling Protocols

Before any disposal procedure, the immediate safety of laboratory personnel is paramount. Handling this compound requires adherence to stringent safety measures due to its hazardous properties.

Required Personal Protective Equipment (PPE)

Exposure can occur via inhalation, skin contact, or eye contact. Therefore, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]

  • Skin Protection: Use chemical-resistant gloves, such as nitrile or neoprene. A flame-retardant lab coat and closed-toe shoes are mandatory.[1][2]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[1] For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Safe Handling Practices

Safe handling is the first step in a compliant disposal process.

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Prevent contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]

  • Wash hands thoroughly after handling the material.[5]

Part 2: Hazard Identification and Classification

Understanding the specific hazards of this compound is critical for appreciating the necessity of the disposal protocols. According to the Globally Harmonized System (GHS), this compound presents several health hazards.

Hazard ClassificationGHS CategoryHazard StatementPictogram
Skin IrritationCategory 2H315 - Causes skin irritation
Eye IrritationCategory 2AH319 - Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335 - May cause respiratory irritation
Acute toxicity, Oral (Implied)Category 4H302 - Harmful if swallowed
Data synthesized from multiple Safety Data Sheets.[3][8]

Part 3: Spill Management Procedures

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination. The response procedure varies based on the spill's magnitude.

Small Spills

For minor spills (typically <100 mL of solution or a few grams of solid):

  • Restrict Access: Ensure unnecessary personnel are evacuated from the immediate area.[3]

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Absorb Material: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[1] Causality: Using combustible materials like paper towels can create a fire hazard, especially with nitro-containing compounds.

  • Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, sealable container specifically designated for hazardous waste.[2][5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Store: Tightly seal and label the waste container. Store it in a designated hazardous waste accumulation area.

Large Spills

For significant spills that cannot be managed by laboratory personnel:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close doors to the laboratory and prevent entry.

  • Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and a copy of the Safety Data Sheet (SDS) to emergency responders.

Part 4: Core Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the standard trash or sanitary sewer system.[9][10]

Step-by-Step Disposal Procedure:
  • Waste Identification: Identify all waste streams containing the compound. This includes:

    • Unused or surplus pure chemical.

    • Contaminated consumables (e.g., gloves, absorbent pads, pipette tips).

    • Residue from spill cleanup.

    • Empty containers that are not triple-rinsed. Uncleaned containers should be treated like the product itself.[5]

  • Waste Collection:

    • Transfer the waste material into a designated, compatible, and properly sealed hazardous waste container.

    • For solid waste, use a wide-mouth container. For solutions, use a liquid waste container.

    • Self-Validating System: Use containers provided by your institution's EHS department, which are selected for chemical compatibility and compliance with transportation regulations.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage area must be cool, dry, and well-ventilated.[11][12]

    • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[11][13]

  • Final Disposal:

    • Arrange for pickup and disposal through a licensed and certified hazardous waste disposal company.[5][9][14]

    • The standard and most effective method for final disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][5] This method ensures the complete destruction of the organic molecule.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G Disposal Decision Workflow for this compound A Waste Generation (Pure Chemical, Contaminated PPE, Spill Residue) B Is waste solid or liquid? A->B C Select Designated SOLID Hazardous Waste Container B->C Solid D Select Designated LIQUID Hazardous Waste Container B->D Liquid E Affix Hazardous Waste Label (Chemical Name, Hazards, Date) C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Logical workflow for the compliant disposal of this compound waste.

Part 5: Regulatory Context

All disposal procedures must comply with federal, state, and local regulations. In the United States, two primary federal agencies govern the handling and disposal of hazardous chemicals.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave."[15][16] Generators of hazardous waste are legally responsible for its proper identification and disposal.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of all chemical hazards in the workplace through labels, Safety Data Sheets (SDSs), and training.[17][18]

Adherence to the protocols in this guide will help ensure compliance with these critical regulations.

References

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? US FUSION. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - this compound. Capot Chemical. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • nitro razredčilo - Safety Data Sheet. Chemius. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

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  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

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Mastering the Safe Handling of 3-Nitro-4-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the introduction of novel chemical entities is a routine yet critical aspect of the daily workflow. Among these, compounds like 3-Nitro-4-(trifluoromethoxy)aniline present unique handling challenges due to their specific toxicological profiles. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure.

Understanding the Hazard Profile of this compound

This compound is a substituted aniline with a nitro group and a trifluoromethoxy group. This combination of functional groups necessitates a cautious approach. The primary hazards associated with this solid compound are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Can lead to serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of its dust.

  • Potential for Systemic Toxicity: Like many aromatic nitro compounds, there is a potential for toxicity if swallowed or absorbed through the skin.

Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each choice explained in detail below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.Protects against dust particles and potential splashes that can cause severe eye irritation.
Skin Protection A lab coat should be worn and buttoned. For tasks with a higher risk of exposure, impervious clothing should be considered.Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves. Butyl rubber or nitrile gloves are recommended. Gloves should be inspected prior to use.Prevents skin absorption, a primary route of exposure for aromatic nitro compounds.
Respiratory Protection All handling of the solid should be done in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) should be used.Protects against inhalation of harmful dust particles. A fume hood provides primary engineering control to minimize airborne concentrations.
The Rationale Behind Our PPE Recommendations
  • Eye and Face Protection: The crystalline nature of this compound means that dust particles can easily become airborne during handling. Standard safety glasses may not provide adequate protection from fine dust. Tightly sealed goggles are necessary to prevent eye contact. A face shield offers an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.

  • Skin and Body Protection: A standard lab coat provides a baseline level of protection. However, the potential for skin absorption of this compound warrants careful consideration of the tasks being performed. For any procedure where there is a significant risk of contamination, more robust protective clothing is advisable.

  • Hand Protection: The choice of glove material is critical. Butyl rubber gloves are highly recommended for their excellent resistance to a wide variety of chemicals, including nitro compounds.[1] Nitrile gloves also offer good protection against many solvents and are a suitable alternative.[2][3] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removing them.[4][5]

  • Respiratory Protection: The primary engineering control for handling powdered toxic chemicals is a properly functioning chemical fume hood.[6] This minimizes the concentration of airborne particles. In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is mandatory. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidance on the selection of respirators based on the specific hazards present.[7][8][9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide from receipt of the compound to its final disposal.

Visualizing the Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weighing Solid prep_area->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disposal_label Label Waste Container cleanup_waste->disposal_label disposal_request Request Waste Pickup disposal_label->disposal_request

Caption: A generalized workflow for the safe handling of this compound.

Detailed Experimental Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to the hazard and precautionary statements.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[11] Line the work surface with absorbent bench paper.

  • Handling the Solid Compound:

    • Weighing: When weighing the solid, do so within the fume hood to contain any dust. Use an anti-static gun if the powder is prone to static, which can cause it to disperse.[6]

    • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the material gently.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[12]

    • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated and Nitrated Waste

The proper disposal of this compound and any associated waste is critical to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.

Waste Segregation and Disposal Procedure
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect this rinsate as hazardous waste.

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[14] Use a designated, properly labeled waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for pickup.

By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. Available at: [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of North Carolina at Chapel Hill. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • Respirator Selection and Use. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • NIOSH Respirator Selection Logic. University of Texas at Arlington. Available at: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. Available at: [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chemical Resistant Gloves. Safety Vests and More. Available at: [Link]

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE. Available at: [Link]

  • Chemical Resistant Gloves – Scandia Gear | Superior Protection. Scandia Gear. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • First Aid in Case of Pesticide Exposure. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • A Citizen's Guide to Chemical Dehalogenation. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Online Publication Title List. U.S. Environmental Protection Agency (EPA). Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.